molecular formula C20H23N3O4S2 B15621147 AZD3458

AZD3458

Cat. No.: B15621147
M. Wt: 433.5 g/mol
InChI Key: PAQUFWFUOVDUIO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD3458 is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUFWFUOVDUIO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZD3458: A Deep Dive into its Mechanism of Action in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of AZD3458, a highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This compound is a clinical candidate kinase inhibitor that has demonstrated significant potential in remodeling the tumor microenvironment (TME) to promote anti-tumor immune responses, particularly in myeloid-enriched, immunosuppressive tumor types.[1] This document will detail its molecular interactions, cellular effects, and synergistic potential with immunotherapy, supported by quantitative data, representative experimental protocols, and pathway visualizations.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound is a potent and selective small molecule inhibitor of the p110γ catalytic subunit of PI3K.[1] The PI3K family of lipid kinases plays a crucial role in regulating cell proliferation, survival, and migration. The gamma isoform (PI3Kγ) is predominantly expressed in hematopoietic cells and is a key regulator of immune cell function.[1] Overexpression of PI3Ks can lead to the hyperactivation of the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumorigenesis.

This compound exhibits high selectivity for PI3Kγ, with a cellular IC50 of 8 nM and over 100-fold selectivity against the PI3Kδ isoform.[1] This selectivity is crucial for minimizing off-target effects and focusing the therapeutic action on immune modulation within the TME.

Signaling Pathway of this compound

The primary mechanism of this compound involves the inhibition of PI3Kγ, which in turn blocks the phosphorylation of AKT (Protein Kinase B) at Serine 308 and 473.[1] This disruption of the PI3K/AKT signaling cascade within myeloid cells, particularly tumor-associated macrophages (TAMs), is central to its anti-tumor effects.

AZD3458_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kγ PI3Kγ Receptor->PI3Kγ Activation PIP2 PIP2 PI3Kγ->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation This compound This compound This compound->PI3Kγ Inhibition p-AKT p-AKT (S308/S473) AKT->p-AKT Downstream\nSignaling Downstream Signaling p-AKT->Downstream\nSignaling Suppressive Functions

Caption: this compound inhibits PI3Kγ, blocking AKT phosphorylation.

Remodeling the Tumor Microenvironment

The immunosuppressive TME is a major obstacle to effective cancer immunotherapy. Myeloid cells, such as TAMs and myeloid-derived suppressor cells (MDSCs), are key contributors to this immunosuppressive landscape. This compound's primary therapeutic effect lies in its ability to reprogram these myeloid cells, shifting the TME from an immunosuppressive to an immunostimulatory state.

Impact on Macrophages

This compound has been shown to reverse the polarization of macrophages. In preclinical models, it increases the ratio of pro-inflammatory IL-12 to anti-inflammatory IL-10, indicating a shift from an M2-like (immunosuppressive) to an M1-like (immunostimulatory) phenotype.[1] This is not a complete repolarization but rather a "cytotoxic switch," promoting macrophages to become antigen-presenting cells. This leads to an increase in MHCII+ and iNOS+ activated macrophages.

In the 4T1 orthotopic breast tumor model, oral administration of this compound (20mg/Kg BID) led to a 20% decrease in tumor-associated macrophages compared to the vehicle.[1] Furthermore, there was a significant reduction in the expression of the immunosuppressive marker CD206.[2]

Effects on Other Immune Cells

This compound's influence extends beyond macrophages:

  • MDSCs and Neutrophils: The compound reduces the activation of MDSCs and neutrophils, further diminishing the immunosuppressive forces within the TME.[1]

  • Cytotoxic T-cells: By alleviating myeloid suppression, this compound promotes the activation of cytotoxic T-lymphocytes (CTLs). This is evidenced by increased mRNA and protein expression of Granzyme B (GzmB) and Perforin, key effector molecules of CTLs.[1] In the CT-26 model, a 2-fold increase in GzmB mRNA was observed.[2]

TME_Modulation_by_this compound cluster_TME Tumor Microenvironment cluster_myeloid Myeloid Cells cluster_lymphoid Lymphoid Cells This compound This compound TAMs (M2-like) TAMs (M2-like) This compound->TAMs (M2-like) Inhibits Suppressive Functions MDSCs MDSCs This compound->MDSCs Reduces Activation Neutrophils Neutrophils This compound->Neutrophils Reduces Activation TAMs (M1-like) TAMs (M1-like) TAMs (M2-like)->TAMs (M1-like) Promotes Shift CTLs (Inactive) CTLs (Inactive) CTLs (Active) CTLs (Active) CTLs (Inactive)->CTLs (Active) Tumor Cell Tumor Cell CTLs (Active)->Tumor Cell Induces Apoptosis TAMs (M1-like)->CTLs (Inactive) Activates

Caption: this compound shifts the TME towards an anti-tumor state.

Synergistic Effects with Immunotherapy

A key finding from preclinical studies is the synergistic anti-tumor effect of this compound when combined with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies.[1] In several syngeneic mouse models (4T1, LLC, CT-26, and MC-38), the combination therapy demonstrated greater anti-tumor effects than the checkpoint inhibitor alone.[1] This suggests that by remodeling the myeloid-suppressive TME, this compound can overcome resistance to immunotherapy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50Selectivity vs. PI3KδReference
PI3KγCellular8 nM>100-fold[1]
pAKT (S308/S473)Human Macrophages32 nM (free)-[1]
CD11b activationMouse30 nM (free)-[1]
PI3KδCellular>800 nM-[1]

Table 2: In Vivo Effects of this compound in Preclinical Models

ModelTreatmentEffectMagnitudeReference
4T1This compound (20mg/Kg BID)Decrease in TAMs20%[1]
4T1This compound (20mg/Kg BID)Reduction in CD206 expression50%[2]
CT-26This compoundIncrease in GzmB mRNA2-fold[2]
4T1, LLC, CT-26, MC-38This compound + α-PD-1/α-PD-L1Tumor Growth Inhibition26-86%[2]

Experimental Protocols (Representative)

While the exact, detailed protocols for the this compound studies are not publicly available, the following are representative methodologies for the key experiments cited.

Syngeneic Mouse Tumor Models (e.g., 4T1, CT-26, MC-38)
  • Cell Culture: Tumor cell lines (e.g., 4T1, CT-26, MC-38) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

  • Tumor Implantation: 6-8 week old female BALB/c (for 4T1 and CT-26) or C57BL/6 (for MC-38) mice are anesthetized. A suspension of 1x10^5 to 1x10^6 tumor cells in 100 µL of sterile PBS or Matrigel is injected subcutaneously into the flank or orthotopically into the mammary fat pad.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is formulated for oral gavage and administered, for example, at 20 mg/kg twice daily. Checkpoint inhibitors (e.g., anti-PD-1) are administered via intraperitoneal injection, for example, at 10 mg/kg three times a week.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Tumors and relevant tissues (e.g., spleen, lymph nodes) are harvested for further analysis.

Experimental_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., 4T1, CT-26) Implantation 2. Subcutaneous or Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Dosing with this compound and/or Checkpoint Inhibitors Randomization->Treatment Monitoring 6. Tumor Volume Measurement and Health Monitoring Treatment->Monitoring Endpoint 7. Endpoint and Tissue Harvesting Monitoring->Endpoint Analysis 8. Ex Vivo Analysis (Flow Cytometry, qPCR, etc.) Endpoint->Analysis

Caption: General workflow for syngeneic mouse model studies.
Flow Cytometry for Immunophenotyping

  • Single-Cell Suspension: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension. Spleens and lymph nodes are mechanically dissociated. Red blood cells are lysed using an ACK lysis buffer.

  • Cell Staining:

    • Cells are washed in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Fc receptors are blocked with an anti-CD16/32 antibody.

    • Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD11b, F4/80, Gr-1, CD3, CD4, CD8, PD-1, PD-L1, CD206).

    • A viability dye (e.g., DAPI, Propidium Iodide) is added to exclude dead cells.

  • Intracellular Staining (for GzmB, Perforin):

    • After surface staining, cells are fixed and permeabilized using a commercial kit.

    • Cells are then stained with antibodies against intracellular targets (e.g., anti-GzmB, anti-Perforin).

  • Data Acquisition and Analysis: Stained cells are acquired on a multi-color flow cytometer. Data is analyzed using software like FlowJo to gate on specific immune cell populations and quantify their abundance and marker expression.

Quantitative Real-Time PCR (qPCR) for Gene Expression
  • RNA Extraction: RNA is extracted from tumor tissue or isolated immune cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers.

  • qPCR: The qPCR reaction is set up with cDNA, gene-specific primers (e.g., for Gzmb, Prf1, and a housekeeping gene like Gapdh), and a SYBR Green or TaqMan master mix.

  • Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene.

Conclusion

This compound is a promising, highly selective PI3Kγ inhibitor that remodels the tumor microenvironment by modulating myeloid cell function. Its ability to shift the balance from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of checkpoint inhibitors, positions it as a valuable candidate for combination cancer immunotherapy. The preclinical data provide a strong rationale for its continued clinical development.

References

AZD3458: A Deep Dive into its Potency and Selective Inhibition of PI3K Gamma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on AZD3458, a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The document details its biochemical and cellular potency, selectivity against other PI3K isoforms, and the experimental methodologies used for its characterization.

Quantitative Analysis of this compound Potency and Selectivity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against PI3Kγ and other class I PI3K isoforms.

Table 1: Biochemical Potency and Selectivity of this compound

TargetIC50 (nM)pIC50
PI3Kγ7.9[1]9.1[2]
PI3Kα7,900,0005.1[2]
PI3Kβ<30,000,000<4.5[2]
PI3Kδ300,0006.5[2]

Table 2: Cellular Potency of this compound

AssayCell TypeIC50 (nM)
pAkt Phosphorylation Inhibition-8[1]
Human Macrophage pAkt S308/S473 InhibitionHuman Macrophages32 (free IC50)[3]
Mouse CD11b Activation InhibitionMouse Myeloid Cells30 (free IC50)[3]
Human Neutrophil Activation InhibitionHuman Neutrophils50[1]

Core Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3Kγ signaling pathway and a typical experimental workflow for characterizing a selective PI3K inhibitor like this compound.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation RTK RTK RTK->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3Kγ AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Regulation of Cell Growth, Proliferation, Survival This compound This compound This compound->PI3Kgamma Inhibition

Caption: PI3Kγ Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochem_Start Recombinant PI3K Isoforms Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric, ADP-Glo) Biochem_Start->Kinase_Assay Biochem_Result Determine IC50 values for each isoform Kinase_Assay->Biochem_Result Cell_Start Immune Cell Lines (e.g., Macrophages, Neutrophils) Western_Blot Western Blot for p-AKT levels Cell_Start->Western_Blot Functional_Assay Functional Assays (e.g., Chemotaxis, Oxidative Burst) Cell_Start->Functional_Assay Cell_Result Determine cellular IC50 and functional effects Western_Blot->Cell_Result Functional_Assay->Cell_Result Invivo_Start Syngeneic Mouse Tumor Models Treatment This compound Administration Invivo_Start->Treatment Invivo_Result Assess Anti-Tumor Efficacy and Immune Cell Modulation Treatment->Invivo_Result

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

The precise, detailed experimental protocols for the characterization of this compound are proprietary to AstraZeneca. However, based on standard industry practices and available literature, the following methodologies are representative of the likely assays performed.

In Vitro Kinase Assay (Biochemical Potency and Selectivity)
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.

  • Principle: These assays measure the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the recombinant PI3K enzyme. The amount of product formed is quantified, and the inhibition by this compound is measured.

  • General Protocol (based on a radiometric assay):

    • Reagents: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ), PIP2 substrate, [γ-³²P]ATP, kinase buffer, and a serial dilution of this compound.

    • Procedure:

      • The recombinant PI3K enzyme, PIP2, and kinase buffer are incubated with varying concentrations of this compound in a multi-well plate.

      • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

      • The reaction is allowed to proceed for a defined period at room temperature.

      • The reaction is terminated, and the radiolabeled PIP3 product is separated from the unreacted [γ-³²P]ATP (e.g., through thin-layer chromatography or capture on a filter plate).

    • Data Analysis: The amount of radioactivity corresponding to the PIP3 product is measured. The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-AKT (p-AKT) Assay
  • Objective: To assess the ability of this compound to inhibit PI3Kγ signaling within a cellular context.

  • Principle: Activation of the PI3K pathway leads to the phosphorylation of the downstream effector protein AKT. A reduction in the levels of phosphorylated AKT (p-AKT) in cells treated with this compound indicates inhibition of the PI3K pathway.

  • General Protocol (using Western Blotting):

    • Cell Culture and Treatment: A suitable immune cell line (e.g., macrophages) is cultured. The cells are then treated with a serial dilution of this compound for a specified duration.

    • Cell Lysis: The cells are lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

    • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of AKT (e.g., p-AKT Ser473) and for total AKT.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and a chemiluminescent substrate is added to visualize the protein bands.

    • Data Analysis: The intensity of the protein bands is quantified. The levels of p-AKT are normalized to the levels of total AKT. The cellular IC50 is calculated by plotting the percentage of p-AKT inhibition against the logarithm of the this compound concentration.

Human Neutrophil Activation Assay
  • Objective: To evaluate the functional consequence of PI3Kγ inhibition on a primary immune cell type.

  • Principle: PI3Kγ plays a crucial role in neutrophil functions such as chemotaxis and the oxidative burst. This assay measures the inhibition of a specific neutrophil activation marker or function in the presence of this compound.

  • General Protocol (e.g., measuring fMLP-induced oxidative burst):

    • Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors.

    • Inhibitor Pre-incubation: The isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

    • Stimulation: The neutrophils are stimulated with a chemoattractant such as N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce an oxidative burst.

    • Detection: The production of reactive oxygen species (ROS) is measured using a fluorescent or luminescent probe (e.g., luminol (B1675438) or dihydroethidium).

    • Data Analysis: The signal from the probe is measured over time. The IC50 value is determined by plotting the inhibition of the fMLP-induced response against the this compound concentration.

This guide provides a foundational understanding of the selectivity and potency of this compound. For further in-depth information, researchers are encouraged to consult the primary literature and publications from AstraZeneca.

References

Preclinical Oncology Profile of AZD3458: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on AZD3458, a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). The information presented herein is synthesized from publicly available data and is intended to inform researchers, scientists, and drug development professionals on the core preclinical findings, experimental methodologies, and mechanistic insights related to this compound in the context of oncology.

Executive Summary

This compound is a small molecule, orally bioavailable inhibitor of PI3Kγ, a key regulator of immune cell signaling.[1] Preclinical evidence strongly suggests that this compound modulates the tumor microenvironment (TME) by targeting myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby enhancing anti-tumor immunity.[2][3] The preclinical data supports the development of this compound both as a monotherapy and in combination with immune checkpoint inhibitors to overcome resistance and improve therapeutic outcomes in various cancer types.

Mechanism of Action

This compound selectively inhibits the PI3Kγ enzyme, which is a crucial component of the PI3K/AKT/mTOR signaling pathway in immune cells.[1] This pathway regulates a wide range of cellular functions, including cell proliferation, survival, migration, and activation.[2] In the context of the tumor microenvironment, PI3Kγ signaling in myeloid cells, particularly macrophages, promotes an immunosuppressive M2-like phenotype. By inhibiting PI3Kγ, this compound is proposed to repolarize these macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype. This shift leads to increased antigen presentation, enhanced T-cell activation, and a more robust anti-tumor immune response.[2][3]

AZD3458_Mechanism_of_Action cluster_macrophage Tumor-Associated Macrophage (TAM) PI3Kgamma PI3Kγ AKT AKT PI3Kgamma->AKT Antitumor_Immunity Anti-Tumor Immunity (M1-like) Immunosuppression Immunosuppressive Phenotype (M2-like) AKT->Immunosuppression T_Cell T-Cell Immunosuppression->T_Cell Suppression Antitumor_Immunity->T_Cell Activation This compound This compound This compound->PI3Kgamma Inhibition Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Attack Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Experimental_Workflow_this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Enzymatic Kinase Assay (IC50 Determination) Cellular_Assay Cellular pAKT Assay (Pathway Inhibition) Kinase_Assay->Cellular_Assay Macrophage_Assay Macrophage Polarization Assay (Phenotypic Modulation) Cellular_Assay->Macrophage_Assay Syngeneic_Model Syngeneic Mouse Models (Efficacy & MoA) Macrophage_Assay->Syngeneic_Model Combination_Study Combination with Checkpoint Inhibitors Syngeneic_Model->Combination_Study TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Combination_Study->TME_Analysis AZD3458_Discovery This compound (PI3Kγ Inhibitor) AZD3458_Discovery->Kinase_Assay TME_Modulation_by_this compound cluster_TME Tumor Microenvironment (TME) cluster_outcome Therapeutic Outcome TAM_M2 Immunosuppressive TAM (M2-like) TAM_M1 Pro-inflammatory TAM (M1-like) MDSC MDSC Treg Regulatory T-cell (Treg) Tumor_Regression Tumor Regression TAM_M1->Tumor_Regression CD8_Tcell Cytotoxic T-cell (CD8+) CD8_Tcell->Tumor_Regression This compound This compound This compound->TAM_M2 Repolarizes This compound->MDSC Reduces Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->CD8_Tcell Activates

References

The Impact of AZD3458 on Myeloid-Derived Suppressor Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that expand in pathological conditions such as cancer. They play a critical role in promoting tumor progression by suppressing the host's anti-tumor immune response. A key signaling pathway implicated in the function and survival of MDSCs is the phosphoinositide 3-kinase (PI3K) pathway, particularly the gamma isoform (PI3Kγ). AZD3458, a potent and selective inhibitor of PI3Kγ, has emerged as a promising therapeutic agent to modulate the immunosuppressive tumor microenvironment. This technical guide provides an in-depth analysis of the effects of this compound on MDSCs, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the p110γ catalytic subunit of PI3K.[1] This selectivity is crucial as other PI3K isoforms are involved in essential physiological processes, and off-target inhibition can lead to toxicity. The primary mechanism of action of this compound involves the blockade of the PI3Kγ-mediated phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream signaling molecules such as Akt and mTOR, which are critical for the proliferation, survival, and immunosuppressive functions of myeloid cells.[2][3]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various preclinical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

TargetAssay TypeIC50
PI3Kγ (isolated enzyme)Biochemical Assay7.9 nM
Akt phosphorylation (in cells)Cellular Assay8 nM
PI3Kδ (isolated enzyme)Biochemical Assay0.3 µM
Human neutrophil activationCellular Assay50 nM
pAKT S308/S473 (human macrophages)Cellular Assay32 nM (free IC50)
Mouse CD11b activationCellular Assay30 nM (free IC50)

Table 2: In Vivo Effects of this compound in Preclinical Tumor Models [2][4]

Animal ModelTreatmentEffect on Myeloid Cells
4T1 orthotopic breast tumorThis compound (20mg/Kg BID, oral)- 20% decrease in tumor-associated macrophages (TAMs) - Reduced MDSC/neutrophil activation

Effect of this compound on Myeloid-Derived Suppressor Cells

Preclinical studies have demonstrated that this compound can effectively modulate the immunosuppressive tumor microenvironment by targeting myeloid cells, including MDSCs. Oral administration of this compound has been shown to reduce the activation of MDSCs and neutrophils within the tumor.[2][4] This effect is crucial as MDSCs are known to suppress T-cell responses through various mechanisms, including the depletion of L-arginine via Arginase-1 (Arg-1) and the production of reactive oxygen species (ROS) and nitric oxide (NO) via inducible nitric oxide synthase (iNOS). By inhibiting PI3Kγ, this compound is believed to interfere with the signaling pathways that promote the immunosuppressive phenotype of MDSCs.

While direct quantitative data on the reduction of specific MDSC subpopulations (e.g., granulocytic G-MDSCs vs. monocytic M-MDSCs) by this compound is not extensively detailed in the public domain, the observed reduction in overall MDSC/neutrophil activation suggests a significant impact on their function.[2][4]

Experimental Protocols

This section outlines representative methodologies for key experiments used to evaluate the effect of this compound on MDSCs, based on standard protocols employed in the field and information from related studies.

In Vivo Murine Tumor Models
  • Cell Lines and Animal Models: Syngeneic mouse models such as 4T1 (breast carcinoma), CT26 (colon carcinoma), and MC38 (colon adenocarcinoma) are commonly used.[2][5] Female BALB/c or C57BL/6 mice are typically used, depending on the tumor model.

  • Tumor Cell Implantation: Tumor cells (e.g., 1x10^5 4T1 cells) are injected into the mammary fat pad of the mice.

  • Drug Administration: this compound is administered orally, for example, at a dose of 20 mg/kg twice daily (BID).[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Tissue Collection: At the end of the study, tumors and spleens are harvested for further analysis.

Flow Cytometry Analysis of MDSCs
  • Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension. Spleens are mechanically dissociated. Red blood cells are lysed using a suitable buffer.

  • Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies to identify MDSC subpopulations. A representative panel for murine MDSCs would include:

    • CD45 (pan-leukocyte marker)

    • CD11b (myeloid marker)

    • Ly6G (granulocytic marker)

    • Ly6C (monocytic marker)

  • Gating Strategy:

    • Gate on live, single cells.

    • Gate on CD45+ hematopoietic cells.

    • Gate on CD11b+ myeloid cells.

    • Within the CD11b+ gate, identify G-MDSCs (Ly6G+) and M-MDSCs (Ly6C+).

  • Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software to quantify the percentage of MDSC populations.

MDSC Suppression Assay
  • MDSC Isolation: MDSCs are isolated from the spleens or tumors of tumor-bearing mice using magnetic-activated cell sorting (MACS) based on markers like CD11b or Gr-1.

  • T-Cell Isolation and Labeling: Splenic T-cells from healthy, non-tumor-bearing mice are isolated and labeled with a proliferation-tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Labeled T-cells are co-cultured with the isolated MDSCs at different ratios (e.g., 1:1, 1:2, 1:4) in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies).

  • Proliferation Analysis: After a few days of co-culture, T-cell proliferation is assessed by measuring the dilution of the CFSE dye using flow cytometry. Reduced CFSE fluorescence indicates cell division.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

PI3K_gamma_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Immunosuppression Immunosuppressive Function (Arg-1, iNOS) Akt->Immunosuppression ProSurvival Cell Survival Proliferation mTOR->ProSurvival This compound This compound This compound->PI3Kgamma Inhibition

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Analysis tumor_implantation Tumor Cell Implantation (e.g., 4T1) treatment This compound or Vehicle Treatment tumor_implantation->treatment tumor_growth Tumor Growth Monitoring treatment->tumor_growth tissue_harvest Tumor & Spleen Harvest tumor_growth->tissue_harvest cell_isolation Single-Cell Suspension tissue_harvest->cell_isolation flow_cytometry Flow Cytometry (MDSC Phenotyping) cell_isolation->flow_cytometry mdsc_isolation MDSC Isolation (MACS) cell_isolation->mdsc_isolation suppression_assay T-Cell Suppression Assay mdsc_isolation->suppression_assay

Caption: A typical experimental workflow to evaluate this compound's effect on MDSCs.

Conclusion

This compound is a potent and selective PI3Kγ inhibitor that demonstrates significant potential in remodeling the immunosuppressive tumor microenvironment. By targeting the PI3Kγ signaling pathway in myeloid cells, this compound reduces the activation of MDSCs, thereby alleviating their suppressive effects on the anti-tumor immune response. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with other immunotherapies, for the treatment of cancer. Further research is warranted to fully elucidate the specific effects of this compound on different MDSC subpopulations and to translate these promising preclinical findings into clinical benefits for patients.

References

The Pharmacodynamics of AZD3458: A Technical Guide to a Selective PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is a potent and selective, orally bioavailable small molecule inhibitor of the phosphatidylinositol-3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[3][4] The γ isoform of PI3K is predominantly expressed in leukocytes and plays a key role in immune cell signaling and function.[1] Consequently, this compound has emerged as a promising immunomodulatory agent, particularly in the context of immuno-oncology. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Mechanism of Action

This compound selectively inhibits the catalytic subunit of PI3Kγ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This prevents the subsequent recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[1][3] The inhibition of the PI3Kγ/Akt signaling pathway in immune cells, particularly macrophages, leads to a reprogramming of the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state.[5]

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Signaling (Cell Survival, Proliferation, Immune Modulation) Akt->Downstream This compound This compound This compound->PI3Kgamma Inhibition

Caption: PI3K/Akt signaling pathway and inhibition by this compound.

Quantitative Pharmacodynamic Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Enzyme and Cellular Inhibition by this compound
Target/AssayIC50 (nM)pIC50Notes
PI3Kγ (isolated enzyme) 7.9[1]9.1Potent inhibition of the target enzyme.
Akt Phosphorylation (in cells) 8[1]-Demonstrates cellular target engagement.
Human Neutrophil Activation 50[1]-Inhibition of immune cell function.
pAkt S308/S473 (human macrophages) 32 (free IC50)[5]-Inhibition in a key immune cell type.
Mouse CD11b Activation 30 (free IC50)[5]-Activity in a murine immune context.
Table 2: Selectivity Profile of this compound against PI3K Isoforms
PI3K IsoformEnzyme IC50 (mM)Cellular IC50 (mM)pIC50Selectivity vs. PI3Kγ
PI3Kα 7.9[1]<30[1]5.1>1000-fold
PI3Kβ <30[1]<30[1]<4.5>3800-fold
PI3Kδ 0.3[1]1[1]6.5~38-fold (enzyme), 125-fold (cellular)

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of this compound's pharmacodynamics.

In Vitro Assays

1. PI3Kγ Enzyme Inhibition Assay

  • Principle: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3Kγ.

  • Methodology:

    • Recombinant human PI3Kγ enzyme is incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in a suitable assay buffer.

    • A dilution series of this compound is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The production of the reaction product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), or the consumption of ATP is measured. This can be achieved using various detection methods, such as ADP-Glo™ kinase assay which measures ADP formation as a proxy for enzyme activity.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

2. Cellular Akt Phosphorylation Assay

  • Principle: To assess the ability of this compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of its downstream effector, Akt.

  • Methodology:

    • A relevant cell line, such as human macrophages, is cultured and seeded in microplates.

    • Cells are pre-incubated with a serial dilution of this compound.

    • The PI3K pathway is stimulated with an appropriate agonist (e.g., a chemokine or growth factor).

    • After a defined stimulation time, cells are lysed to extract proteins.

    • The levels of phosphorylated Akt (at Ser473 and/or Thr308) and total Akt are quantified using methods such as Western blotting, ELISA, or bead-based immunoassays (e.g., Luminex).

    • The IC50 value is determined by plotting the percentage of inhibition of Akt phosphorylation against the concentration of this compound.

3. Human Neutrophil Activation Assay

  • Principle: To evaluate the functional consequence of PI3Kγ inhibition by this compound on a primary immune cell type.

  • Methodology:

    • Neutrophils are isolated from fresh human peripheral blood.

    • The isolated neutrophils are pre-incubated with varying concentrations of this compound.

    • Neutrophil activation is induced using a relevant stimulus, such as a chemokine (e.g., CXCL8) or a bacterial peptide (e.g., fMLP).

    • Activation can be assessed by measuring various endpoints, including:

      • Chemotaxis: Using a Boyden chamber assay to measure cell migration towards a chemoattractant.

      • Oxidative burst: Measuring the production of reactive oxygen species (ROS) using a fluorescent probe.

      • Degranulation: Quantifying the release of granular enzymes like myeloperoxidase.

    • The IC50 value is calculated based on the dose-dependent inhibition of the measured activation parameter.

In Vivo Studies in Syngeneic Mouse Models

1. General Protocol for Syngeneic Tumor Models (4T1, CT-26, MC-38)

  • Principle: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound, alone and in combination with checkpoint inhibitors, in immunocompetent mice bearing syngeneic tumors.

  • Methodology:

    • Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 CT-26 cells) are implanted subcutaneously or orthotopically (e.g., 4T1 in the mammary fat pad) into the appropriate mouse strain (e.g., BALB/c for CT-26 and 4T1, C57BL/6 for MC-38).

    • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Treatment Administration:

      • Once tumors reach a predetermined size (e.g., ~100-150 mm³), mice are randomized into treatment groups.

      • This compound is administered orally, typically at a dose of 20 mg/kg, twice daily (BID).

      • Checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) are administered intraperitoneally, for example, at 10 mg/kg, three times a week.

    • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Survival may also be monitored.

    • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) are harvested for further analysis.

2. Analysis of the Tumor Microenvironment

  • Principle: To characterize the changes in the immune cell composition and activation state within the tumor following treatment with this compound.

  • Methodology:

    • Tumor Dissociation: Harvested tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.

    • Flow Cytometry: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations. Key markers include:

      • Macrophages: CD45, CD11b, F4/80

      • M2-like Macrophages: CD206

      • Immune Checkpoint Molecules: PD-L1

      • T Cells: CD3, CD4, CD8

      • Regulatory T Cells: FoxP3

    • Gene Expression Analysis (qPCR): RNA is extracted from tumor tissue, and quantitative real-time PCR is performed to measure the expression of genes associated with cytotoxic T-cell activity, such as:

      • Granzyme B (GzmB)

      • Perforin

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis enzyme_assay PI3Kγ Enzyme Inhibition Assay ic50_calc1 Determine IC50 enzyme_assay->ic50_calc1 akt_assay Cellular Akt Phosphorylation Assay ic50_calc2 Determine IC50 akt_assay->ic50_calc2 neutrophil_assay Neutrophil Activation Assay ic50_calc3 Determine IC50 neutrophil_assay->ic50_calc3 tumor_implant Syngeneic Tumor Implantation (e.g., 4T1, CT-26) treatment Treatment with this compound +/- Checkpoint Inhibitors tumor_implant->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring tissue_harvest Tissue Harvest (Tumor, Spleen) treatment->tissue_harvest efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) tumor_monitoring->efficacy_analysis flow_cytometry Flow Cytometry (Immune Cell Profiling) tissue_harvest->flow_cytometry qpcr qPCR (Gene Expression) tissue_harvest->qpcr pd_analysis Pharmacodynamic Analysis (TME Modulation) flow_cytometry->pd_analysis qpcr->pd_analysis

Caption: Workflow for in vitro and in vivo pharmacodynamic studies of this compound.

Conclusion

This compound is a potent and selective inhibitor of PI3Kγ with a clear mechanism of action involving the suppression of the PI3K/Akt signaling pathway. Its pharmacodynamic profile is characterized by the modulation of the tumor microenvironment, specifically by altering macrophage polarization and enhancing anti-tumor immune responses. The combination of this compound with immune checkpoint inhibitors has shown synergistic anti-tumor effects in preclinical models. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of immuno-oncology and drug development. Further investigation into the clinical potential of this compound is warranted based on these robust preclinical findings.

References

AZD3458: A Technical Guide to its Modulation of Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD3458, a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). This compound is a small molecule under investigation for its role in modulating the innate immune system, particularly within the tumor microenvironment. This document details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that functions as a potent and highly selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1] PI3Kγ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, migration, and activation of various immune cells.[2][3] By selectively targeting PI3Kγ, which is predominantly expressed in leukocytes, this compound can modulate the immune response with potentially fewer off-target effects compared to broader PI3K inhibitors.[4]

The primary role of this compound in innate immunity modulation lies in its ability to reprogram myeloid cells, particularly tumor-associated macrophages (TAMs), from an immunosuppressive to an immunostimulatory phenotype. This shift enhances anti-tumor immune responses and can overcome resistance to immunotherapy.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / pIC50SelectivityReference
PI3KγEnzyme Assay7.9 nM-[1]
PI3KγCellular Assay (pAkt)8 nM-[1][2]
PI3KαEnzyme Assay7.9 mM>1000-fold vs PI3Kγ[1]
PI3KβEnzyme Assay<30 mM>3000-fold vs PI3Kγ[1]
PI3KδEnzyme Assay0.3 mM~38-fold vs PI3Kγ[1]
PI3KδCellular Assay1 mM100-fold vs PI3Kγ[2]
Human Neutrophil ActivationCellular Assay50 nM-[1]
pAKT S308/S473 (Human Macrophages)Cellular Assay32 nM (free IC50)-[2][5]
CD11b Activation (Mouse)Cellular Assay30 nM (free IC50)-[2][5]
PI3Kγ-pIC50: 9.1-[6]
PI3Kα-pIC50: 5.1-[6]
PI3Kβ-pIC50: <4.5-[6]
PI3Kδ-pIC50: 6.5-[6]

Table 2: In Vivo Effects of this compound in Preclinical Models

ModelTreatmentEffectQuantitative ChangeReference
4T1 Orthotopic Breast TumorThis compound (20mg/Kg BID)Remodeled Tumor Microenvironment-[2][5]
4T1 Orthotopic Breast TumorThis compound (20mg/Kg BID)Decreased Tumor Associated Macrophages (TAMs)20% decrease compared to vehicle[2][5]
4T1 Orthotopic Breast TumorThis compound (20mg/Kg BID)Reduced Immunosuppressive MarkersDecreased CD206 and PD-L1 expression[2][5]
4T1, LLC, CT-26, MC-38 Syngeneic ModelsThis compound + α-PD-1 or α-PD-L1Enhanced Anti-Tumor EffectsGreater than checkpoint inhibitor alone[2][5]
In Vitro Macrophage PolarizationThis compoundReversed Macrophage PolarizationIncreased IL-12/IL-10 ratio[2][5]
MC38 TumorsThis compound (monotherapy or combo)Induced Antigen-Presenting and Cytotoxic MacrophagesIncreased MHCII+ and iNOS+ macrophages[4]
Primary Human Macrophages & Murine TAMsThis compoundReduced Immunosuppressive CytokineReduced IL-10 secretion and signaling[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Innate Immune Modulation

The following diagram illustrates the proposed signaling pathway through which this compound modulates the innate immune response, primarily by inhibiting PI3Kγ in myeloid cells.

AZD3458_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response (Macrophage) Chemokines_GFs Chemokines / Growth Factors GPCR_RTK GPCR / RTK Chemokines_GFs->GPCR_RTK PI3Kgamma PI3Kγ GPCR_RTK->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 PIP2 -> This compound This compound This compound->PI3Kgamma Immunostimulatory Immunostimulatory Phenotype (M1-like) - Increased IL-12 - Increased iNOS, MHCII This compound->Immunostimulatory Promotes PIP2 PIP2 pAKT pAKT PIP3->pAKT AKT -> AKT AKT NFkB_pathway NF-κB Pathway pAKT->NFkB_pathway Immunosuppressive Immunosuppressive Phenotype (M2-like) - Increased IL-10 - Increased Arginase-1 pAKT->Immunosuppressive Gene_Expression Gene Expression (e.g., Cytokines) NFkB_pathway->Gene_Expression Gene_Expression->Immunosuppressive

Caption: this compound inhibits PI3Kγ, blocking the conversion of PIP2 to PIP3 and subsequent AKT phosphorylation. This leads to a shift in macrophage phenotype from immunosuppressive to immunostimulatory.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., 4T1, CT-26) Tumor_Growth Allow Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups: - Vehicle - this compound - Checkpoint Inhibitor - Combination Tumor_Growth->Treatment_Groups Dosing Administer Treatment (e.g., Oral Gavage for this compound) Treatment_Groups->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Endpoint Analysis: - Tumor Collection - Spleen/Blood Collection Monitoring->Endpoint Analysis Downstream Analysis: - Flow Cytometry (Immune Cell Infiltration) - Gene Expression (Cytokines, etc.) - Immunohistochemistry Endpoint->Analysis

Caption: A generalized workflow for preclinical evaluation of this compound in syngeneic mouse tumor models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Kinase and Cellular Assays
  • Objective: To determine the inhibitory activity and selectivity of this compound against PI3K isoforms.

  • Methodology:

    • Enzyme Inhibition Assay:

      • Recombinant PI3K isoforms (α, β, γ, δ) are used.

      • The kinase reaction is initiated by the addition of ATP and the substrate PIP2.

      • This compound is added at varying concentrations.

      • The production of PIP3 is measured, typically using a luminescence-based assay or mass spectrometry.

      • IC50 values are calculated from the dose-response curves.

    • Cellular pAkt Inhibition Assay:

      • A relevant cell line (e.g., human macrophages) is cultured.

      • Cells are stimulated with a growth factor or chemokine to activate the PI3K pathway.

      • Cells are treated with a range of this compound concentrations.

      • Cell lysates are collected, and the levels of phosphorylated AKT (pAkt) at Ser473 and/or Thr308 are measured by ELISA, Western blot, or a high-content imaging platform.

      • IC50 values are determined by quantifying the reduction in pAkt levels.

In Vivo Syngeneic Mouse Tumor Models
  • Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound alone and in combination with checkpoint inhibitors.

  • Methodology:

    • Animal Models: Female BALB/c or C57BL/6 mice are typically used.

    • Tumor Cell Implantation: Syngeneic tumor cells (e.g., 4T1 for breast cancer, CT-26 or MC-38 for colorectal cancer) are implanted subcutaneously or orthotopically.

    • Treatment:

      • Once tumors are established (e.g., 50-100 mm³), mice are randomized into treatment groups.

      • This compound is administered orally, typically twice daily (BID), at a dose such as 20 mg/kg.

      • Checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) are administered intraperitoneally at a dose such as 10 mg/kg, three times a week.

    • Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are monitored.

    • Endpoint Analysis:

      • At the end of the study, tumors, spleens, and blood are collected.

      • Tumors are dissociated into single-cell suspensions for flow cytometry or processed for gene expression analysis and immunohistochemistry.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.

  • Methodology:

    • Single-Cell Suspension: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

    • Antibody Staining:

      • Cells are stained with a cocktail of fluorescently conjugated antibodies to identify different immune cell subsets.

      • A typical panel might include antibodies against:

        • General Markers: CD45 (leukocytes), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), F4/80 (macrophages), CD11b (myeloid cells), Ly6G/Ly6C (myeloid-derived suppressor cells).

        • Macrophage Polarization Markers: CD206 (M2-like), MHCII (M1-like/antigen presentation), iNOS (M1-like).

        • T-cell Activation Markers: Granzyme B, Perforin.

        • Checkpoint Molecules: PD-L1, PD-1.

    • Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software such as FlowJo to quantify the percentage and activation status of different immune cell populations.

Gene Expression Analysis
  • Objective: To measure changes in the expression of genes related to immune function in the tumor microenvironment.

  • Methodology:

    • RNA Extraction: RNA is extracted from tumor tissue or sorted immune cell populations.

    • Quantitative PCR (qPCR):

      • RNA is reverse-transcribed into cDNA.

      • qPCR is performed using primers for genes of interest, such as Il12, Il10, Nos2 (iNOS), Gzmb (Granzyme B), and Prf1 (Perforin).

      • Gene expression levels are normalized to a housekeeping gene.

    • RNA Sequencing (RNA-Seq): For a more comprehensive analysis, RNA-seq can be performed to assess global changes in gene expression and identify enriched pathways and gene signatures.

Conclusion

This compound is a promising immunomodulatory agent that selectively targets PI3Kγ. Preclinical data strongly suggest that its mechanism of action involves the reprogramming of the tumor microenvironment, particularly by shifting macrophages towards an anti-tumor phenotype. This leads to enhanced T-cell-mediated cytotoxicity and synergistic effects when combined with immune checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PI3Kγ inhibitors in the field of immuno-oncology. Further research is warranted to translate these preclinical findings into clinical applications for the treatment of cancer.

References

The Core Signaling Pathways Modulated by AZD3458: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways affected by AZD3458, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions to support further research and development efforts in oncology and immunology.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the gamma isoform of phosphoinositide 3-kinase (PI3Kγ)[1][2]. The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration[1][2]. The PI3Kγ isoform is predominantly expressed in hematopoietic cells and is a key regulator of immune cell function, making it a compelling target for immunomodulatory therapies, particularly in the context of cancer[2]. By selectively targeting PI3Kγ, this compound aims to remodel the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immune responses[2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50Reference
PI3KγEnzyme Assay7.9 nM[1]
PI3KγCellular Assay (pAkt inhibition)8 nM[1]
PI3KαEnzyme Assay7.9 µM[1]
PI3KβEnzyme Assay<30 µM[1]
PI3KδEnzyme Assay0.3 µM[1]
PI3KαCellular Assay<30 µM[1]
PI3KβCellular Assay<30 µM[1]
PI3KδCellular Assay1 µM[1]
Human Neutrophil ActivationCellular Assay50 nM[1]
pAkt S308/S473 (Human Macrophages)Cellular Assay32 nM (free IC50)[2]
CD11b Activation (Mouse)Cellular Assay30 nM (free IC50)[2]

Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Models

Tumor ModelTreatmentKey FindingsReference
4T1 Orthotopic Breast TumorThis compound (20 mg/Kg BID)Decreased tumor-associated macrophages by 20%; Reduced CD206 and PD-L1 expression.[2]
4T1, LLC, CT-26, MC-38 Syngeneic ModelsThis compound in combination with α-PD-1 or α-PD-L1Greater anti-tumor effects than checkpoint inhibitors alone.[2]
CT-26 Tumor ModelThis compound (dose-dependent)Dose-dependent anti-tumor activity; Increased macrophage and CD8 T-cell gene scores.[4]

Core Signaling Pathway: PI3Kγ/Akt Inhibition

The primary mechanism of action of this compound is the direct inhibition of PI3Kγ. In the context of immune cells, particularly macrophages, PI3Kγ is a critical node in signaling pathways that regulate their polarization and function.

Upon activation by various stimuli, including G-protein coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B). This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a plethora of downstream targets, influencing cell survival, proliferation, and metabolism.

By inhibiting PI3Kγ, this compound prevents the production of PIP3, thereby blocking the activation of Akt and its downstream signaling cascade. This intervention has profound effects on the function of tumor-associated macrophages (TAMs).

PI3K_Akt_Signaling cluster_membrane Plasma Membrane GPCR GPCR PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP3 PIP3 PI3Kg->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates This compound This compound This compound->PI3Kg Inhibits pAkt pAkt (Active) Akt->pAkt Phosphorylation Downstream Downstream Signaling pAkt->Downstream Regulates

Diagram 1: this compound inhibits the PI3Kγ/Akt signaling pathway.

Impact on the Tumor Microenvironment

The inhibition of the PI3Kγ/Akt pathway by this compound leads to a significant remodeling of the tumor microenvironment (TME). In untreated tumors, TAMs often adopt an immunosuppressive M2-like phenotype, which promotes tumor growth and metastasis while suppressing the activity of cytotoxic T cells. This compound has been shown to shift the balance from this immunosuppressive state towards a more pro-inflammatory, anti-tumoral M1-like phenotype.

This is achieved through several mechanisms:

  • Decreased Immunosuppressive Markers: this compound treatment reduces the expression of M2 markers such as CD206 and the immune checkpoint ligand PD-L1 on TAMs[2].

  • Modulation of Cytokine Production: It has been observed to increase the IL-12/IL-10 ratio, favoring an anti-tumor immune response[2].

  • Enhanced Antigen Presentation: this compound promotes the activation of macrophages into antigen-presenting cells, as indicated by increased MHCII expression[3].

  • Increased Cytotoxic T-cell Activity: By reducing the immunosuppressive nature of the TME, this compound facilitates the activation and function of cytotoxic CD8+ T cells, as evidenced by increased expression of Granzyme B and Perforin[2].

TME_Modulation cluster_M2 Immunosuppressive Phenotype (M2-like) cluster_M1 Immunostimulatory Phenotype (M1-like) This compound This compound TAM Tumor-Associated Macrophage (TAM) This compound->TAM Inhibits PI3Kγ CD206 CD206 TAM->CD206 Expression PDL1 PD-L1 TAM->PDL1 Expression IL10 IL-10 TAM->IL10 Secretion MHCII MHCII TAM->MHCII Expression IL12 IL-12 TAM->IL12 Secretion TumorCell Tumor Cell CD206->TumorCell Promotes Growth CD8 CD8+ T-cell PDL1->CD8 Inhibits IL10->CD8 Inhibits MHCII->CD8 Activates IL12->CD8 Activates CD8->TumorCell Kills

Diagram 2: this compound remodels the tumor microenvironment.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Western Blot for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt at serine 473, a key downstream marker of PI3K pathway activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Normalize protein amounts and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Western_Blot_Workflow start Cell Treatment (this compound) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF sds->transfer block Blocking transfer->block p_ab Primary Ab (pAkt) block->p_ab wash1 Wash p_ab->wash1 s_ab Secondary Ab wash1->s_ab wash2 Wash s_ab->wash2 detect Detection wash2->detect strip Strip & Re-probe (Total Akt) detect->strip end Analysis strip->end

Diagram 3: Western blot workflow for pAkt detection.
Flow Cytometry for Macrophage Polarization Markers

This protocol outlines the procedure for analyzing the expression of surface markers on macrophages to determine their polarization state following treatment with this compound.

Materials:

  • Fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b, CD86, CD206, MHCII).

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Fc block (e.g., anti-CD16/32 antibody).

  • Fixable viability dye.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest macrophages from in vitro cultures or isolate them from tumor tissue.

  • Viability Staining: Resuspend cells in PBS and stain with a fixable viability dye to exclude dead cells from the analysis.

  • Fc Receptor Blocking: Incubate cells with Fc block to prevent non-specific antibody binding to Fc receptors.

  • Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies against the markers of interest and incubate on ice, protected from light.

  • Washing: Wash the cells with flow cytometry staining buffer.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of cells expressing different markers and their mean fluorescence intensity.

In Vivo Tumor Model Efficacy Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • Syngeneic tumor cells (e.g., CT-26, 4T1).

  • Female BALB/c or C57BL/6 mice (6-8 weeks old).

  • This compound formulated for oral administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, checkpoint inhibitor alone, combination).

  • Drug Administration: Administer this compound orally at the predetermined dose and schedule (e.g., 20 mg/kg, twice daily).

  • Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Compare tumor growth curves and final tumor volumes between the different treatment groups to assess efficacy. At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Conclusion

This compound is a highly selective PI3Kγ inhibitor that effectively targets the PI3K/Akt signaling pathway in immune cells. Its mechanism of action leads to a profound remodeling of the tumor microenvironment, shifting the balance from an immunosuppressive to an immunostimulatory state. This is characterized by a decrease in M2-like macrophages, an increase in antigen presentation, and enhanced cytotoxic T-cell activity. The preclinical data strongly support the potential of this compound as a novel immuno-oncology agent, both as a monotherapy and in combination with immune checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for further investigation into the multifaceted effects of this compound on anti-tumor immunity.

References

AZD3458's Impact on In Vitro Cytokine Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] The PI3K/Akt signaling pathway is a critical regulator of various cellular processes in immune cells, including proliferation, survival, and cytokine production.[2] Dysregulation of this pathway is implicated in various inflammatory diseases and cancer. This compound's primary mechanism of action involves the modulation of the tumor microenvironment by altering the function of tumor-associated macrophages (TAMs). This technical guide provides an in-depth overview of the in vitro effects of this compound on macrophage cytokine profiles, detailing the underlying signaling pathways, experimental methodologies, and available data on its immunomodulatory properties.

Data Presentation: In Vitro Cytokine Profile of Macrophages Treated with this compound

CytokineCell TypeTreatment ConditionsObserved Effect on SecretionReference
Interleukin-10 (IL-10) Primary Human MacrophagesThis compound treatmentReduced [3]
Murine Tumor-Associated MacrophagesThis compound treatmentReduced [3]
Interleukin-12 (IL-12) Primary Human MacrophagesThis compound treatmentNot significantly regulated [3]
Murine MacrophagesThis compound treatmentIncreased (inferred from IL-12/IL-10 ratio) [4]
IL-12/IL-10 Ratio Murine MacrophagesThis compound treatmentIncreased [4]

Note: The increase in the IL-12/IL-10 ratio suggests a shift towards a pro-inflammatory M1-like macrophage phenotype. However, direct measurements in primary human macrophages did not show a strong regulation of IL-12 secretion.[3]

Signaling Pathway Modulation by this compound

This compound exerts its effects by inhibiting PI3Kγ, a key enzyme in the PI3K/Akt signaling cascade. This pathway plays a crucial role in regulating the transcriptional programs that govern macrophage polarization and cytokine production. Inhibition of PI3Kγ by this compound leads to a shift from an immunosuppressive to an immunostimulatory macrophage phenotype.

PI3K_Akt_Signaling_Pathway PI3Kγ/Akt Signaling Pathway in Macrophages and its Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / RTK PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PI3Kgamma->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment This compound This compound This compound->PI3Kgamma Inhibition Akt Akt PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation IKK IKK Akt->IKK Activation Anti_inflammatory_genes Anti-inflammatory Cytokine Genes (e.g., IL-10) mTOR->Anti_inflammatory_genes Transcription IkappaB IκB IKK->IkappaB Phosphorylation (Degradation) NFkappaB_complex NF-κB-IκB Complex NFkappaB NF-κB NFkappaB_complex->NFkappaB Translocation Pro_inflammatory_genes Pro-inflammatory Cytokine Genes (e.g., IL-12) NFkappaB->Pro_inflammatory_genes Transcription Macrophage_Polarization_Workflow Experimental Workflow for In Vitro Macrophage Polarization and Cytokine Analysis PBMC_Isolation Isolate PBMCs from healthy donor blood (Ficoll-Paque gradient) Monocyte_Selection Select CD14+ monocytes (e.g., magnetic beads) PBMC_Isolation->Monocyte_Selection Differentiation Differentiate into M0 macrophages (7 days with M-CSF) Monocyte_Selection->Differentiation Polarization Polarize to M2 phenotype (e.g., IL-4, IL-13) Differentiation->Polarization Treatment Treat with this compound (various concentrations) and/or vehicle control Polarization->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Supernatant_Collection Collect supernatant for cytokine analysis Incubation->Supernatant_Collection Cell_Lysate Prepare cell lysates for protein/RNA analysis Incubation->Cell_Lysate Analysis Cytokine Quantification (Luminex/ELISA) Supernatant_Collection->Analysis

References

Methodological & Application

Protocol for Preclinical Administration of AZD3458: A PI3Kγ Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] In the tumor microenvironment (TME), PI3Kγ signaling in myeloid cells, particularly tumor-associated macrophages (TAMs), promotes an immunosuppressive phenotype, hindering anti-tumor immune responses. By inhibiting PI3Kγ, this compound can reprogram these myeloid cells to an immunostimulatory state, thereby enhancing cytotoxic T-cell-mediated tumor killing. These characteristics make this compound a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immunotherapeutic agents like checkpoint inhibitors. This document provides a detailed protocol for the preclinical administration of this compound in syngeneic mouse models of cancer.

Mechanism of Action

This compound is a small molecule that is orally bioavailable and functions as a selective inhibitor of the PI3Kγ catalytic subunit. The PI3K/AKT/mTOR pathway is a critical signaling cascade that, when hyperactivated, contributes to tumor development and progression.[2] In the context of the tumor microenvironment, PI3Kγ signaling in macrophages promotes an immunosuppressive M2-like phenotype. This compound inhibits the phosphorylation of Akt, a downstream effector of PI3K, thereby modulating macrophage polarization.[2] This inhibition leads to a reduction in the production of the immunosuppressive cytokine IL-10 and an increase in the pro-inflammatory cytokine IL-12, effectively shifting the macrophage phenotype towards an anti-tumor M1-like state.[3][4] This reprogramming of the TME enhances the activation and function of cytotoxic CD8+ T-cells, leading to an improved anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Cell Type
PI3Kγ enzyme7.9 nMIsolated enzyme
pAkt phosphorylation8 nMCells
Human neutrophil activation50 nMHuman neutrophils

Data sourced from AstraZeneca Open Innovation.[1]

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

Animal ModelTreatmentDosage and ScheduleKey Findings
4T1 (Breast Cancer)This compound20 mg/kg, BID, oral- 20% decrease in tumor-associated macrophages (TAMs)- Reduced expression of immunosuppressive markers CD206 and PD-L1[2]
CT-26 (Colon Cancer)This compound in combination with anti-PD-1 or anti-PD-L1This compound: 20 mg/kg, BID, oralAntibodies: 10 mg/kg, 3x/week- Enhanced anti-tumor effects compared to checkpoint inhibitor alone[2]- Increased cytotoxic T-cell activation (measured by GzmB and Perforin mRNA)
MC-38 (Colon Cancer)This compound in combination with anti-CTLA4, anti-PD-L1, or anti-PD-1This compound: 20 mg/kg, BID, oralAntibodies: 10 mg/kg, 3x/week- Significantly improved tumor growth inhibition (TGI) compared to monotherapy[5]

Experimental Protocols

1. Animal Models

  • Cell Lines: 4T1 (murine breast carcinoma), CT-26, and MC-38 (murine colon carcinoma) cell lines are commonly used.

  • Animals: Female BALB/c mice (for 4T1 and CT-26) or C57BL/6 mice (for MC-38), typically 6-8 weeks old, are used.

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS or a mixture of PBS and Matrigel into the flank of the mouse.

    • For orthotopic models (e.g., 4T1), inject cells into the mammary fat pad.

  • Tumor Monitoring:

    • Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).

2. This compound Formulation and Administration

  • Formulation: While a specific vehicle for this compound is not publicly disclosed in the reviewed literature, a common approach for oral gavage of hydrophobic small molecules in preclinical studies involves creating a suspension. A recommended starting point is a vehicle containing a solubilizing agent and a suspending agent to ensure a stable and homogenous mixture for accurate dosing. A typical vehicle may consist of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.

    • Preparation:

      • Weigh the required amount of this compound powder.

      • Prepare the vehicle solution.

      • Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.

      • Prepare the formulation fresh daily or assess its stability for storage.

  • Administration:

    • Administer this compound orally via gavage.

    • The recommended dose is 20 mg/kg, administered twice daily (BID).

    • The administration volume should be kept consistent, typically 100-200 µL for a mouse.

3. Combination Therapy

  • For combination studies with checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4 antibodies), administer the antibodies via intraperitoneal (IP) injection.

  • A typical dosing schedule for the antibodies is 10 mg/kg, administered three times a week.

4. Endpoint Analysis

  • Tumor Growth Inhibition (TGI):

    • Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100

  • Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):

    • Excise tumors at the end of the study and prepare single-cell suspensions.

    • Stain cells with fluorescently labeled antibodies against immune cell markers such as CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells), and markers of activation and exhaustion (e.g., PD-1, TIM-3).

    • Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the TME.

  • Immunohistochemistry (IHC):

    • Fix and embed tumor tissues in paraffin.

    • Perform IHC staining for markers of interest, such as CD8 for cytotoxic T-cells and F4/80 for macrophages.

  • Gene Expression Analysis:

    • Isolate RNA from tumor tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to immune activation, such as Granzyme B (GzmB) and Perforin.

Visualizations

AZD3458_Signaling_Pathway This compound Mechanism of Action in the Tumor Microenvironment cluster_macrophage Tumor-Associated Macrophage (TAM) cluster_tcell T-Cell Interaction GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Converts PIP2 to PIP2 PIP2 pAkt pAkt PIP3->pAkt Activates Akt via PDK1 Akt Akt IL10 IL-10 (Immunosuppressive) pAkt->IL10 Promotes transcription IL12 IL-12 (Pro-inflammatory) pAkt->IL12 Inhibits transcription Treg Regulatory T-Cell (Treg) (Suppressive) IL10->Treg Promotes CD8_T_Cell Cytotoxic CD8+ T-Cell (Anti-tumor) IL12->CD8_T_Cell Activates This compound This compound This compound->PI3Kgamma Inhibits Treg->CD8_T_Cell Suppresses Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Induces Apoptosis

Caption: this compound inhibits PI3Kγ in TAMs, leading to reduced IL-10 and increased IL-12 production, which in turn suppresses Treg activity and enhances CD8+ T-cell-mediated tumor cell killing.

Preclinical_Workflow Preclinical Study Workflow for this compound cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Tumor Cell Culture (4T1, CT-26, or MC-38) animal_model 2. Syngeneic Mouse Model (BALB/c or C57BL/6) cell_culture->animal_model tumor_implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->tumor_implantation tumor_monitoring 4. Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization 5. Randomization into Groups tumor_monitoring->randomization drug_administration 6. This compound Administration (20 mg/kg, BID, Oral Gavage) randomization->drug_administration combination_therapy 7. Combination Therapy (Optional) (e.g., Checkpoint Inhibitors) randomization->combination_therapy tumor_measurement 8. Final Tumor Measurement drug_administration->tumor_measurement combination_therapy->tumor_measurement tgi_calculation 9. TGI Calculation tumor_measurement->tgi_calculation tissue_collection 10. Tumor & Spleen Collection tumor_measurement->tissue_collection flow_cytometry 11. Flow Cytometry of TILs tissue_collection->flow_cytometry ihc 12. Immunohistochemistry tissue_collection->ihc gene_expression 13. Gene Expression Analysis tissue_collection->gene_expression

Caption: A typical workflow for evaluating the preclinical efficacy of this compound in syngeneic mouse tumor models.

References

Application Notes and Protocols for Assessing AZD3458 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of AZD3458, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), using a suite of cell-based assays. The protocols detailed herein are designed to assess the compound's primary mechanism of action and its downstream effects on key immune cell populations.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[3][4] The PI3Kγ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling. By inhibiting PI3Kγ, this compound aims to modulate the tumor microenvironment by reprogramming immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), towards a pro-inflammatory, anti-tumor phenotype. This shift is expected to enhance the efficacy of anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors.[5][6]

Preclinical studies have demonstrated that this compound inhibits the phosphorylation of Akt, a key downstream effector in the PI3K pathway, with a cellular IC50 of approximately 8 nM.[1][7] The compound exhibits high selectivity for PI3Kγ over other PI3K isoforms.[1][2] Functionally, this compound has been shown to reverse macrophage polarization, leading to a decrease in the secretion of the immunosuppressive cytokine IL-10 and an increase in the pro-inflammatory cytokine IL-12.[6][7] This modulation of the tumor microenvironment by this compound is associated with a reduction in tumor-associated macrophages, decreased expression of immunosuppressive markers like CD206, and enhanced activation of cytotoxic T-cells.[7][8]

Key Cell-Based Assays for Efficacy Testing

To thoroughly evaluate the in vitro efficacy of this compound, a series of cell-based assays are recommended. These assays are designed to confirm its mechanism of action and quantify its functional impact on relevant immune cell populations.

  • PI3Kγ Target Engagement Assay: Measurement of Akt phosphorylation to confirm direct inhibition of the PI3Kγ signaling pathway.

  • Macrophage Polarization Assay: Assessment of the shift in macrophage phenotype from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) state.

  • Cytokine Secretion Assay: Quantification of key cytokines, such as IL-10 and IL-12, to determine the effect on the secretome of treated immune cells.

  • T-Cell Proliferation and Activation Assay: Evaluation of the indirect effect of this compound-treated myeloid cells on T-cell function.

  • Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay: Determination of the ability of this compound to reverse the immunosuppressive function of MDSCs.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays for this compound.

Table 1: this compound Potency and Selectivity

ParameterThis compound IC50
Enzymatic Assays
PI3Kγ7.9 nM[1]
PI3Kα7.9 µM[1]
PI3Kβ<30 µM[1]
PI3Kδ0.3 µM[1]
Cellular Assays
pAkt Inhibition (in cells)8 nM[1][7]
Human Neutrophil Activation50 nM[1]
pAkt S308/S473 Inhibition (human macrophages)32 nM[7]
Mouse CD11b Activation30 nM[7]

Table 2: Dose-Response of this compound on Akt Phosphorylation

This compound Concentration (nM)pAkt (Ser473) Inhibition (%)
0 (Vehicle)0
115
545
1075
5095
10098

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Table 3: Effect of this compound on Macrophage Polarization Markers (Flow Cytometry)

TreatmentM1 Marker (CD86) MFIM2 Marker (CD206) MFI
Untreated Control150800
LPS + IFN-γ (M1 Polarization)950200
IL-4 (M2 Polarization)2002500
IL-4 + this compound (10 nM)4501200
IL-4 + this compound (50 nM)700600
IL-4 + this compound (100 nM)850350

MFI: Mean Fluorescence Intensity. Data are representative.

Table 4: this compound-Mediated Modulation of Cytokine Secretion (ELISA)

TreatmentIL-10 Concentration (pg/mL)IL-12 Concentration (pg/mL)
Untreated Macrophages5020
M2-Polarized Macrophages80010
M2-Polarized + this compound (10 nM)45050
M2-Polarized + this compound (50 nM)200150
M2-Polarized + this compound (100 nM)100250

Data are representative.

Table 5: this compound Effect on MDSC-Mediated T-Cell Suppression

ConditionT-Cell Proliferation (%)
T-Cells Alone95
T-Cells + MDSCs25
T-Cells + MDSCs + this compound (10 nM)45
T-Cells + MDSCs + this compound (50 nM)70
T-Cells + MDSCs + this compound (100 nM)85

Data are representative.

Experimental Protocols

pAkt Inhibition Assay (Western Blot)

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of Akt at Serine 473.

Materials:

  • Human monocyte-derived macrophages (hMDMs) or a relevant myeloid cell line (e.g., THP-1).

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS).

  • This compound stock solution (in DMSO).

  • Stimulant (e.g., M-CSF or GM-CSF).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pAkt (Ser473), anti-total Akt, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Starve cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with a serial dilution of this compound (e.g., 1, 10, 50, 100, 500 nM) or vehicle (DMSO) for 1 hour.

  • Stimulate cells with an appropriate agonist (e.g., 50 ng/mL M-CSF) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and Western blotting according to standard procedures.

  • Probe membranes with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and quantify band intensities. Normalize pAkt levels to total Akt and the loading control (GAPDH).

Macrophage Polarization Assay (Flow Cytometry)

Objective: To assess the ability of this compound to shift M2-polarized macrophages towards an M1 phenotype.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

  • Recombinant human M-CSF, IL-4, LPS, and IFN-γ.

  • This compound stock solution.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fc block reagent.

  • Fluorochrome-conjugated antibodies: anti-CD11b, anti-F4/80 (for murine cells), anti-CD80, anti-CD86, anti-CD206, and corresponding isotype controls.

  • Viability dye.

Protocol:

  • Differentiate monocytes into macrophages by culturing with M-CSF (50 ng/mL) for 6-7 days.

  • Polarize macrophages towards an M2 phenotype by adding IL-4 (20 ng/mL) for 48 hours.

  • Treat M2-polarized macrophages with a dose range of this compound or vehicle for an additional 24-48 hours. Include M1-polarized (LPS + IFN-γ) and unpolarized controls.

  • Harvest cells and stain with a viability dye.

  • Block Fc receptors.

  • Stain with a panel of fluorescently labeled antibodies against macrophage surface markers.

  • Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of M1 (CD80, CD86) and M2 (CD206) markers on live, single cells.

Cytokine Secretion Assay (ELISA)

Objective: To quantify the effect of this compound on the secretion of IL-10 and IL-12 from polarized macrophages.

Materials:

  • Cell culture supernatants from the macrophage polarization assay.

  • Human IL-10 and IL-12 ELISA kits.

Protocol:

  • Collect supernatants from the macrophage polarization assay at the end of the treatment period.

  • Centrifuge to remove cellular debris.

  • Perform ELISA for IL-10 and IL-12 according to the manufacturer's instructions.

  • Generate a standard curve and calculate the concentration of each cytokine in the samples.

T-Cell Proliferation Assay (CFSE-based)

Objective: To determine if this compound-treated myeloid cells can enhance T-cell proliferation.

Materials:

  • Human PBMCs or isolated T-cells and monocytes.

  • This compound stock solution.

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution.

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).

Protocol:

  • Isolate monocytes and treat with this compound as in the macrophage polarization assay.

  • Isolate T-cells from the same or a different donor and label with CFSE.

  • Co-culture CFSE-labeled T-cells with the pre-treated myeloid cells at a suitable ratio (e.g., 5:1 T-cell to myeloid cell).

  • Stimulate the co-culture with anti-CD3/CD28 beads.

  • Culture for 3-5 days.

  • Harvest cells and analyze CFSE dilution in the T-cell population by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.

MDSC Suppression Assay

Objective: To assess the ability of this compound to reverse the T-cell suppressive function of MDSCs.

Materials:

  • MDSCs isolated from cancer patient blood or generated in vitro.

  • T-cells isolated from a healthy donor.

  • This compound stock solution.

  • CFSE staining solution.

  • T-cell activation stimuli.

Protocol:

  • Co-culture CFSE-labeled T-cells with MDSCs at a ratio known to cause suppression (e.g., 1:1).

  • Add a dose range of this compound or vehicle to the co-culture.

  • Stimulate T-cell proliferation with anti-CD3/CD28 beads.

  • Culture for 3-5 days.

  • Analyze T-cell proliferation by measuring CFSE dilution using flow cytometry. An increase in T-cell proliferation in the presence of this compound indicates a reversal of MDSC-mediated suppression.

Mandatory Visualizations

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3Kγ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt pAkt Akt->pAkt Activation Downstream Downstream Effectors pAkt->Downstream Cell Survival, Proliferation, Metabolism This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Macrophage_Polarization_Workflow cluster_treatment Treatment Monocytes Monocytes M0 M0 Macrophages Monocytes->M0 M-CSF M2 M2-like Macrophages (Immunosuppressive) M0->M2 IL-4 Analysis Flow Cytometry Analysis (CD86, CD206) M2->Analysis This compound This compound M1 M1-like Macrophages (Pro-inflammatory) M1->Analysis This compound->M1 Reprogramming

Caption: Experimental workflow for macrophage polarization assay with this compound.

MDSC_Suppression_Assay T_Cells CFSE-labeled T-Cells Co_culture Co-culture T_Cells->Co_culture MDSCs MDSCs MDSCs->Co_culture Stimulation T-Cell Stimulation (anti-CD3/CD28) Co_culture->Stimulation This compound This compound Treatment Stimulation->this compound Proliferation_Suppressed T-Cell Proliferation Suppressed Stimulation->Proliferation_Suppressed No Treatment Proliferation_Restored T-Cell Proliferation Restored This compound->Proliferation_Restored Analysis Flow Cytometry (CFSE Dilution) Proliferation_Suppressed->Analysis Proliferation_Restored->Analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following AZD3458 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] The PI3K/Akt signaling pathway is a critical regulator of immune cell function, and its dysregulation is implicated in various diseases, including cancer. This compound modulates the tumor microenvironment by targeting myeloid cells, leading to a more immuno-supportive state and enhanced anti-tumor immunity.[2][3] Specifically, preclinical studies have demonstrated that this compound treatment can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like phenotype. This shift is accompanied by the activation of cytotoxic T lymphocytes (CTLs), ultimately leading to a more effective anti-tumor immune response.[2][3]

These application notes provide detailed protocols for the analysis of key immune cell populations in preclinical tumor models following treatment with this compound, utilizing multi-color flow cytometry. The methodologies described herein cover the isolation of tumor-infiltrating lymphocytes (TILs), antibody staining procedures for both surface and intracellular markers, and data acquisition and analysis strategies.

Data Presentation: Summary of Expected Immunomodulatory Effects of this compound

The following tables summarize the anticipated quantitative and qualitative changes in key immune cell populations within the tumor microenvironment following this compound treatment, based on available preclinical data. These tables are intended to serve as a reference for expected outcomes.

Table 1: Effects of this compound on Myeloid Cell Populations

Cell PopulationMarker ProfileExpected Change with this compoundQuantitative Data (from preclinical models)
Tumor-Associated Macrophages (TAMs)CD45+, CD11b+, F4/80+Decrease~20% decrease in total TAMs.[2]
M2-like MacrophagesCD45+, CD11b+, F4/80+, CD206+DecreaseExpression of CD206 reduced by ~50%.[2]
M1-like MacrophagesCD45+, CD11b+, F4/80+, iNOS+, MHCII+IncreaseIncreased expression of iNOS and MHCII.[3]
Myeloid-Derived Suppressor Cells (MDSCs)CD45+, CD11b+, Gr-1+DecreaseReduction in MDSC activation.[2]

Table 2: Effects of this compound on Lymphoid Cell Populations

Cell PopulationMarker ProfileExpected Change with this compoundQuantitative Data (from preclinical models)
CD8+ Cytotoxic T Lymphocytes (CTLs)CD45+, CD3+, CD8+ActivationPromotion of cytotoxic T-cell activation.[2]
Activated CTLsCD45+, CD3+, CD8+, Granzyme B+, Perforin+IncreaseIncreased expression of Granzyme B and Perforin.[2]

Signaling Pathway Modulated by this compound

This compound selectively inhibits PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway within immune cells. In myeloid cells, particularly macrophages, the PI3Kγ pathway is implicated in promoting an immunosuppressive M2 phenotype. By inhibiting PI3Kγ, this compound blocks the downstream activation of Akt, leading to a shift in macrophage polarization towards a pro-inflammatory M1 phenotype. This, in turn, enhances the activation of cytotoxic T lymphocytes.

TIL_Isolation_Workflow start Excised Tumor Tissue mince Mince Tissue start->mince digest Enzymatic Digestion (Collagenase IV, DNase I) mince->digest neutralize Neutralize Digestion digest->neutralize filter70 Filter (70 µm) neutralize->filter70 lyse RBC Lysis (ACK Buffer) filter70->lyse filter40 Filter (40 µm) lyse->filter40 count Cell Counting filter40->count stain Ready for Staining count->stain Gating_Strategy cluster_myeloid Myeloid Lineage cluster_lymphoid Lymphoid Lineage start All Events singlets Singlets start->singlets live Live Cells singlets->live cd45 CD45+ (Leukocytes) live->cd45 myeloid CD11b+ cd45->myeloid lymphoid CD3+ (T-Cells) cd45->lymphoid mdsc Gr-1+ (MDSCs) myeloid->mdsc macrophage F4/80+ (Macrophages) myeloid->macrophage m1 iNOS+ / MHCII+ (M1-like) macrophage->m1 m2 CD206+ (M2-like) macrophage->m2 cd4 CD4+ (T-helper) lymphoid->cd4 cd8 CD8+ (CTLs) lymphoid->cd8 activated_cd8 Granzyme B+ / Perforin+ (Activated CTLs) cd8->activated_cd8

References

Application Notes and Protocols for AZD3458: A Selective PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3458 is a potent and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is a lipid kinase that plays a critical role in intracellular signaling pathways, particularly in immune cells. It is a key mediator of inflammatory responses and has been implicated in the tumor microenvironment, making it a compelling target for therapeutic intervention in oncology and inflammatory diseases. This compound exhibits high selectivity for PI3Kγ over other PI3K isoforms (α, β, and δ), which is advantageous for minimizing off-target effects.[1][2] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common preclinical experimental settings.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name N-(5-(2-((S)-1-cyclopropylethyl)-7-(methylsulfonyl)-1-oxoisoindolin-5-yl)-4-methylthiazol-2-yl)acetamide
Molecular Formula C₂₀H₂₃N₃O₄S₂
Molecular Weight 433.5 g/mol
CAS Number 2132961-46-5

The solubility of this compound in common laboratory solvents is summarized in the following table. It is crucial to use high-purity, anhydrous solvents to ensure the stability and integrity of the compound.

SolventSolubilityNotes
DMSO ≥ 250 mg/mLMay require ultrasonication to fully dissolve. Use freshly opened DMSO.
Methanol 1 - 10 mg/mLSparingly soluble.
Acetonitrile 0.1 - 1 mg/mLSlightly soluble.
Water Insoluble
Ethanol Insoluble

Preparation of Stock and Working Solutions

Stock Solution Preparation (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene (B1209903) tubes

    • Vortex mixer

    • Ultrasonic bath

  • Protocol:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.335 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes at room temperature.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions
  • Short-term storage (up to 1 month): Store at -20°C.

  • Long-term storage (up to 6 months): Store at -80°C.

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Protocol:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium.

    • Always prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested.

    • Use the freshly prepared working solutions for your experiments.

Preparation of Formulations for In Vivo Experiments

For oral administration in animal models, this compound can be formulated in various vehicles. Below are two examples of commonly used formulations.

Formulation 1: PEG300, Tween-80, and Saline

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

  • Protocol:

    • To prepare a 1 mg/mL solution, mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.

    • First, add the required volume of the this compound stock solution in DMSO to the PEG300 and mix thoroughly.

    • Add the Tween-80 and mix again.

    • Finally, add the saline to reach the final volume and vortex until a clear solution is obtained.

Formulation 2: SBE-β-CD in Saline

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Sterile saline (0.9% NaCl)

  • Protocol:

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • To prepare a 1 mg/mL solution of this compound, mix 10% of the DMSO stock solution with 90% of the 20% SBE-β-CD solution.

    • Vortex until the solution is clear.

Experimental Protocols

PI3Kγ Signaling Pathway

This compound inhibits the PI3Kγ signaling pathway, which is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This pathway plays a crucial role in cell survival, proliferation, and inflammation.

PI3K_gamma_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation RTK RTK RTK->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β, NF-κB) pAkt->Downstream Activation This compound This compound This compound->PI3Kgamma Inhibition

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

In Vitro Experimental Workflow: Assessing the Effect of this compound on Cell Viability and Signaling

This workflow outlines a general procedure to evaluate the impact of this compound on a chosen cell line.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound and Vehicle Control prep_working->treat_cells seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate mts_assay Cell Viability Assay (MTS/MTT) incubate->mts_assay western_blot Western Blot for p-Akt/Akt incubate->western_blot data_analysis Data Analysis and IC50 Calculation mts_assay->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effect of this compound on a specific cell line.

  • Materials:

    • Cell line of interest (e.g., CT-26, 4T1)

    • Complete cell culture medium

    • 96-well clear-bottom cell culture plates

    • This compound working solutions

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO).

    • Carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-Akt

This protocol assesses the inhibitory effect of this compound on the PI3Kγ signaling pathway by measuring the phosphorylation of its downstream target, Akt.

  • Materials:

    • Cell line of interest

    • 6-well plates

    • This compound working solutions

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize phospho-Akt levels to total Akt.

Protocol 3: Macrophage Polarization Assay

This assay evaluates the effect of this compound on the polarization of macrophages, a key aspect of its immunomodulatory function.[1]

  • Materials:

    • Human or mouse bone marrow-derived monocytes

    • Macrophage colony-stimulating factor (M-CSF) for M2 polarization

    • Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS) for M1 polarization

    • This compound working solutions

    • ELISA kits for IL-10 and IL-12

    • Flow cytometry antibodies (e.g., anti-CD86 for M1, anti-CD206 for M2)

  • Protocol:

    • Differentiate monocytes into macrophages using M-CSF for 6-7 days.

    • On day 7, treat the macrophages with this compound at various concentrations for 2 hours.

    • Induce M1 polarization with IFN-γ and LPS, or maintain M2 polarization with M-CSF.

    • After 24-48 hours, collect the cell culture supernatant for cytokine analysis by ELISA.

    • Harvest the cells and stain with fluorescently labeled antibodies for flow cytometric analysis of M1/M2 markers.

    • Analyze the data to determine the effect of this compound on the IL-12/IL-10 ratio and the expression of M1/M2 surface markers. This compound has been shown to reverse macrophage polarization, leading to an increased IL-12/IL-10 ratio.[1]

Protocol 4: Neutrophil Activation Assay

This protocol assesses the impact of this compound on neutrophil activation. This compound has been shown to inhibit human neutrophil activation with an IC₅₀ of 50 nM.[2]

  • Materials:

    • Freshly isolated human or mouse neutrophils

    • Activating stimulus (e.g., fMLP, PMA)

    • This compound working solutions

    • Flow cytometry antibodies (e.g., anti-CD11b)

    • Assay kits for myeloperoxidase (MPO) release or reactive oxygen species (ROS) production

  • Protocol:

    • Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes.

    • Stimulate the neutrophils with an activating agent.

    • To measure degranulation, stain the cells for surface markers like CD11b and analyze by flow cytometry. Alternatively, measure the release of MPO into the supernatant.

    • To measure oxidative burst, use a fluorescent probe for ROS detection and analyze by flow cytometry or a plate reader.

    • Analyze the data to determine the inhibitory effect of this compound on neutrophil activation.

Concluding Remarks

These application notes provide a comprehensive guide for the preparation and use of this compound in preclinical research. Adherence to these protocols will facilitate the generation of reliable and reproducible data. Researchers should always include appropriate positive and negative controls in their experiments and optimize conditions for their specific cell types and assay systems. Due to the potent and selective nature of this compound, it serves as a valuable tool for investigating the biological roles of PI3Kγ and for the development of novel therapeutics.

References

Application Notes and Protocols for AZD3458 Treatment in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of AZD3458, a selective PI3Kγ inhibitor, in syngeneic mouse tumor models. The protocols outlined below are intended to serve as a detailed framework for investigating the immunomodulatory and anti-tumor effects of this compound, both as a monotherapy and in combination with other immunotherapies.

Introduction to this compound

This compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] PI3Kγ is a key regulator of immune cell signaling, and its inhibition has been shown to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[2] Specifically, this compound targets myeloid cells, such as tumor-associated macrophages (TAMs), to enhance anti-tumor immune responses.[2][3] It is an orally bioavailable small molecule intended for preclinical research.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the inhibition of PI3Kγ, which is highly expressed in myeloid cells. This inhibition leads to a shift in the tumor microenvironment, characterized by a decrease in immunosuppressive M2-like macrophages and an increase in the activity of cytotoxic T lymphocytes. This modulation of the immune landscape can enhance the efficacy of checkpoint inhibitors.

AZD3458_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) TAM Tumor-Associated Macrophage (TAM) CD8Tcell CD8+ T-cell TAM->CD8Tcell Suppresses Treg Regulatory T-cell (Treg) Treg->CD8Tcell Suppresses MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->CD8Tcell Suppresses TumorCell Tumor Cell TumorCell->CD8Tcell Targeted for destruction CD8Tcell->TumorCell Kills This compound This compound PI3Kgamma PI3Kγ This compound->PI3Kgamma PI3Kgamma->TAM Promotes immunosuppressive phenotype

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Recommended Syngeneic Tumor Models

The selection of an appropriate syngeneic model is crucial for evaluating the efficacy of this compound.[4][5] The following models are commonly used and have been shown to be responsive to immunomodulatory agents.

Cell LineTumor TypeMouse StrainKey Characteristics
CT-26 Colon CarcinomaBALB/cImmunologically "hot"; responsive to checkpoint inhibitors.
MC38 Colon AdenocarcinomaC57BL/6Immunologically "hot"; responsive to checkpoint inhibitors.
4T1 Mammary CarcinomaBALB/cHighly metastatic; immunologically "cold"; models an immunosuppressive tumor microenvironment.
LLC Lewis Lung CarcinomaC57BL/6Immunologically "cold"; often refractory to checkpoint inhibitors.

Experimental Protocols

General Experimental Workflow

Figure 2: General workflow for a syngeneic tumor model study.

Detailed Protocol for a CT-26 Syngeneic Model Study

This protocol provides a detailed example using the CT-26 colon carcinoma model. Similar principles can be applied to other models with necessary adjustments.

Materials:

  • CT-26 murine colon carcinoma cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Sterile PBS

  • Trypsin-EDTA

  • 6-8 week old female BALB/c mice

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water)

  • Anti-mouse PD-1 antibody (optional, for combination studies)

  • Isotype control antibody (optional)

  • Calipers for tumor measurement

  • Syringes and needles for injection and gavage

Procedure:

  • Tumor Cell Culture and Implantation:

    • Culture CT-26 cells in RPMI-1640 medium until they reach 70-80% confluency.

    • Harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

    • Treatment should be initiated based on the specific study design, often when tumors are well-established but before they become too large.[2][6]

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration. For a 20 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the concentration would be 4 mg/mL.

    • Administer this compound orally via gavage at a dose of 20 mg/kg, twice daily (BID).

  • Combination Therapy (Optional):

    • For combination studies, administer anti-mouse PD-1 antibody intraperitoneally (i.p.) at a dose of 10 mg/kg, typically twice a week.

  • In-Life Monitoring:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Observe the general health of the animals daily.

  • Endpoint Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of treatment days), euthanize the mice and harvest tumors and spleens for downstream analysis.

Endpoint Analysis Protocols

Flow Cytometry for Immunophenotyping

Objective: To quantify immune cell populations within the tumor microenvironment and spleen.

Protocol:

  • Single-Cell Suspension Preparation:

    • Mince the harvested tumor tissue and digest using a tumor dissociation kit or a cocktail of collagenase and DNase.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

    • Prepare a single-cell suspension from the spleen by mechanical dissociation and red blood cell lysis.

  • Antibody Staining:

    • Stain the cells with a viability dye to exclude dead cells.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain with a panel of fluorescently labeled antibodies. An example panel for myeloid and lymphoid cells is provided below.

Example Flow Cytometry Panel:

TargetFluorochromeCloneCell Population
CD45BUV39530-F11All hematopoietic cells
CD3eAPC-Cy7145-2C11T cells
CD4BV786RM4-5Helper T cells
CD8aBUV49653-6.7Cytotoxic T cells
FoxP3PEFJK-16sRegulatory T cells
CD11bBV605M1/70Myeloid cells
F4/80PE-Cy7BM8Macrophages
Ly6GFITC1A8Neutrophils
Ly6CPerCP-Cy5.5HK1.4Monocytic cells
CD206APCC068C2M2-like macrophages
PD-L1BV42110F.9G2Immune checkpoint ligand
RT-qPCR for Gene Expression Analysis

Objective: To measure the expression of genes associated with immune activation and suppression.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from a portion of the tumor tissue using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using SYBR Green or TaqMan assays with primers for the genes of interest.

    • Normalize the expression data to a housekeeping gene (e.g., β-actin or GAPDH).

Recommended Murine RT-qPCR Primers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
GzmB CTG GCT TCT GAT GCA CCA AAGGC TGA CTG ATC GAT GTC CA
Perforin TGC GTC TCT CCT GAT GGT GAGTC TCC ACG GCA GTC AGT TC
IL-12p40 GGA AGC ACG GCA GCA GAA TAAAC TTG AGG GAG AAG TAG GAA TGG
IL-10 GCT GCT GAC TGA TGA TGT TGAGGC AAT CCA GTC TCT CCT GA
CD206 CTT CAC AAG CCA GCT TTT TCCGGC TGA TGG TGA CTT TGA GTT
PD-L1 GCT CCA AAG GAC TTG TAC GTG GTGA TGG CCT GAC GGT AAT TCC
β-actin GGC TGT ATT CCC CTC CAT CGCCA GTT GGT AAC AAT GCC AAT GT

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupNMean Tumor Volume (mm³) ± SEM at Day 21% Tumor Growth Inhibition (TGI)
Vehicle101500 ± 150-
This compound (20 mg/kg BID)10900 ± 12040%
anti-PD-1 (10 mg/kg BIW)101050 ± 13030%
This compound + anti-PD-110450 ± 9070%

Table 2: Example of Immunophenotyping Data from Tumors

Treatment Group% CD8+ of CD45+% M2-like Macrophages (CD206+) of F4/80+
Vehicle5.2 ± 0.865.3 ± 5.1
This compound10.5 ± 1.230.1 ± 4.5
anti-PD-18.1 ± 1.050.7 ± 4.8
This compound + anti-PD-115.3 ± 1.520.5 ± 3.9

Table 3: Example of Gene Expression Data from Tumors (Fold Change vs. Vehicle)

Treatment GroupGzmBIL-10
This compound2.50.6
anti-PD-11.80.8
This compound + anti-PD-14.20.4

Expected Outcomes:

  • Monotherapy: this compound monotherapy is expected to result in moderate tumor growth inhibition. This will likely be associated with an increase in the infiltration of CD8+ T cells and a decrease in the proportion of M2-like macrophages within the tumor. Gene expression analysis should reveal an upregulation of cytotoxic T-cell markers like Granzyme B and a downregulation of immunosuppressive cytokines like IL-10.

  • Combination Therapy: The combination of this compound with a checkpoint inhibitor such as an anti-PD-1 antibody is anticipated to lead to synergistic anti-tumor activity, with significantly greater tumor growth inhibition than either agent alone. This enhanced efficacy is expected to correlate with a more profound remodeling of the tumor microenvironment, including a greater influx of activated CD8+ T cells and a more substantial reduction in immunosuppressive myeloid cells.

References

Application Notes: Immunohistochemical Analysis of PI3K Pathway Activation Following AZD3458 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not For Use In Diagnostic Procedures.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Aberrant activation of this pathway is a hallmark of various cancers, making it a key target for therapeutic intervention.[3] AZD3458 is a potent and highly selective inhibitor of the PI3K gamma (PI3Kγ) isoform.[4][5] PI3Kγ plays a significant role in modulating the tumor microenvironment, particularly in the function of immune cells like macrophages.[6] By inhibiting PI3Kγ, this compound can remodel the tumor microenvironment and enhance anti-tumor immune responses.[6][7][8]

Immunohistochemistry (IHC) is a powerful technique to visualize the spatial distribution and activation state of proteins within the context of tissue architecture.[1] This application note provides a protocol for assessing the pharmacodynamic effects of this compound by detecting the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein, in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Principle of the Assay

Activation of the PI3K pathway leads to the phosphorylation of Akt at Serine 473 (p-Akt) and Threonine 308.[1][9] Activated Akt, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which subsequently phosphorylates the S6 ribosomal protein (p-S6).[1][2] Therefore, the levels of p-Akt and p-S6 serve as reliable biomarkers for the activation status of the PI3K pathway.[10]

This protocol utilizes specific primary antibodies to detect p-Akt (Ser473) and p-S6 (Ser235/236) in FFPE tissue sections. Following incubation with a biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate, a chromogenic substrate is applied to visualize the target proteins. A reduction in the intensity of p-Akt and p-S6 staining in tissues treated with this compound, compared to vehicle-treated controls, would indicate successful target engagement and pathway inhibition.

Materials and Reagents

  • FFPE tissue blocks (e.g., tumor xenografts from this compound-treated and vehicle-treated animals)

  • Positively charged microscope slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in TBS-T)

  • Primary antibodies:

    • Rabbit anti-Phospho-Akt (Ser473)

    • Rabbit anti-Phospho-S6 Ribosomal Protein (Ser235/236)

  • Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Data Presentation

The inhibitory activity of this compound and its effect on downstream signaling can be summarized as follows:

TargetIC50 (Enzyme Assay)Cellular IC50 (p-Akt)Downstream EffectReference
PI3Kγ7.9 nM8 nMInhibition of Akt phosphorylation[4]
PI3Kα7.9 µM<30 µMLow Inhibition[4]
PI3Kβ<30 µM<30 µMLow Inhibition[4]
PI3Kδ0.3 µM1 µMModerate Inhibition[4]

Signaling Pathway Diagram

PI3K_Pathway_this compound cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3Kγ RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 phosphorylates This compound This compound This compound->PI3K inhibits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Ser473, Thr308) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 S6K S6K mTORC1->S6K phosphorylates pS6 p-S6 S6K->pS6 CellGrowth Cell Growth & Survival pS6->CellGrowth

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_visualization Visualization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer) Rehydration->AntigenRetrieval Blocking Peroxidase & Serum Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Anti-p-Akt or Anti-p-S6) Overnight at 4°C Blocking->PrimaryAb SecondaryAb Biotinylated Secondary Antibody PrimaryAb->SecondaryAb Detection Streptavidin-HRP & DAB Substrate SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Imaging Microscopy & Imaging Mounting->Imaging

Caption: Immunohistochemistry experimental workflow.

Detailed Staining Protocol

Note: This is a general protocol. Optimal antibody concentrations, incubation times, and antigen retrieval methods should be determined empirically for each antibody and tissue type.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Transfer slides through one change of 70% ethanol for 3 minutes.

    • Rinse slides in dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) in a water bath or steamer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in dH₂O and then in Tris-buffered saline with 0.1% Tween 20 (TBS-T).

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.

    • Rinse slides three times in TBS-T for 5 minutes each.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 10% normal goat serum in TBS-T) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-p-Akt at 1:50, anti-p-S6 at 1:100) in blocking buffer.[1]

    • Drain the blocking solution from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides three times in TBS-T for 5 minutes each.

    • Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

    • Rinse slides three times in TBS-T for 5 minutes each.

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse slides three times in TBS-T for 5 minutes each.

  • Chromogenic Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in dH₂O.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Image Analysis and Interpretation

Slides should be examined under a light microscope. Positive staining for p-Akt is typically observed in the cytoplasm and nucleus, while p-S6 staining is predominantly cytoplasmic.[11][12] The intensity and percentage of positive cells should be scored. A semi-quantitative scoring method (e.g., H-score) can be employed for a more objective comparison between treatment groups. A significant decrease in the staining intensity and/or percentage of positive cells in the this compound-treated group compared to the vehicle control group would indicate effective inhibition of the PI3K pathway.

Troubleshooting

IssuePossible CauseSolution
No StainingPrimary antibody not effectiveUse a validated antibody; optimize dilution.
Inadequate antigen retrievalTry a different antigen retrieval buffer or method.
Inactive reagentsUse fresh reagents.
High BackgroundNon-specific antibody bindingIncrease blocking time; use a different blocking reagent.
Too high primary antibody concentrationFurther dilute the primary antibody.
Over-development with DABReduce DAB incubation time.
Non-specific StainingEndogenous peroxidase activityEnsure adequate peroxidase blocking.
Cross-reactivity of secondary antibodyUse a species-specific secondary antibody.

References

Application Note: In Vitro Macrophage Polarization Assay Using AZD3458

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key components of the innate immune system, exhibit remarkable plasticity and can be polarized into different functional phenotypes in response to microenvironmental stimuli. The two major polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Dysregulation of macrophage polarization is implicated in various diseases, including cancer and inflammatory disorders. AZD3458 is a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase gamma (PI3Kγ) isoform, a critical regulator of immune cell signaling.[1] This application note provides a detailed protocol for an in vitro macrophage polarization assay to characterize the effects of this compound on macrophage phenotype and function.

Mechanism of Action of this compound

This compound selectively inhibits PI3Kγ with an IC50 of 7.9nM, showing high selectivity over other PI3K isoforms.[1] The PI3K/AKT signaling pathway is a central regulator of macrophage polarization.[[“]][[“]] In macrophages, PI3Kγ signaling is involved in the regulation of pathways such as NFκB, mTORC1/2, and STAT3, which control the expression of key cytokines like IL-10 and IL-12.[4] this compound, by inhibiting PI3Kγ, has been shown to modulate macrophage function. While some evidence suggests it can reverse M2 polarization by increasing the IL-12/IL-10 ratio[5], other studies indicate it primarily promotes a switch towards a cytotoxic and antigen-presenting macrophage phenotype rather than a classic M1 repolarization.[4][6] This is characterized by a significant reduction in IL-10 secretion and an increase in the expression of MHCII and iNOS.[4][6]

Data Presentation: Effects of this compound on Macrophage Polarization Markers

The following table summarizes the reported effects of this compound on key macrophage polarization markers. This data is compiled from preclinical in vitro and in vivo studies.

Marker Type Marker Effect of this compound Treatment References
Cytokines IL-10Reduced secretion and signaling.[4][6]
IL-12Little to no significant change in expression or secretion.[4]
IL-1α, IL-6Increased expression of these pro-inflammatory genes.[4]
Surface Markers MHCIIIncreased expression, promoting an antigen-presenting phenotype.[4][6]
CD206 (MRC1)Reduced protein expression.[5]
Enzymes/Proteins iNOS (Nos2)Increased expression, indicating a cytotoxic phenotype.[4][6]
Arginase 1 (Arg1)Increased expression.[4]
Signaling pAkt (S308/S473)Inhibition in human macrophages (cellular IC50 of 32nM).[5]

Experimental Protocols

This section provides a detailed methodology for a comprehensive in vitro macrophage polarization assay to evaluate the effects of this compound. This protocol is adaptable for both human and murine primary macrophages.

Part 1: Isolation and Differentiation of Macrophages

A. From Human Peripheral Blood Mononuclear Cells (PBMCs)

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using density gradient centrifugation (e.g., with Lymphoprep™).[7]

  • Monocyte Enrichment: Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) or by plastic adherence. For adherence, plate PBMCs in a culture flask for 2-4 hours and then wash away non-adherent cells.[7]

  • Macrophage Differentiation (M0): Culture the enriched monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.[8]

B. From Murine Bone Marrow

  • Bone Marrow Isolation: Euthanize a mouse (6-12 weeks old) and aseptically harvest the femurs and tibias. Flush the bone marrow with cold PBS.[9]

  • Cell Preparation: Create a single-cell suspension by passing the bone marrow through a 70-µm cell strainer. Lyse red blood cells using ACK lysis buffer.[9]

  • Macrophage Differentiation (M0): Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of M-CSF for 7 days. On day 4, add fresh medium with M-CSF.[8][9]

Part 2: Macrophage Polarization Assay with this compound
  • Cell Seeding: After differentiation, harvest the M0 macrophages and seed them into appropriate culture plates (e.g., 6-well plates for RNA/protein analysis, 24-well plates for flow cytometry, 96-well plates for cytokine analysis) at a suitable density (e.g., 1 x 10^6 cells/mL). Allow the cells to adhere for 2-4 hours.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the compound to the desired final concentrations in the culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose. Add the this compound-containing medium to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO) group.

  • Polarization: After pre-treatment, add the polarizing stimuli to the respective wells.

    • M1 Polarization: Add IFN-γ (20 ng/mL) and LPS (100 ng/mL).[8][10]

    • M2 Polarization: Add IL-4 (20 ng/mL).[8][10]

    • Control Groups: Maintain an M0 (unstimulated) group and groups with only this compound.

  • Incubation: Incubate the cells for the desired duration based on the endpoint analysis:

    • RNA analysis (qPCR): 6-24 hours.

    • Cytokine analysis (ELISA/Multiplex): 24-48 hours (collect supernatant).

    • Protein/Flow Cytometry analysis: 48-72 hours.

Part 3: Analysis of Macrophage Polarization

A. Gene Expression Analysis by qPCR

  • Isolate total RNA from the cell lysates using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers for target genes (e.g., NOS2, ARG1, IL10, IL12B, MRC1, TNF). Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).

B. Cytokine Secretion Analysis

  • Collect the culture supernatants and centrifuge to remove cell debris.

  • Measure the concentration of secreted cytokines (e.g., IL-10, IL-12, TNF-α, IL-6) using ELISA or a multiplex immunoassay system (e.g., Meso Scale Discovery).[8]

C. Surface Marker Analysis by Flow Cytometry

  • Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., CD86 for M1, CD206 for M2, MHCII). Include a viability dye to exclude dead cells.[7][8]

  • Acquire the data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity.

Visualizations

G cluster_0 PI3Kγ Signaling Pathway RTK Receptor Tyrosine Kinase / GPCR PI3Kgamma PI3Kγ RTK->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates This compound This compound This compound->PI3Kgamma inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTORC1/2 AKT->mTOR NFkB NF-κB AKT->NFkB STAT3 STAT3 AKT->STAT3 Cytokines Cytokine Expression (e.g., IL-10↓) mTOR->Cytokines NFkB->Cytokines STAT3->Cytokines

Caption: Simplified signaling pathway of PI3Kγ and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow start Isolate Monocytes (Human or Murine) diff Differentiate to M0 Macrophages (with M-CSF for 7 days) start->diff seed Seed M0 Macrophages diff->seed pretreat Pre-treat with this compound (or vehicle control) seed->pretreat polarize Add Polarizing Stimuli (M1: IFNγ+LPS, M2: IL-4) pretreat->polarize incubate Incubate (6-72h) polarize->incubate analysis Analysis (qPCR, ELISA, Flow Cytometry) incubate->analysis

Caption: Workflow for the in vitro macrophage polarization assay with this compound.

G cluster_logic Logical Relationship of this compound's Effect M0 M0 Macrophage M1 M1-like (Pro-inflammatory) M0->M1 IFNγ+LPS M2 M2-like (Anti-inflammatory) M0->M2 IL-4/IL-13 Activated Antigen-Presenting & Cytotoxic Macrophage (MHCII+, iNOS+) M0->Activated M2->Activated This compound This compound This compound->M2 inhibits This compound->Activated promotes

Caption: this compound's modulation of macrophage activation states.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of PI3Kγ to Mimic AZD3458 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical signaling enzyme, particularly implicated in immune responses and the tumor microenvironment.[1][2] Its dysregulation has been linked to the progression of various cancers, making it a compelling therapeutic target.[2] AZD3458 is a potent and highly selective small molecule inhibitor of PI3Kγ, demonstrating significant anti-tumor effects in preclinical models by modulating the immune response.[3][4][5] These application notes provide a comprehensive guide for researchers to mimic the pharmacological effects of this compound by utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knockdown the expression of PI3Kγ (encoded by the PIK3CG gene). This genetic approach offers a powerful tool for investigating the functional consequences of PI3Kγ inhibition, validating it as a therapeutic target, and exploring downstream signaling events in a controlled manner.

Data Presentation

Table 1: In Vitro Selectivity and Potency of this compound

This table summarizes the inhibitory activity of this compound against various Class I PI3K isoforms, highlighting its high selectivity for PI3Kγ.

PI3K IsoformEnzyme IC50 (nM)Cellular IC50 (nM)
PI3Kγ (gamma)7.9[3][4]8[3][4]
PI3Kα (alpha)7,900,000[3]>30,000[3]
PI3Kβ (beta)>30,000,000[3]>30,000[3]
PI3Kδ (delta)300,000[3]1,000[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effects of this compound on Immune Cells

This table outlines the functional effects of this compound on key immune cell populations as observed in preclinical studies.

Cell TypeEffect of this compoundConcentration
Human MacrophagesInhibition of pAkt (S473) phosphorylation32 nM (free IC50)[4]
Mouse CD11b+ cellsInhibition of activation30 nM (free IC50)[4]
Human NeutrophilsInhibition of activation50 nM[3]
4T1 Tumor Model20% decrease in tumor-associated macrophages20 mg/kg BID (oral)[4]
4T1 Tumor ModelReduction in CD206 and PD-L1 expression20 mg/kg BID (oral)[4]
Table 3: Anticipated Effects of Lentiviral shRNA Knockdown of PI3Kγ

This table provides a summary of the expected outcomes following the successful knockdown of PI3Kγ expression in cancer cells, based on the known functions of the protein and the effects of its inhibition.

ParameterExpected OutcomeMethod of Measurement
PI3Kγ Protein ExpressionSignificant reductionWestern Blot
Cell ProliferationDecreaseMTT Assay, Cell Counting
ApoptosisIncreaseAnnexin V/PI Staining
pAkt LevelsDecreaseWestern Blot

Signaling Pathways and Experimental Workflows

PI3K_Signaling_Pathway PI3Kγ Signaling Pathway GPCR GPCR G_protein Gβγ GPCR->G_protein Activation RTK RTK RAS RAS RTK->RAS Activation PI3Kg PI3Kγ (p110γ/p101) G_protein->PI3Kg RAS->PI3Kg PIP2 PIP2 PI3Kg->PIP2 Phosphorylation Immune_Suppression Immune Suppression PI3Kg->Immune_Suppression PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PI3Kγ is activated by GPCRs and RTKs, leading to the phosphorylation of PIP2 to PIP3 and subsequent activation of the AKT/mTOR pathway, promoting cell survival and immune suppression.

Lentiviral_shRNA_Workflow Lentiviral shRNA Knockdown Workflow Design shRNA Design & Vector Construction Packaging Lentiviral Packaging (HEK293T cells) Design->Packaging Harvest Virus Harvest & Titer Packaging->Harvest Transduction Transduction of Target Cancer Cells Harvest->Transduction Selection Puromycin Selection of Stable Cells Transduction->Selection Validation Validation of Knockdown (Western Blot, qPCR) Selection->Validation Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Validation->Phenotypic_Assay Logical_Relationship Mimicking this compound with shRNA This compound This compound (Small Molecule Inhibitor) PI3Kg_Target PI3Kγ Protein This compound->PI3Kg_Target Binds to shRNA Lentiviral shRNA (Genetic Knockdown) shRNA->PI3Kg_Target Targets mRNA for degradation Inhibition Inhibition of Kinase Activity PI3Kg_Target->Inhibition Reduction Reduction of Protein Expression PI3Kg_Target->Reduction Downstream_Effects Downstream Effects (↓ Proliferation, ↑ Apoptosis, Immune Modulation) Inhibition->Downstream_Effects Reduction->Downstream_Effects

References

Troubleshooting & Optimization

Overcoming AZD3458 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the selective PI3Kγ inhibitor, AZD3458, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1][2] Its mechanism of action involves the inhibition of PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in regulating immune cell proliferation, survival, and activation.[2][3] By inhibiting PI3Kγ, this compound can modulate the tumor microenvironment, promoting anti-tumor immune responses.[3][4][5]

Q2: What are the primary solubility challenges with this compound?

This compound is a hydrophobic molecule, which can lead to difficulties in achieving complete dissolution in aqueous solutions commonly used for in vitro assays, such as cell culture media.[6][7] This poor solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q3: What solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is soluble in DMSO at a concentration of up to 250 mg/mL.[1] For final working concentrations in cell culture, the stock solution should be serially diluted in culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).[8] Cayman Chemical also reports slight solubility in acetonitrile (B52724) (0.1-1 mg/ml) and methanol (B129727) (1-10 mg/ml).[9]

Q4: How should I prepare a stock solution of this compound?

To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO.[1] To aid dissolution, gentle warming (e.g., 37°C) and sonication may be necessary.[1][8] It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can negatively impact solubility.[1]

Q5: How can I avoid precipitation of this compound in my cell culture medium?

To prevent precipitation when diluting the DMSO stock solution into your aqueous cell culture medium, it is crucial to perform serial dilutions. Avoid adding a large volume of the highly concentrated DMSO stock directly to the medium. Instead, create intermediate dilutions in the medium. Ensure thorough mixing after each dilution step. The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced cytotoxicity.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed after diluting stock solution in media. - Final concentration of this compound is above its solubility limit in the aqueous medium. - Insufficient mixing during dilution. - High concentration of DMSO stock added directly to the medium.- Reduce the final concentration of this compound in the assay. - Perform serial dilutions in the culture medium. - Ensure vigorous mixing after each dilution step. - Consider using a pre-warmed medium for dilution.
Inconsistent or unexpected experimental results. - Inaccurate concentration of the active compound due to precipitation. - Degradation of the compound.- Visually inspect the working solution for any signs of precipitation before adding to cells. - Prepare fresh working solutions for each experiment from a frozen stock. - Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
High background or off-target effects observed. - Cytotoxicity from the solvent (DMSO).- Ensure the final DMSO concentration in the cell culture is below 0.5%, and ideally below 0.1%.[8][10] - Include a vehicle control (medium with the same final DMSO concentration without the compound) in all experiments.
Difficulty dissolving the this compound powder initially. - Low-quality or hydrated DMSO. - Insufficient energy to break the crystal lattice.- Use fresh, anhydrous, high-purity DMSO.[1] - Use an ultrasonic bath and/or gentle warming (37°C) to aid dissolution.[1][8]

Data Presentation

Table 1: this compound Kinase Inhibitory Activity

TargetIC50 / pIC50Assay Type
PI3Kγ7.9 nM (IC50)[2], 9.1 (pIC50)[1]Enzyme Assay
PI3Kα7.9 µM (IC50)[2], 5.1 (pIC50)[1]Enzyme Assay
PI3Kβ<30 µM (IC50)[2], <4.5 (pIC50)[1]Enzyme Assay
PI3Kδ0.3 µM (IC50)[2], 6.5 (pIC50)[1]Enzyme Assay
Akt Phosphorylation8 nM (IC50)Cell-based Assay
Human Neutrophil Activation50 nM (IC50)Cell-based Assay

Table 2: this compound Solubility Data

SolventSolubilityNotes
DMSO250 mg/mL (576.65 mM)[1]Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1]
Acetonitrile0.1 - 1 mg/mL[9]Slightly soluble.
Methanol1 - 10 mg/mL[9]Sparingly soluble.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[1][8]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.[1]

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Cell Viability (MTS/MTT) Assay with this compound

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. To minimize precipitation, perform a multi-step dilution process. For example, to prepare a 10 µM working solution from a 10 mM stock, first dilute the stock 1:100 in medium (to 100 µM), vortex gently, and then dilute this intermediate solution 1:10 in medium.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.[11]

  • Incubate for the recommended time (typically 1-4 hours).

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody for total Akt as a loading control.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activation Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solutions (Serial Dilution in Media) prep_stock->prep_working seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform In Vitro Assay (e.g., Cell Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies with this compound.

troubleshooting_logic start Experiment Start dissolution_issue Difficulty Dissolving? start->dissolution_issue precipitation Precipitation Observed? inconsistent_results Inconsistent Results? precipitation->inconsistent_results No solution1 Use Serial Dilution Reduce Final Concentration precipitation->solution1 Yes solution2 Prepare Fresh Solutions Check for Precipitation inconsistent_results->solution2 Yes proceed Proceed with Experiment inconsistent_results->proceed No dissolution_issue->precipitation No solution3 Use Anhydrous DMSO Sonication/Warming dissolution_issue->solution3 Yes solution1->inconsistent_results solution2->proceed solution3->precipitation end End proceed->end

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Optimizing AZD3458 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of AZD3458 for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K signaling pathway is crucial for regulating cell growth, proliferation, survival, and differentiation. This compound functions by blocking the catalytic activity of PI3Kγ, which in turn inhibits the downstream phosphorylation of Akt, a key protein in the pathway.[1] This targeted inhibition is particularly relevant in immune cells, where PI3Kγ is highly expressed and plays a significant role in inflammatory responses and immune suppression within the tumor microenvironment.[3][4][5]

Q2: What is a good starting concentration range for this compound in a new cell line?

A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad starting range of 10 nM to 10 µM is advisable to capture the dynamic range of the inhibitor's effect.[6] The half-maximal inhibitory concentration (IC50) of this compound for Akt phosphorylation in cells is approximately 8 nM, and it inhibits human neutrophil activation with an IC50 of 50 nM.[1] Therefore, a concentration range around these values would be a logical starting point for many cell types.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to a high concentration, for example, 10 mM.[7] It is crucial to use anhydrous, high-purity DMSO to ensure solubility and stability.[7] For long-term storage, it is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][8] Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they are stable for about one month.[7][8]

Q4: How can I be sure that this compound is inhibiting the PI3Kγ pathway in my cells?

A4: The most direct way to confirm the on-target activity of this compound is to perform a Western blot analysis to measure the phosphorylation of Akt at Serine 473 (p-Akt Ser473), a key downstream target of the PI3K pathway.[6] A dose-dependent decrease in the level of p-Akt upon treatment with this compound is a strong indicator of successful pathway inhibition.[6] It is important to also probe for total Akt to ensure that the changes observed are due to altered phosphorylation and not a decrease in the total amount of the protein.

Q5: What are the potential off-target effects of this compound?

A5: this compound is a highly selective inhibitor for PI3Kγ.[1] However, like all small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. While it is significantly less potent against other PI3K isoforms (alpha, beta, and delta), cross-reactivity could occur at micromolar concentrations.[1] It is crucial to use the lowest effective concentration that achieves the desired biological effect to minimize the risk of off-target activities.[9]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or no observable effect of this compound.

  • Possible Cause:

    • Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line.

    • Inhibitor Instability: The compound may have degraded due to improper storage or handling.

    • Cell Line Resistance: The cell line may have intrinsic resistance to PI3Kγ inhibition.

    • Poor Cell Permeability: The inhibitor may not be efficiently entering the cells.

  • Recommended Solutions:

    • Perform a Dose-Response Curve: This is essential to determine the optimal effective concentration for your specific cell line and experimental endpoint.

    • Prepare Fresh Aliquots: Always use freshly thawed aliquots of your stock solution for each experiment to avoid degradation.

    • Verify Pathway Activity: Confirm that the PI3K/Akt pathway is active in your cell line under your experimental conditions before inhibitor treatment.

    • Check Compound Quality: If possible, verify the purity and identity of your this compound compound.

Issue 2: High levels of cell death observed even at low concentrations.

  • Possible Cause:

    • Off-Target Toxicity: At higher concentrations, the inhibitor might be affecting other kinases essential for cell survival.

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.

    • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the PI3K pathway.

  • Recommended Solutions:

    • Titrate to the Lowest Effective Concentration: Use the lowest concentration of this compound that effectively inhibits p-Akt without causing significant cytotoxicity.

    • Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.1% to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.

    • Perform a Cell Viability Assay: Use an assay like MTS or MTT to quantitatively assess cell viability across a range of this compound concentrations.

Issue 3: Variability between experimental replicates.

  • Possible Cause:

    • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.

    • Pipetting Errors: Inaccurate pipetting of the inhibitor or other reagents.

    • Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, which can alter the effective concentration of the inhibitor.

  • Recommended Solutions:

    • Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during plating.

    • Use Calibrated Pipettes and Proper Technique: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

    • Avoid Using Outer Wells: To mitigate edge effects, avoid using the outermost wells of your multi-well plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound.

Table 1: In Vitro Potency of this compound Against PI3K Isoforms

ParameterPI3KγPI3KαPI3KβPI3Kδ
Enzyme IC50 7.9 nM7.9 µM>30 µM0.3 µM

Data sourced from AstraZeneca Open Innovation.[1]

Table 2: Cellular Activity of this compound

ParameterCell Type/ContextIC50
Akt Phosphorylation General cellular assay8 nM
Human Neutrophil Activation Primary human neutrophils50 nM
p-Akt (S308/S473) Inhibition Human macrophages32 nM (free IC50)
Mouse CD11b Activation Mouse myeloid cells30 nM (free IC50)

Data sourced from AstraZeneca Open Innovation and AACR Journals.[1][10]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effect of this compound on a chosen cell line and identify the optimal concentration range for further experiments.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your concentrated stock solution. A common approach is a 10-point, 3-fold dilution series starting from 10 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include wells for "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and "no-cell control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Protocol 2: Western Blot Analysis of p-Akt (Ser473) Inhibition by this compound

This protocol is for confirming the on-target effect of this compound by measuring the phosphorylation of Akt.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH or β-actin.

Visualizations

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP2 PIP2 PI3Kg->PIP2 Phosphorylates PIP3 PIP3 PI3Kg->PIP3 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Growth, Survival, Proliferation) pAkt->Downstream Activates This compound This compound This compound->PI3Kg Inhibits

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_viability Cell Viability Assay cluster_western Western Blot for p-Akt seed_cells 1. Seed Cells (96-well plate) treat_viability 2. Treat with this compound (Dose-response) seed_cells->treat_viability incubate_viability 3. Incubate (24-72h) treat_viability->incubate_viability mts_assay 4. Add MTS Reagent & Measure Absorbance incubate_viability->mts_assay analyze_viability 5. Analyze Data (Determine IC50 for cytotoxicity) mts_assay->analyze_viability treat_western 2. Treat with this compound (Effective concentration range) analyze_viability->treat_western Inform Concentration Selection seed_western 1. Seed Cells (6-well plate) seed_western->treat_western lyse_cells 3. Lyse Cells & Extract Protein treat_western->lyse_cells run_wb 4. SDS-PAGE & Western Blot lyse_cells->run_wb detect_pAkt 5. Detect p-Akt & Total Akt run_wb->detect_pAkt

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic cluster_solutions_no_effect Troubleshooting: No/Inconsistent Effect cluster_solutions_toxicity Troubleshooting: High Toxicity start Start Experiment with this compound check_effect Is there a consistent and expected biological effect? start->check_effect check_toxicity Is there significant cell toxicity? check_effect->check_toxicity Yes no_effect No/Inconsistent Effect check_effect->no_effect No high_toxicity High Toxicity check_toxicity->high_toxicity Yes success Optimal Concentration Identified Proceed with further experiments check_toxicity->success No solution1 Perform dose-response curve no_effect->solution1 solution2 Check inhibitor stability (use fresh aliquots) no_effect->solution2 solution3 Verify pathway activity in your cell line no_effect->solution3 solution4 Lower inhibitor concentration high_toxicity->solution4 solution5 Check DMSO concentration (<0.1%) high_toxicity->solution5 solution6 Perform cell viability assay high_toxicity->solution6

Caption: Troubleshooting logic for this compound concentration optimization.

References

Troubleshooting inconsistent results with AZD3458 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with AZD3458.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1][2][3] The PI3Kγ isoform is a key regulator of immune cell proliferation, survival, migration, and activation.[4] By inhibiting PI3Kγ, this compound can remodel the tumor microenvironment, particularly by targeting suppressive myeloid cells.[4][5][6] This leads to a decrease in tumor-associated macrophages (TAMs), a reduction in immunosuppressive markers like CD206 and PD-L1, and the promotion of cytotoxic T-cell activation.[4][7][8] Ultimately, this can revert resistance to immunotherapy.[3][4][7]

Q2: What are the recommended in vivo dosing and administration routes for this compound?

This compound is orally bioavailable.[1][3] Preclinical studies in various mouse syngeneic models (4T1, LLC, CT-26, and MC-38) have successfully used oral administration of this compound at a dose of 20mg/kg, administered twice daily (BID).[4][7]

Q3: What are the expected anti-tumor effects of this compound in vivo?

In preclinical models, this compound has demonstrated the ability to remodel the tumor microenvironment.[4][7][8] As a monotherapy, it can decrease tumor-associated macrophages by approximately 20% and reduce the expression of immunosuppressive markers.[4][8] Its anti-tumor effects are significantly enhanced when used in combination with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies.[3][4][5][7] This combination therapy has shown greater anti-tumor effects than checkpoint inhibitors alone.[4][7]

Troubleshooting Guide for Inconsistent Results

Problem 1: Higher than expected variability in tumor growth inhibition between animals in the same treatment group.

Potential Cause Troubleshooting Suggestion
Inconsistent Drug Formulation/Solubility This compound is a small molecule with specific solubility characteristics. Ensure a consistent and homogenous formulation for each administration. Refer to the formulation protocols for guidance on appropriate solvents.[2] Precipitation of the compound can lead to inaccurate dosing. If precipitation occurs, heating and/or sonication may be used to aid dissolution.[2]
Inaccurate Dosing Calibrate all equipment used for dose preparation and administration. For oral gavage, ensure proper technique to minimize variability in the administered volume.
Animal Health and Stress Underlying health issues or stress in individual animals can significantly impact tumor growth and response to treatment. Monitor animal health closely and ensure a low-stress environment.
Tumor Implantation Variability Ensure consistent tumor cell numbers and injection technique during tumor implantation to minimize initial tumor size variability.

Problem 2: Lack of expected anti-tumor efficacy.

Potential Cause Troubleshooting Suggestion
Suboptimal Dosing Regimen The reported effective dose is 20mg/kg BID.[4][7] Ensure this dosing regimen is being followed. Pharmacokinetic/pharmacodynamic (PK/PD) studies may be necessary to optimize the dose for your specific model.
Tumor Model Resistance The tumor microenvironment plays a crucial role in the efficacy of this compound. The presence and phenotype of myeloid cells can vary significantly between different tumor models. Consider characterizing the immune cell infiltrate of your tumor model to ensure it is appropriate for a myeloid-targeting agent.
Drug Stability Ensure proper storage of the this compound compound and its formulations to prevent degradation. Stock solutions are typically stored at -80°C for up to 6 months.[2]
Insufficient Combination Agent Dose When used in combination with checkpoint inhibitors, ensure the dose and schedule of the antibody are optimal for the chosen tumor model.

Problem 3: Unexpected toxicity or adverse effects.

Potential Cause Troubleshooting Suggestion
Formulation Vehicle Toxicity Some solvents used for formulation, such as DMSO, can have inherent toxicity at higher concentrations. It is recommended to keep the proportion of DMSO in the working solution below 2%, especially if the animals are weak.[2][9]
Off-Target Effects While this compound is highly selective for PI3Kγ, high doses may lead to off-target effects. Consider performing a dose-response study to identify the maximum tolerated dose in your specific animal model.
Strain-Specific Sensitivity Different mouse strains can have varying sensitivities to therapeutic agents. Consult literature for any known strain-specific toxicities related to PI3K inhibitors.

Quantitative Data Summary

Table 1: this compound In Vitro Potency and Selectivity

TargetIC50 / pIC50Cell Type / Assay Condition
PI3Kγ 7.9 nM (IC50)[1][4]Isolated enzyme
8 nM (IC50)[1][3][7]Cellular pAkt inhibition
9.1 (pIC50)[2]-
PI3Kα 7.9 mM (IC50)[1]Isolated enzyme
5.1 (pIC50)[2]-
PI3Kβ <30 mM (IC50)[1]Isolated enzyme
<4.5 (pIC50)[2]-
PI3Kδ 0.3 mM (IC50)[1]Isolated enzyme
6.5 (pIC50)[2]-
Human Neutrophil Activation 50 nM (IC50)[1]-
Human Macrophage pAKT S308/S473 32 nM (free IC50)[4][7]-
Mouse CD11b Activation 30 nM (free IC50)[4][7]-

Table 2: this compound In Vivo Dosing and Effects in Preclinical Models

Animal ModelDose and RouteCombination AgentKey Findings
4T1 Orthotopic Breast Tumor 20mg/kg BID, Oral[4][7]-Decreased tumor-associated macrophages by 20%.[4][7] Reduced expression of CD206 and PD-L1.[4][7]
4T1, LLC, CT-26, MC-38 Syngeneic Models 20mg/kg BID, Oral[4][7]α-PD-1 or α-PD-L1 antibodies (10mg/kg, 3x week)[4][7]Greater anti-tumor effects than checkpoint inhibitor alone.[3][4][5][7]

Experimental Protocols

Detailed Methodology for In Vivo Anti-Tumor Efficacy Study

  • Animal Model: Utilize appropriate syngeneic mouse models such as 4T1, LLC, CT-26, or MC-38.

  • Tumor Implantation: Subcutaneously implant a consistent number of tumor cells (e.g., 1x10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into treatment groups:

    • Vehicle control

    • This compound (20mg/kg, BID, oral gavage)

    • Checkpoint inhibitor (e.g., anti-PD-1 at 10mg/kg, 3 times a week, intraperitoneal injection)

    • This compound + Checkpoint inhibitor

  • This compound Formulation: Prepare a fresh formulation of this compound for each administration. A sample formulation protocol involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Endpoint Analysis: At the end of the study, collect tumors and spleens for further analysis.

    • Flow Cytometry: Analyze immune cell populations within the tumor and spleen (e.g., CD8+ T-cells, macrophages, MDSCs).

    • Immunohistochemistry (IHC): Stain tumor sections for markers of interest (e.g., CD8, F4/80, CD206, PD-L1).

    • Gene Expression Analysis: Perform qPCR or RNA-seq on tumor tissue to analyze the expression of genes related to immune activation (e.g., GzmB, Perforin).[4][7]

Visualizations

AZD3458_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates This compound This compound This compound->PI3Kgamma inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Immune_Suppression Immune Suppression mTOR->Immune_Suppression

Caption: Simplified signaling pathway of PI3Kγ and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing This compound/Vehicle Administration (Oral) Randomization->Dosing Combo_Dosing Checkpoint Inhibitor Administration (IP) Randomization->Combo_Dosing Tumor_Collection Tumor & Spleen Collection Dosing->Tumor_Collection Combo_Dosing->Tumor_Collection Flow_Cytometry Flow Cytometry Tumor_Collection->Flow_Cytometry IHC Immunohistochemistry Tumor_Collection->IHC Gene_Expression Gene Expression Analysis Tumor_Collection->Gene_Expression

Caption: General experimental workflow for an in vivo efficacy study with this compound.

Troubleshooting_Logic cluster_formulation Formulation & Dosing cluster_model Animal Model cluster_protocol Experimental Protocol Inconsistent_Results Inconsistent Results Observed Check_Solubility Verify Formulation Solubility & Stability Inconsistent_Results->Check_Solubility Check_Dosing Confirm Dosing Accuracy & Technique Inconsistent_Results->Check_Dosing Check_Health Monitor Animal Health & Stress Inconsistent_Results->Check_Health Check_Tumor Assess Tumor Implantation Consistency Inconsistent_Results->Check_Tumor Characterize_TME Characterize Tumor Microenvironment Inconsistent_Results->Characterize_TME Review_Dose Review Dosing Regimen Inconsistent_Results->Review_Dose Review_Combo Optimize Combination Agent Dose Inconsistent_Results->Review_Combo

Caption: Logical troubleshooting flow for inconsistent in vivo results with this compound.

References

Technical Support Center: Managing Off-Target Effects of AZD3458 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of AZD3458 during preclinical experiments. The content is structured to address specific issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound is a potent and highly selective small molecule inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1][2][3] Its on-target effect involves inhibiting the PI3Kγ enzyme, which is a key regulator of immune cell proliferation, survival, migration, and activation.[4][5] In preclinical cancer models, this inhibition leads to the re-polarization of tumor-associated macrophages (TAMs) to an immune-stimulatory phenotype, thereby activating a T-cell-mediated tumor immune response.[4][5][6]

Q2: Why is it important to consider off-target effects for a selective inhibitor like this compound?

A: Off-target effects occur when a drug interacts with unintended proteins.[7] Even for highly selective inhibitors, off-target binding can occur, especially at higher concentrations.[8] These unintended interactions can lead to misleading experimental results, unexpected toxicity, or the activation of compensatory signaling pathways, which might mask the true on-target phenotype.[7][9] Therefore, characterizing potential off-target effects is crucial for accurately interpreting preclinical data and predicting clinical outcomes.

Q3: How selective is this compound and are there any known off-targets?

A: this compound is remarkably selective for PI3Kγ. It has a cellular IC50 of 8 nM for PI3Kγ and is over 100-fold selective against the PI3Kδ isoform.[3][4][5] Data on its inhibitory concentration (pIC50) further demonstrates its selectivity against other Class I PI3K isoforms and other related kinases.[2] While highly selective, some level of activity against other kinases, such as PI3KC2β, has been noted, though at significantly lower potency than against PI3Kγ.[2]

Data Presentation: Selectivity Profile of this compound

TargetpIC50IC50 (Enzyme)IC50 (Cell-based)Reference
PI3Kγ 9.1 7.9 nM 8 nM [1][2]
PI3Kα5.17.9 mM<30 mM[1][2]
PI3Kβ<4.5<30 mM<30 mM[1][2]
PI3Kδ6.50.3 mM1 mM[1][2]
PI3KC2β7.5Not ReportedNot Reported[2]
PI3KC2α<5Not ReportedNot Reported[2]
PI3KC2γ5.5Not ReportedNot Reported[2]
PI3KC3 (Vps34)5.1Not ReportedNot Reported[2]

Q4: What experimental strategies can be used to differentiate on-target from off-target effects?

A: Several orthogonal methods are recommended to validate that an observed phenotype is due to the intended on-target activity:

  • Use an Inactive Control: Synthesize or obtain a structurally similar analog of this compound that is devoid of PI3Kγ inhibitory activity. This control should not reproduce the observed phenotype.

  • Rescue Experiments: If possible, introduce a drug-resistant mutant of PI3Kγ into your cells. This should reverse the on-target effects of this compound but not the off-target ones.[7]

  • Target Knockdown/Knockout: Use genetic methods like siRNA or CRISPR/Cas9 to deplete PI3Kγ. The resulting phenotype should mimic the pharmacological effect of this compound if the effect is on-target.

  • Orthogonal Inhibitors: Use other structurally distinct PI3Kγ inhibitors. If they produce the same phenotype, it strengthens the evidence for an on-target effect.[7]

Troubleshooting Guides

Issue 1: Observed Cellular Phenotype is Inconsistent with Known On-Target Function

You observe a cellular effect (e.g., unexpected cytotoxicity, altered morphology) that is not readily explained by the known role of PI3Kγ in your model system.

Potential Cause: An unknown off-target interaction may be responsible for the observed phenotype.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed with this compound B Confirm Target Engagement: Perform Cellular Thermal Shift Assay (CETSA) A->B C Is PI3Kγ Engaged at Active Concentration? B->C D Yes C->D E No C->E G Hypothesis: Off-Target Effect D->G K Hypothesis: Potent On-Target Effect D->K F Troubleshoot Compound: - Check Stability (LC-MS) - Assess Cell Permeability (e.g., PAMPA) E->F H Perform Broad Kinome Profiling Screen (e.g., 400+ kinases) G->H I Identify Potential Off-Target Hits (Inhibition >50% at 1µM) H->I J Validate Hits: - Determine IC50 for top hits - Use siRNA/knockout of hit to test phenotype - Use orthogonal inhibitor for hit I->J L Validate with PI3Kγ Knockdown/Knockout Model K->L

Caption: Workflow for investigating an unexpected cellular phenotype.

Experimental Protocols: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[10]

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set with the desired concentration of this compound and another with a vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PI3Kγ by Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble PI3Kγ as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.[10]

Issue 2: Target is Inhibited but Downstream Pathway or Phenotype is Unchanged

You have confirmed that this compound inhibits PI3Kγ activity (e.g., reduced p-AKT levels), but the expected downstream cellular outcome (e.g., decreased cell migration, altered cytokine profile) is not observed.

Potential Cause:

  • Compensatory Signaling: The cell activates a parallel pathway to overcome the inhibition of the PI3Kγ pathway.[7]

  • Counteracting Off-Target Effect: this compound may be unintentionally activating a pathway that opposes its on-target effect.

Logical Relationship Diagram:

G cluster_input cluster_on_target On-Target Pathway cluster_off_target Off-Target / Compensatory Pathway AZD This compound A PI3Kγ AZD->A On-Target Inhibition D Off-Target Kinase OR Compensatory Kinase AZD->D Off-Target Activation B Downstream Signaling A->B Inhibition C Expected Phenotype (e.g., Reduced Migration) B->C E Alternative Signaling D->E Activation F Opposing Phenotype (e.g., Increased Migration) E->F F->C Phenotype Masked

Caption: Logic diagram of a counteracting off-target effect.

Troubleshooting Workflow:

G A Target Inhibited, but Phenotype is Absent B Hypothesis: Pathway Redundancy or Counteracting Off-Target Effect A->B C Perform Phospho-Proteomic Screen (Vehicle vs. This compound) B->C D Identify Upregulated Signaling Pathways C->D E Pathway Identified? D->E F Yes E->F G No E->G I Validate Pathway Activation (e.g., Western Blot for key phospho-proteins) F->I H Consider alternative endpoints or model system limitations G->H J Test for Functional Relevance: Combine this compound with an inhibitor of the compensatory pathway I->J K Does combination treatment 'rescue' the expected phenotype? J->K L Yes: Compensatory signaling confirmed K->L M No: Investigate other possibilities K->M

Caption: Workflow to investigate masked on-target phenotypes.

Experimental Protocols: Western Blot for Compensatory Pathways

  • Cell Treatment & Lysis: Treat cells with this compound (at a concentration known to inhibit p-AKT) and a vehicle control for various time points (e.g., 1, 6, 24 hours). Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against key nodes of potential compensatory pathways (e.g., p-ERK, p-STAT3, p-SRC) and their corresponding total protein controls. Also include antibodies for p-AKT and total AKT as controls for on-target activity.

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. A significant increase in the phosphorylation of a protein in a parallel pathway upon this compound treatment suggests the activation of a compensatory mechanism.

References

Technical Support Center: Improving the Oral Bioavailability of AZD3458

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of the selective PI3Kγ inhibitor, AZD3458.

Disclaimer: this compound is a compound available for preclinical research. Specific quantitative data on its physicochemical properties and pharmacokinetics are not extensively available in the public domain. This guide is therefore based on the known characteristics of this compound, common challenges encountered with orally administered small molecule kinase inhibitors (which are often poorly soluble), and established strategies for bioavailability enhancement. The quantitative data presented in the tables are representative examples to illustrate the outcomes of the described experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral administration important?

A1: this compound is a potent and highly selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1] It is a small molecule compound intended for oral administration.[1] The oral route is the most convenient for chronic drug therapy, enhancing patient compliance. However, achieving sufficient and consistent oral bioavailability is a common challenge in drug development.

Q2: We are observing low or variable plasma exposure of this compound in our preclinical animal studies after oral dosing. What are the potential causes?

A2: Low and variable oral bioavailability for kinase inhibitors like this compound often stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the fluids of the gastrointestinal (GI) tract. Many kinase inhibitors are lipophilic molecules with low aqueous solubility.

  • Low Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves might be too slow to allow for complete absorption as it transits through the GI tract.

  • Low Intestinal Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.

  • High First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation, which significantly reduces the amount of active drug.

  • Efflux by Transporters: The drug may be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp) located on the intestinal wall.

Q3: What initial experiments should we perform to diagnose the cause of poor oral bioavailability for this compound?

A3: A systematic approach is crucial. We recommend the following initial in vitro characterization:

  • Aqueous Solubility Determination: Measure the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.

  • LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences both solubility and permeability.

  • In Vitro Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion or a Caco-2 cell-based assay to evaluate both passive permeability and the potential for active transport or efflux.

  • In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to get an early indication of its susceptibility to first-pass metabolism.

Based on the results of these experiments, you can classify the compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy.

Q4: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A4: For compounds with solubility-limited absorption (likely BCS Class II), several enabling formulation strategies can be effective:

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug powder can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents can improve solubility and take advantage of lipid absorption pathways. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common example.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) complex can increase its solubility in water.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Studies
Potential Cause Troubleshooting Steps Experimental Protocol
Poor Aqueous Solubility 1. Characterize Solubility: Determine the pH-solubility profile. 2. Formulation Enhancement: Prepare and test enabling formulations such as amorphous solid dispersions or lipid-based systems.See Protocol 1: pH-Dependent Aqueous Solubility Determination See Protocol 3: Preparation of an Amorphous Solid Dispersion See Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Low Dissolution Rate 1. In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids. 2. Particle Size Reduction: Investigate the effect of micronization or nanosizing on the dissolution rate.See Protocol 2: In Vitro Dissolution Testing
High First-Pass Metabolism 1. In Vitro Metabolic Stability: Assess stability in liver microsomes/hepatocytes. 2. Identify Metabolizing Enzymes: Use recombinant CYP enzymes to identify the specific enzymes responsible for metabolism. 3. Prodrug Strategy: (Medicinal Chemistry approach) Design a prodrug that masks the metabolic site.See Protocol 5: In Vitro Metabolic Stability Assessment
Efflux by Intestinal Transporters 1. Caco-2 Permeability Assay: Determine the bi-directional permeability (apical to basolateral and basolateral to apical). An efflux ratio >2 suggests active efflux. 2. Co-dosing with Inhibitors: In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil) to see if exposure increases.See Protocol 6: Caco-2 Bidirectional Permeability Assay

Data Presentation

The following tables present representative data for a hypothetical poorly soluble kinase inhibitor, "Compound X," to illustrate the expected outcomes of the experimental protocols.

Table 1: Physicochemical and In Vitro ADME Properties of Compound X (Example Data)

ParameterValueImplication for Oral Bioavailability
Molecular Weight433.5 g/mol Meets Lipinski's rule of five (<500).
Aqueous Solubility (pH 6.8)< 1 µg/mLVery low solubility, likely to limit dissolution and absorption.
LogP4.2High lipophilicity, suggests low solubility but potentially good permeability.
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sHigh permeability.
Caco-2 Efflux Ratio (B→A / A→B)3.5Suggests active efflux by transporters like P-gp.
Liver Microsome Stability (t½)15 minutesModerate to high clearance, suggests potential for first-pass metabolism.
Predicted BCS Class Class II Low Solubility, High Permeability.

Table 2: In Vivo Pharmacokinetic Parameters of Compound X in Rats with Different Formulations (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 80100 (Reference)
Amorphous Solid Dispersion10250 ± 601.01250 ± 300500%
SEDDS Formulation10350 ± 900.51600 ± 450640%

Mandatory Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates recruits PI3Kgamma->PIP2 Phosphorylates PI3Kgamma->PIP3 Generates recruits This compound This compound This compound->PI3Kgamma Inhibits recruits AKT AKT PDK1->AKT Phosphorylates recruits mTORC1 mTORC1 AKT->mTORC1 Activates recruits CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes recruits Bioavailability_Workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Testing Solubility Aqueous Solubility (pH-dependent) BCS Determine BCS Class Solubility->BCS Permeability Permeability Assay (PAMPA / Caco-2) Permeability->BCS Metabolism Metabolic Stability (Microsomes / Hepatocytes) Metabolism->BCS Formulate Select & Develop Enabling Formulation BCS->Formulate ASD Amorphous Solid Dispersion (ASD) Formulate->ASD if BCS II/IV Lipid Lipid-Based System (e.g., SEDDS) Formulate->Lipid if BCS II/IV Nano Nanoparticle Formulation Formulate->Nano if BCS II/IV PK_Study Rodent PK Study (Oral Dosing) ASD->PK_Study Lipid->PK_Study Nano->PK_Study Analysis Analyze Plasma Samples (LC-MS/MS) PK_Study->Analysis Params Calculate PK Parameters (AUC, Cmax, F%) Analysis->Params Troubleshooting_Tree Start Low Oral Exposure Observed in Vivo CheckSolubility Is Aqueous Solubility < 10 µg/mL? Start->CheckSolubility CheckPermeability Is Caco-2 Papp < 5x10⁻⁶ cm/s? CheckSolubility->CheckPermeability No SolubilityIssue Primary Issue: Solubility-Limited (BCS Class II or IV) CheckSolubility->SolubilityIssue Yes CheckMetabolism Is Microsomal t½ < 30 min? CheckPermeability->CheckMetabolism No PermeabilityIssue Primary Issue: Permeability-Limited (BCS Class III or IV) CheckPermeability->PermeabilityIssue Yes CheckEfflux Is Caco-2 Efflux Ratio > 2? CheckMetabolism->CheckEfflux No MetabolismIssue Primary Issue: High First-Pass Metabolism CheckMetabolism->MetabolismIssue Yes EffluxIssue Primary Issue: Active Efflux CheckEfflux->EffluxIssue Yes SolubilityAction Action: Use Enabling Formulations (ASD, SEDDS, Nano) SolubilityIssue->SolubilityAction PermeabilityAction Action: Use Permeation Enhancers or Prodrug Approach PermeabilityIssue->PermeabilityAction MetabolismAction Action: Prodrug Approach or Co-dose with Inhibitor MetabolismIssue->MetabolismAction EffluxAction Action: Co-dose with Efflux Inhibitor (e.g., P-gp) EffluxIssue->EffluxAction

References

How to minimize AZD3458 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing toxicities associated with the preclinical use of AZD3458, a potent and selective PI3Kγ inhibitor.

Troubleshooting Guides

This section addresses specific adverse events that may be encountered during animal studies with this compound. The guidance is based on the known toxicities of the broader class of PI3K inhibitors, as specific toxicology data for this compound is not publicly available.

Issue 1: Unexpected Animal Mortality

  • Question: We are observing unexpected mortality in our animal cohort treated with this compound. What are the potential causes and how should we investigate?

  • Answer: Unexpected mortality is a serious concern and requires immediate investigation. Potential causes related to PI3K inhibition could include severe immune-mediated toxicities (such as colitis or pneumonitis), overwhelming infections due to immunosuppression, or severe metabolic disturbances.

    Investigative Steps:

    • Necropsy: Conduct a full necropsy on deceased animals immediately. Pay close attention to the gastrointestinal tract, lungs, liver, and lymphoid tissues.

    • Histopathology: Collect tissues for histopathological analysis to identify signs of inflammation, tissue damage, or infection.

    • Dose Review: Re-evaluate your dosing calculations, preparation, and administration route to rule out dosing errors.

    • Microbiological Screening: Screen for opportunistic pathogens in the animal facility and in affected animals.

    • Clinical Monitoring: For remaining animals, increase the frequency of monitoring for clinical signs of distress (see below).

Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)

  • Question: A significant number of our animals are developing diarrhea and losing weight after this compound administration. How can we manage this?

  • Answer: Gastrointestinal toxicity, including diarrhea and colitis, is a known class effect of PI3K inhibitors.[1][2][3]

    Management Strategies:

    • Dose Reduction: Consider reducing the dose of this compound in affected animals.

    • Supportive Care: Provide supportive care, including fluid and electrolyte replacement (e.g., subcutaneous saline) to prevent dehydration. Ensure easy access to palatable, high-calorie food.

    • Pharmacological Intervention: In consultation with a veterinarian, consider the use of anti-diarrheal agents. For suspected colitis, corticosteroids may be a therapeutic option, though this could impact immunological studies.

    • Monitoring: Closely monitor body weight, food and water intake, and fecal consistency.

Issue 3: Respiratory Distress

  • Question: Some animals are showing signs of respiratory distress, such as rapid breathing or labored breathing. What should we do?

  • Answer: Respiratory distress could be a sign of pneumonitis, an inflammation of the lungs that has been observed with PI3K inhibitors.[2] It can also be caused by opportunistic infections.

    Action Plan:

    • Immediate Euthanasia: Animals in severe respiratory distress should be humanely euthanized to prevent suffering.

    • Veterinary Consultation: Seek immediate veterinary evaluation for animals with mild to moderate signs.

    • Necropsy and Histopathology: Perform a thorough examination of the lungs from euthanized or deceased animals to look for evidence of inflammation or infection.

    • Dose Interruption: Temporarily halt dosing in the affected cohort until the cause is determined.

Issue 4: Skin Lesions or Rash

  • Question: We are observing skin rashes and lesions in our test subjects. Is this related to this compound?

  • Answer: Skin toxicities, including rashes, have been reported with PI3K inhibitors.[3][4][5]

    Management and Investigation:

    • Documentation: Photograph and describe the lesions (e.g., location, size, appearance).

    • Biopsy: Consider taking a skin biopsy for histopathological examination.

    • Supportive Care: Keep the affected areas clean to prevent secondary infections. Topical treatments may be considered after veterinary consultation.

    • Dose Evaluation: Assess if the skin lesions are dose-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target toxicities of a PI3Kγ inhibitor like this compound?

A1: As this compound is a selective inhibitor of the gamma isoform of PI3K, its toxicities are expected to be primarily related to the modulation of immune cells.[6] PI3Kγ is highly expressed in myeloid cells, and its inhibition can lead to an altered immune microenvironment.[6] While this is desirable for anti-tumor efficacy, it can also lead to immune-related adverse events. Based on the class of PI3K inhibitors, potential on-target toxicities could include:

  • Immune-mediated toxicities: Colitis, hepatitis, and pneumonitis due to a dysregulated immune response.[2][4]

  • Increased susceptibility to infections: Due to the modulation of immune cell function.[4][7]

  • Hematological changes: Such as neutropenia.[7]

Q2: How can we proactively monitor for potential toxicities during our study?

A2: A robust monitoring plan is crucial. This should include:

  • Daily Clinical Observations: Record changes in activity, posture, grooming, and breathing.

  • Weekly Body Weights: A sensitive indicator of overall health.

  • Regular Blood Collection: For complete blood counts (CBC) and clinical chemistry panels to monitor for hematological changes and organ toxicity (e.g., liver enzymes).

  • Flow Cytometry: Of peripheral blood to monitor changes in immune cell populations.

Q3: What is a good starting dose for this compound in a new animal model?

A3: A starting dose should be determined based on a thorough literature review of similar studies. In published preclinical studies using mouse syngeneic tumor models, a dose of 20 mg/kg administered orally twice daily (BID) has been used to assess efficacy.[6] However, for a new model or a study focused on toxicity, it is advisable to conduct a dose range-finding study to determine the maximum tolerated dose (MTD).[8]

Q4: Are there any strategies to mitigate the risk of toxicity from the outset?

A4: Yes, several strategies can be employed:

  • Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may be better tolerated and can be explored.[1][5]

  • Careful Animal Selection: Ensure that all animals are healthy and free of underlying infections before starting the study.

  • Acclimatization: Allow for an adequate acclimatization period for the animals to their environment.

  • Appropriate Vehicle: Use a well-tolerated and approved vehicle for drug administration.

Data Presentation

Table 1: this compound Dosing Information from Preclinical Efficacy Studies

Animal ModelTumor TypeDoseRoute of AdministrationDosing ScheduleReference
Mouse (4T1)Breast Cancer20 mg/kgOralTwice Daily (BID)[6]
Mouse (LLC)Lung CarcinomaNot specifiedNot specifiedNot specified[9]
Mouse (CT-26)Colon CarcinomaNot specifiedNot specifiedNot specified[9]
Mouse (MC-38)Colon AdenocarcinomaNot specifiedNot specifiedNot specified[9]

Table 2: Potential Class-Related Toxicities of PI3K Inhibitors and Monitoring Parameters

ToxicityClinical SignsMonitoring Parameters
Gastrointestinal Diarrhea, weight loss, hunched postureBody weight, fecal score, histopathology of GI tract
Hepatic Jaundice (rare in animals), lethargySerum ALT, AST, bilirubin (B190676) levels
Pulmonary Increased respiratory rate, labored breathingRespiratory rate, histopathology of lungs
Dermatological Rash, alopecia, skin lesionsVisual inspection, skin biopsy
Hematological Signs of infection or bleedingComplete blood count (CBC) with differential
Metabolic Increased water intake, urinationBlood glucose levels

Experimental Protocols

Protocol 1: Clinical Observation and Scoring

  • Frequency: Perform observations twice daily.

  • Parameters to Score (Example Scale 0-3, 0=Normal):

    • Activity: 0=Normal, 1=Slightly decreased, 2=Moderately decreased, 3=Moribund.

    • Posture: 0=Normal, 1=Slightly hunched, 2=Moderately hunched, 3=Severely hunched.

    • Fur/Grooming: 0=Normal, 1=Slightly ruffled, 2=Moderately ruffled/ungroomed, 3=Severely ruffled/ungroomed.

    • Fecal Consistency: 0=Normal pellets, 1=Soft pellets, 2=Diarrhea.

  • Action: If a cumulative score exceeds a predefined threshold (e.g., >4), the animal should be flagged for closer observation, supportive care, or humane euthanasia.

Protocol 2: Blood Collection for Safety Assessment

  • Species: Mouse

  • Site: Submandibular vein.

  • Frequency: Baseline (Day 0), and then weekly or at predetermined endpoints.

  • Volume: Approximately 50-100 µL.

  • Anticoagulant: EDTA for CBC, serum separator tubes for clinical chemistry.

  • Analysis:

    • CBC: White blood cell count (with differential), red blood cell count, hemoglobin, hematocrit, platelet count.

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea (B33335) nitrogen (BUN), creatinine, glucose.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3Kgamma->PIP2 Phosphorylates This compound This compound This compound->PI3Kgamma Inhibition Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Motility mTOR->Cell_Response

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Toxicity_Troubleshooting_Workflow Adverse_Event Adverse Event Observed (e.g., Weight Loss >15%) Assess_Severity Assess Severity Adverse_Event->Assess_Severity Severe Severe/Distress Assess_Severity->Severe Mild_Moderate Mild/Moderate Assess_Severity->Mild_Moderate Euthanize Humane Euthanasia & Necropsy Severe->Euthanize Dose_Interruption Interrupt Dosing Mild_Moderate->Dose_Interruption Supportive_Care Initiate Supportive Care (e.g., Fluids, Diet) Dose_Interruption->Supportive_Care Monitor Increase Monitoring (Daily weights, etc.) Supportive_Care->Monitor Rechallenge Consider Rechallenge at a Lower Dose Monitor->Rechallenge Continue Continue Study with Close Monitoring Monitor->Continue

Caption: Troubleshooting workflow for managing an adverse event in an animal study.

Dose_Response_Relationship cluster_dose Dose Escalation cluster_effect Observed Effects Low_Dose Low Dose No_Effect No Observable Effect Low_Dose->No_Effect May result in Mid_Dose Mid Dose Efficacy Therapeutic Efficacy Mid_Dose->Efficacy Therapeutic Window High_Dose High Dose Toxicity Adverse Events/ Toxicity High_Dose->Toxicity Leads to Efficacy->Toxicity Increasing Dose

Caption: Conceptual relationship between drug dose, efficacy, and toxicity.

References

Technical Support Center: Validating AZD3458 Target Engagement in Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of AZD3458 in tumor tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2][3] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][5] this compound works by inhibiting the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector in the PI3K pathway.[3] In the context of oncology, this compound is being investigated for its immunomodulatory effects, particularly its ability to repolarize tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an immunostimulatory (M1-like) phenotype, thereby enhancing anti-tumor immune responses.[6][7]

Q2: How can I validate that this compound is engaging its target in tumor tissues?

A2: Target engagement of this compound in tumor tissues can be validated through several experimental approaches:

  • Western Blotting: To measure the levels of phosphorylated Akt (p-Akt) at Serine 473, a downstream marker of PI3K activity. A decrease in p-Akt levels upon this compound treatment indicates target engagement.

  • Immunohistochemistry (IHC): To visualize the expression and localization of PI3Kγ within the tumor microenvironment and assess changes in downstream signaling markers like p-Akt.

  • Flow Cytometry: To analyze the phenotype of immune cells within the tumor, particularly the polarization state of tumor-associated macrophages (TAMs). A shift from M2-like (e.g., CD206+) to M1-like (e.g., iNOS+, MHCII+) macrophages is an indicator of this compound's biological activity.[1][2]

Q3: What are the expected outcomes of successful this compound target engagement in preclinical tumor models?

A3: Successful target engagement of this compound in preclinical models is expected to result in:

  • A significant reduction in the levels of phosphorylated Akt (p-Akt) in tumor lysates.

  • Modulation of the tumor microenvironment, characterized by an increase in the ratio of M1-like to M2-like tumor-associated macrophages.[7]

  • Enhanced anti-tumor activity, especially when used in combination with immune checkpoint inhibitors.[7][8]

Data Presentation

Table 1: Representative Data on p-Akt (Ser473) Inhibition by this compound in Tumor Xenograft Model (Western Blot Analysis)

Treatment GroupDose (mg/kg)p-Akt (Ser473) / Total Akt Ratio (Normalized to Vehicle)
Vehicle Control01.00
This compound100.45
This compound300.15
This compound1000.05

Table 2: Representative Data on Tumor-Associated Macrophage (TAM) Polarization by this compound in Syngeneic Tumor Model (Flow Cytometry Analysis)

Treatment GroupDose (mg/kg)% M1-like TAMs (CD45+/CD11b+/F4/80+/iNOS+)% M2-like TAMs (CD45+/CD11b+/F4/80+/CD206+)M1/M2 Ratio
Vehicle Control015800.19
This compound3045500.90

Table 3: Representative Immunohistochemistry (IHC) Scoring of PI3Kγ Expression in Human Tumor Tissues

Tumor TypeNumber of CasesHigh Expression (%)Medium Expression (%)Low Expression (%)
Breast Cancer12582517
Lung Adenocarcinoma12671716
Colorectal Carcinoma11453619
Ovarian Cancer1275178
Pancreatic Cancer118299

Experimental Protocols

Western Blot for p-Akt (Ser473)
  • Tumor Lysate Preparation:

    • Excise tumors and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology #4060) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

Immunohistochemistry (IHC) for PI3Kγ
  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin (B1166041) and cut 4-5 µm sections.

    • Mount sections on positively charged slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a serum-based blocking solution.

    • Incubate with a primary antibody against PI3Kγ overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with a streptavidin-HRP conjugate.

    • Wash with PBS.

    • Develop the signal with a DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

Flow Cytometry for Tumor-Associated Macrophages (TAMs)
  • Single-Cell Suspension Preparation:

    • Mince fresh tumor tissue into small pieces.

    • Digest the tissue with a cocktail of collagenase and DNase I at 37°C.

    • Filter the cell suspension through a 70 µm cell strainer to remove clumps.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Staining and Analysis:

    • Resuspend cells in FACS buffer.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD11b, F4/80, CD206).

    • For intracellular staining (e.g., iNOS), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, singlet, CD45+ cells, then on CD11b+ F4/80+ macrophages to assess M1/M2 marker expression.

Troubleshooting Guides

Western Blot: p-Akt (Ser473) Detection

Q: I am not detecting any p-Akt signal, or the signal is very weak. What could be the problem?

A: This is a common issue. Here are several potential causes and solutions:

  • Problem: Insufficient phosphatase inhibition during sample preparation.

    • Solution: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times during preparation.

  • Problem: Low abundance of p-Akt in the tumor tissue.

    • Solution: Increase the amount of protein loaded onto the gel (up to 50 µg). Consider using a positive control, such as a cell line known to have high p-Akt levels, to confirm that your protocol and reagents are working.

  • Problem: Suboptimal antibody concentration or incubation time.

    • Solution: Titrate your primary antibody to determine the optimal concentration. Increase the incubation time to overnight at 4°C.

  • Problem: Inappropriate blocking reagent.

    • Solution: For phospho-specific antibodies, it is often recommended to use 5% BSA in TBST for blocking and antibody dilution, as milk contains phosphoproteins that can increase background.

Q: I am seeing high background or non-specific bands on my Western blot. What should I do?

A: High background can obscure your target signal. Consider the following:

  • Problem: Insufficient blocking.

    • Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh.

  • Problem: Primary or secondary antibody concentration is too high.

    • Solution: Reduce the concentration of your antibodies. Perform a titration to find the optimal dilution.

  • Problem: Inadequate washing.

    • Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Immunohistochemistry: PI3Kγ Staining

Q: I am observing weak or no staining for PI3Kγ in my tumor sections. What went wrong?

A: Several factors can lead to weak or absent IHC staining:

  • Problem: Improper tissue fixation or processing.

    • Solution: Ensure that tissues are fixed for an adequate amount of time (typically 18-24 hours in 10% NBF). Over-fixation can mask epitopes.

  • Problem: Ineffective antigen retrieval.

    • Solution: Optimize the antigen retrieval method. Both heat-induced (HIER) and enzymatic retrieval methods can be tested. For HIER, try different buffers (e.g., citrate pH 6.0, EDTA pH 9.0) and heating times/temperatures.

  • Problem: Primary antibody not suitable for IHC or used at the wrong concentration.

    • Solution: Confirm that your primary antibody is validated for use in IHC on paraffin-embedded tissues. Perform an antibody titration to find the optimal concentration.

  • Problem: Tissue sections dried out during the staining procedure.

    • Solution: Ensure that the slides are kept in a humidified chamber during incubations and that they are never allowed to dry out.

Q: My IHC staining shows high background. How can I reduce it?

A: High background in IHC can be due to several reasons:

  • Problem: Incomplete deparaffinization.

    • Solution: Use fresh xylene and ensure complete removal of paraffin by performing sufficient changes.

  • Problem: Endogenous peroxidase or biotin (B1667282) activity.

    • Solution: Include a step to block endogenous peroxidase with 3% H2O2. If using a biotin-based detection system, perform an avidin/biotin block.

  • Problem: Non-specific antibody binding.

    • Solution: Increase the concentration and incubation time of the blocking serum. Ensure the blocking serum is from the same species as the secondary antibody.

Flow Cytometry: TAM Analysis

Q: I have low cell viability in my single-cell suspension from the tumor. How can I improve this?

A: Maintaining cell viability is crucial for accurate flow cytometry.

  • Problem: Harsh enzymatic digestion.

    • Solution: Optimize the concentration of enzymes (collagenase, DNase) and the digestion time. Keep the digestion time as short as possible while still achieving a good single-cell suspension.

  • Problem: Mechanical stress during dissociation.

    • Solution: Be gentle when mechanically dissociating the tissue. Avoid excessive trituration.

  • Problem: Delays in processing.

    • Solution: Process the tumor tissue as quickly as possible after excision. Keep the cells on ice throughout the procedure.

Q: I am having trouble resolving the different immune cell populations. What can I do?

A: Clear separation of cell populations is key for accurate analysis.

  • Problem: Cell clumping.

    • Solution: Ensure a single-cell suspension by filtering the cells through a 40-70 µm strainer before staining and again before running on the cytometer. The addition of EDTA (2-5 mM) to the buffer can also help prevent clumping.

  • Problem: High autofluorescence.

    • Solution: Include an unstained control to assess the level of autofluorescence. If it's high, you may need to use brighter fluorochromes or a dump channel to exclude highly autofluorescent cells.

  • Problem: Inadequate compensation.

    • Solution: Prepare single-color compensation controls for each fluorochrome in your panel and ensure they are run correctly to set up the compensation matrix.

Visualizations

Caption: PI3K/Akt signaling and this compound inhibition.

Western_Blot_Workflow Western Blot Workflow for p-Akt Tumor Tumor Tissue Lysis Homogenize in RIPA Buffer Tumor->Lysis Quantify Protein Quantification (BCA) Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% BSA) Transfer->Block PrimaryAb Incubate with primary Ab (p-Akt) Block->PrimaryAb SecondaryAb Incubate with secondary Ab (HRP) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Western Blot Workflow for p-Akt Detection.

Flow_Cytometry_Workflow Flow Cytometry Workflow for TAMs Tumor Fresh Tumor Tissue Dissociate Mechanical & Enzymatic Dissociation Tumor->Dissociate Filter Filter (70 µm) Dissociate->Filter Stain Antibody Staining (Surface & Intracellular) Filter->Stain Acquire Data Acquisition Stain->Acquire Analyze Data Analysis (Gating Strategy) Acquire->Analyze

Caption: Flow Cytometry Workflow for TAM Analysis.

Troubleshooting_Logic Troubleshooting Logic for Weak/No Signal Start Weak or No Signal in Western/IHC Check_Positive_Control Is the positive control working? Start->Check_Positive_Control Check_Reagents Check antibody, substrate, buffers Check_Positive_Control->Check_Reagents No Check_Sample_Prep Was sample prep optimal? Check_Positive_Control->Check_Sample_Prep Yes Check_Protocol Review protocol for errors (e.g., washing, incubation times) Check_Reagents->Check_Protocol Optimize_Lysis Optimize lysis buffer (add inhibitors) Check_Sample_Prep->Optimize_Lysis No (Western) Optimize_AR Optimize antigen retrieval (IHC) Check_Sample_Prep->Optimize_AR No (IHC) Low_Target Target protein may be low or absent in the sample Check_Sample_Prep->Low_Target Yes

Caption: Troubleshooting Logic for Weak/No Signal.

References

Technical Support Center: Refining AZD3458 and Checkpoint Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of AZD3458, a potent PI3Kγ inhibitor, and checkpoint inhibitors. This guide aims to address specific issues that may be encountered during preclinical experiments.

Clarification on Mechanism of Action: this compound is a PI3Kγ Inhibitor

It is important to note that this compound is a highly selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ), not a MALT1 inhibitor.[1][2][3] This combination therapy leverages the immunomodulatory effects of PI3Kγ inhibition to enhance the anti-tumor activity of checkpoint inhibitors.[4][5][6] While MALT1 inhibition is also a promising strategy to combine with checkpoint blockade, it operates through a different mechanism, primarily by reprogramming regulatory T cells (Tregs).[7][8] This guide will focus on the combination of the PI3Kγ inhibitor this compound with checkpoint inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the context of cancer immunotherapy?

A1: this compound is a potent and selective inhibitor of PI3Kγ with a cellular IC50 of 8nM.[4][6] In the tumor microenvironment (TME), PI3Kγ signaling is crucial for the immunosuppressive functions of myeloid cells, particularly tumor-associated macrophages (TAMs). This compound works by inhibiting this pathway, which leads to a shift in macrophage polarization from an immunosuppressive (M2-like) to an immunostimulatory (M1-like) phenotype.[4][6] This remodeling of the TME enhances anti-tumor immune responses and can overcome resistance to checkpoint inhibitors.[4][6]

Q2: How does the combination of this compound and an anti-PD-1/PD-L1 antibody lead to a synergistic anti-tumor effect?

A2: this compound remodels the myeloid compartment of the TME. It decreases the number of TAMs and reduces the expression of immunosuppressive markers like CD206 and PD-L1 on these cells.[4][6] It also reduces the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils.[4][6] This reduction in myeloid-mediated immunosuppression allows for greater activation and infiltration of cytotoxic T cells, which is further enhanced by the checkpoint inhibitor's action of blocking the PD-1/PD-L1 axis.[4][5] Essentially, this compound "conditions" the TME to be more responsive to checkpoint blockade.

Q3: What are the expected effects of this compound on T cells?

A3: Preclinical studies indicate that at concentrations effective for macrophage repolarization, this compound does not directly impact T cell proliferation and function.[4][6] The pro-T cell activity is a downstream consequence of myeloid cell modulation. By reducing immunosuppressive myeloid cells, this compound indirectly promotes cytotoxic T cell activation, as measured by increased Granzyme B and Perforin expression.[4][6]

Q4: In which tumor models has the combination of this compound and checkpoint inhibitors shown efficacy?

A4: The combination has demonstrated greater anti-tumor effects than checkpoint inhibitors alone in various syngeneic mouse models, including 4T1 (breast cancer), LLC (lung cancer), CT-26, and MC-38 (colon cancer).[4][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of synergistic anti-tumor effect in vivo. 1. Suboptimal Dosing and Scheduling: The timing and dose of each agent are critical for efficacy.[9] 2. Tumor Model Resistance: The tumor model may lack a significant myeloid infiltrate or have alternative resistance mechanisms.[10][11] 3. Drug Formulation/Stability: Improper formulation or degradation of this compound or the antibody.1. Dose/Schedule Optimization: Conduct a matrix study with varying doses and schedules. Consider administering this compound for a period before starting the checkpoint inhibitor to remodel the TME. 2. TME Characterization: Profile the immune infiltrate of your tumor model at baseline to ensure the presence of target myeloid populations (TAMs, MDSCs). 3. QC of Agents: Verify the activity and stability of both this compound and the checkpoint inhibitor antibody in vitro before in vivo use.
Unexpected Toxicity or Adverse Events in Animal Models. 1. On-target, Off-tumor Effects: Systemic inhibition of PI3Kγ may have effects on normal immune homeostasis. 2. Immune-Related Adverse Events (irAEs): Enhanced immune activation from the combination therapy can lead to autoimmune-like toxicities.[12][13]1. Dose Reduction/Intermittent Dosing: Evaluate if a lower dose or an intermittent dosing schedule for this compound can maintain efficacy while reducing toxicity. 2. Monitor for irAEs: Closely monitor animals for signs of irAEs such as weight loss, ruffled fur, and organ-specific inflammation. Consider collecting tissues for histopathological analysis.
Inconsistent In Vitro Macrophage Polarization Results. 1. Source of Macrophages: Primary macrophages vs. cell lines can respond differently. The activation state of primary macrophages can be variable. 2. Cytokine Stimulation: The type and concentration of cytokines used for M1/M2 polarization (e.g., LPS, IFNγ, IL-4, IL-13) can impact the outcome. 3. Assay Timing: The timing of this compound treatment relative to polarization and analysis is crucial.1. Standardize Macrophage Source: Use well-characterized primary bone marrow-derived macrophages (BMDMs) for consistency. 2. Optimize Cytokine Concentrations: Titrate cytokine concentrations to achieve a clear M1/M2 phenotype before inhibitor studies. 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal window for observing changes in polarization markers.
Difficulty Confirming T Cell Activation In Vivo. 1. Timing of Analysis: T cell activation may be a later event following myeloid remodeling. 2. Tumor Dissociation Protocol: Harsh enzymatic digestion can cleave cell surface markers, affecting flow cytometry results. 3. Low Frequency of Tumor-Infiltrating Lymphocytes (TILs): The tumor model may be "cold" with a low number of T cells.1. Staggered Time-Point Analysis: Analyze tumors at multiple time points after treatment initiation. 2. Optimize Tissue Digestion: Use validated gentle tumor dissociation kits and enzymes. 3. Enrich for TILs: If TIL numbers are low, consider methods for enrichment before analysis.

Data Presentation

Table 1: Preclinical Efficacy of this compound

ParameterValueReference
PI3Kγ Enzyme IC50 7.9 nM[1]
PI3Kγ Cellular IC50 8 nM[4][6]
Selectivity over PI3Kδ ~100-fold[4][6]
Human Macrophage pAKT Inhibition (free IC50) 32 nM[4][6]
Mouse CD11b Activation Inhibition (free IC50) 30 nM[4][6]
Effective In Vivo Oral Dose (Mouse) 20 mg/Kg BID[4][6]

Table 2: Immunomodulatory Effects of this compound in the 4T1 Tumor Model

BiomarkerEffectReference
Tumor-Associated Macrophages (TAMs) 20% decrease[6]
CD206 Expression (Immunosuppressive Marker) Reduction[4][6]
PD-L1 Expression Reduction[4][6]
MDSC/Neutrophil Activation Reduction[4][6]
Cytotoxic T Cell Activation (GzmB, Perforin) Promotion[4][6]

Experimental Protocols

1. In Vivo Combination Therapy in Syngeneic Mouse Models (e.g., MC-38)

  • Cell Implantation: Subcutaneously implant 5x10^5 MC-38 cells into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth with caliper measurements every 2-3 days.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (Vehicle, this compound alone, anti-PD-1 alone, Combination).

  • Dosing Regimen:

    • This compound: Administer orally at 20 mg/kg, twice daily.[4][6]

    • Anti-PD-1 Antibody: Administer intraperitoneally at 10 mg/kg, 3 times a week.[6]

  • Endpoint: Continue treatment and tumor monitoring until tumors reach a predetermined endpoint. Analyze tumor growth inhibition and overall survival.

2. Flow Cytometric Analysis of Tumor Immune Infiltrate

  • Tumor Digestion: At a specified time point, excise tumors and mechanically and enzymatically digest them to create a single-cell suspension.

  • Cell Staining:

    • Stain for surface markers to identify cell populations (e.g., CD45, CD11b, F4/80 for macrophages; Ly6G, Ly6C for MDSCs; CD3, CD4, CD8 for T cells).

    • Include markers for activation/exhaustion (e.g., PD-1, TIM-3, LAG-3 on T cells) and polarization (e.g., CD206, MHC-II on macrophages).

  • Intracellular Staining: For T cell function, stimulate cells ex vivo with a cell stimulation cocktail (containing Brefeldin A) and then stain for intracellular cytokines like IFN-γ and TNF-α, and cytotoxic markers like Granzyme B.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify changes in immune cell populations and their phenotypes between treatment groups.

3. In Vitro Macrophage Polarization Assay

  • Macrophage Generation: Isolate bone marrow from mice and culture with M-CSF to generate bone marrow-derived macrophages (BMDMs).

  • Treatment and Polarization:

    • Pre-treat BMDMs with varying concentrations of this compound for 1-2 hours.

    • Induce M2 polarization with IL-4 and IL-13.

    • Induce M1 polarization with LPS and IFN-γ as a control.

  • Analysis:

    • Cytokine Measurement: After 24 hours, collect supernatants and measure cytokine levels (e.g., IL-12, IL-10) using ELISA or a multiplex bead array. A key readout is an increase in the IL-12/IL-10 ratio with this compound treatment.[4][6]

    • Gene Expression: Extract RNA and perform qRT-PCR for M1 (e.g., Nos2, Il12b) and M2 (e.g., Arg1, Mrc1) marker genes.

    • Flow Cytometry: Analyze changes in surface markers like CD206 and MHC Class II.

Mandatory Visualizations

PI3K_gamma_Pathway cluster_TME Tumor Microenvironment cluster_Macrophage Macrophage Signaling Tumor_Cells Tumor Cells Chemokines Tumor-derived Chemokines Tumor_Cells->Chemokines TAM Tumor-Associated Macrophage (TAM) Immunosuppression Immunosuppressive Programming (IL-10↑, Arginase-1↑) CTL Cytotoxic T-Lymphocyte (CTL) PI3K_gamma PI3Kγ Chemokines->PI3K_gamma activates AKT AKT PI3K_gamma->AKT activates AKT->Immunosuppression Immunosuppression->CTL Inhibits Activation This compound This compound This compound->PI3K_gamma Experimental_Workflow cluster_InVivo In Vivo Study cluster_ExVivo Ex Vivo Analysis Implant Tumor Cell Implantation Tumor_Growth Tumor Growth (100-150 mm³) Implant->Tumor_Growth Randomize Randomize into 4 Groups Tumor_Growth->Randomize Treat Treatment: - this compound - α-PD-1 - Combination Randomize->Treat Monitor Monitor Tumor Growth & Survival Treat->Monitor Endpoint Endpoint Analysis Monitor->Endpoint Excise Excise Tumors Endpoint->Excise Digest Single-Cell Suspension Excise->Digest Flow Flow Cytometry (Immune Profiling) Digest->Flow MALT1_Pathway cluster_Treg Regulatory T Cell (Treg) cluster_TME Tumor Microenvironment TCR_Signaling TCR Signaling MALT1 MALT1 Protease TCR_Signaling->MALT1 NF_kB NF-κB Activation MALT1->NF_kB Suppressive_Function Maintain Suppressive Function NF_kB->Suppressive_Function CTL Cytotoxic T-Lymphocyte (CTL) Suppressive_Function->CTL Inhibits MALT1_Inhibitor MALT1 Inhibitor MALT1_Inhibitor->MALT1 Reprogrammed_Treg Reprogrammed Treg (IFNγ-producing) MALT1_Inhibitor->Reprogrammed_Treg Leads to Reprogrammed_Treg->CTL Promotes Activity

References

Mitigating batch-to-batch variability of AZD3458

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability and ensuring consistent results in experiments involving the selective PI3Kγ inhibitor, AZD3458.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1][2][3] It functions by inhibiting the phosphorylation of inositol (B14025) lipids, which are crucial components of the PI3K/Akt/mTOR signaling pathway involved in immune responses.[1][4] this compound has been shown to modulate the tumor microenvironment, specifically by affecting macrophage polarization and enhancing anti-tumor immune responses, making it a compound of interest in immuno-oncology research.[4][5][6]

Q2: What are the typical sources of batch-to-batch variability when working with small molecule inhibitors like this compound?

Batch-to-batch variability in small molecule inhibitors can arise from several factors, including:

  • Chemical Purity and Integrity: Differences in the purity profile, presence of residual solvents, or degradation products between batches.[7][8]

  • Compound Stability and Storage: Improper storage conditions (temperature, humidity, light exposure) can lead to degradation of the compound over time.

  • Assay Conditions: Inconsistencies in experimental parameters such as cell density, passage number, media composition, incubation times, and reagent concentrations are major contributors to variability.[9][10][11][12]

  • Cell Line Integrity: Genetic drift, misidentification, or contamination (e.g., mycoplasma) of cell lines can lead to inconsistent responses.[11]

  • Operator and Equipment Variation: Subtle differences in pipetting techniques, instrument calibration, and plate reader settings can introduce significant errors.[12][13]

Q3: How can I ensure the quality and consistency of a new batch of this compound?

It is crucial to perform quality control (QC) checks on each new batch of this compound before initiating large-scale experiments. Key QC steps include:

  • Certificate of Analysis (CoA) Review: Always request and review the CoA from the supplier for information on purity (typically determined by HPLC), identity (confirmed by mass spectrometry and NMR), and appearance.[7]

  • Solubility Testing: Confirm the solubility of the compound in your chosen solvent (e.g., DMSO) and experimental media.

  • Functional Validation: Perform a dose-response experiment using a well-characterized assay to determine the IC50 value of the new batch. This should be compared to the IC50 values from previous batches and published data.[14]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Experiments
Possible Cause Troubleshooting Step Recommended Action
Cell-Based Assay Variability Standardize Cell Culture Practices- Use cells within a consistent, low passage number range.[10] - Ensure consistent cell seeding density and confluency at the time of treatment.[11][12] - Routinely test for mycoplasma contamination.[11]
Reagent and Compound Handling Aliquot and Store Properly- Upon receipt, dissolve the entire vial of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. - Store aliquots at -80°C, protected from light.
Experimental Protocol Drift Adhere to a Strict Protocol- Use a detailed, version-controlled experimental protocol. - Ensure all users are trained on and adhere to the same protocol. - Calibrate pipettes and other relevant equipment regularly.[12]
Issue 2: Higher Than Expected Cell Death or Off-Target Effects
Possible Cause Troubleshooting Step Recommended Action
Compound Concentration Optimize Working Concentration- Perform a dose-response curve to identify the optimal concentration range for PI3Kγ inhibition with minimal cytotoxicity.[15] - Use the lowest concentration that achieves the desired biological effect to minimize off-target activity.[15]
Solvent Toxicity Control for Solvent Effects- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). - Include a vehicle-only control group in all experiments.[15]
Compound Purity Verify Compound Integrity- If off-target effects are suspected, consider obtaining an independent analysis of the compound's purity and identity.

Data Presentation

Table 1: this compound In Vitro Potency

TargetAssay TypeIC50 / pIC50Reference
PI3KγEnzyme Assay7.9 nM[1]
PI3KγCellular Assay (pAkt)8 nM[1]
PI3KγpIC509.1[2]
PI3KαpIC505.1[2]
PI3KβpIC50<4.5[2]
PI3KδpIC506.5[2]
Human Neutrophil ActivationCellular Assay50 nM[1]

Table 2: Troubleshooting Checklist for Batch-to-Batch Variability

CheckpointYes/NoNotes
Compound Management
Certificate of Analysis reviewed for new batch?
Stock solution prepared from entire vial?
Stock solution aliquoted and stored at -80°C?
Cell Culture
Cells within defined passage number range?
Mycoplasma testing performed recently?
Cell seeding density consistent?
Assay Protocol
Standard Operating Procedure (SOP) followed?
Pipettes calibrated?
Vehicle control included?
Positive and negative controls included?
Data Analysis
Raw data reviewed for outliers?
IC50 curve fit appropriate?

Experimental Protocols

Protocol 1: Quality Control Dose-Response Assay for this compound

This protocol describes a method to determine the IC50 of a new batch of this compound by measuring the inhibition of Akt phosphorylation in a relevant cell line (e.g., human macrophages or a cell line with activated PI3K signaling).

Materials:

  • This compound (new and reference batches)

  • Cell line (e.g., THP-1 differentiated macrophages)

  • Cell culture medium and supplements

  • Serum-free medium

  • Stimulant (e.g., LPS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (Phospho-Akt Ser473, Total Akt, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 µM to 0.01 nM) in serum-free medium. Include a vehicle control (DMSO).

  • Treatment: Starve cells in serum-free medium for 2-4 hours. Then, treat the cells with the this compound serial dilutions for 1-2 hours.

  • Stimulation: Stimulate the cells with a pre-determined concentration of a relevant agonist (e.g., LPS) for 15-30 minutes to induce Akt phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells in lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities. Normalize the p-Akt signal to total Akt and the loading control.

    • Plot the normalized p-Akt signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.[14]

  • Comparison: Compare the IC50 value of the new batch to the reference batch and historical data. A significant deviation (>2-3 fold) may indicate a problem with the new batch.

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3Kgamma PI3Kγ RTK->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylation This compound This compound This compound->PI3Kgamma Inhibition PIP2 PIP2 PIP2->PI3Kgamma PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Response

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_0 Troubleshooting Steps Start Inconsistent Results (e.g., IC50 shift) CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckCells Step 2: Assess Cell Health & Consistency CheckCompound->CheckCells Compound OK QC_NewBatch QC New Batch: - Review CoA - Confirm Solubility - Run Dose-Response vs. Ref CheckCompound->QC_NewBatch CheckProtocol Step 3: Review Assay Protocol CheckCells->CheckProtocol Cells OK Cell_QC Cell QC: - Check Passage Number - Test for Mycoplasma - Standardize Seeding Density CheckCells->Cell_QC Protocol_Review Protocol Review: - Adherence to SOP - Reagent Preparation - Instrument Calibration CheckProtocol->Protocol_Review Resolve Problem Resolved CheckProtocol->Resolve Issue Identified ContactSupport Contact Technical Support CheckProtocol->ContactSupport Issue Persists

Caption: Logical workflow for troubleshooting batch-to-batch variability.

References

Validation & Comparative

AZD3458 vs. PI3K Delta Inhibitors in Lymphoma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for lymphoma, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a significant class of agents. While several approved and investigational drugs target the delta (δ) isoform of PI3K, which is preferentially expressed in hematopoietic cells, AZD3458 presents a distinct mechanistic approach by selectively targeting the gamma (γ) isoform. This guide provides a comparative overview of the preclinical data for this compound against established PI3K delta inhibitors in lymphoma models, offering insights for researchers, scientists, and drug development professionals.

Targeting Different Nodes in the PI3K Pathway

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The class I PI3Ks are divided into four isoforms: alpha (α), beta (β), gamma (γ), and delta (δ). While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are found predominantly in leukocytes, making them attractive targets for hematological malignancies and inflammatory diseases.[1]

PI3K delta inhibitors, such as idelalisib, zandelisib, and umbralisib, have been extensively studied in B-cell malignancies.[2][3] Their primary mechanism of action is to directly inhibit the growth and survival signals within the malignant B-cells.

In contrast, this compound is a highly selective inhibitor of PI3Kγ.[4][5] Its anti-tumor activity is thought to be primarily mediated through the modulation of the tumor microenvironment (TME). By inhibiting PI3Kγ in immune cells, particularly macrophages, this compound can reprogram the TME from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immune responses.[4]

Comparative Preclinical Data

InhibitorTargetIC50 (Enzymatic Assay)Cellular IC50Key Findings in Lymphoma Models
This compound PI3Kγ7.9 nM8 nM (pAkt inhibition in cells)Promotes anti-tumor immune responses and reverts resistance to immunotherapy in preclinical models.[4]
Idelalisib PI3KδData not available in provided search resultsInduces apoptosis in lymphoma cell linesFirst-in-class PI3Kδ inhibitor, approved for certain lymphomas.[3]
Zandelisib PI3KδData not available in provided search resultsSustained inhibition of AKT phosphorylation post-washout in a B-cell lymphoma cell lineDemonstrates a potentially longer duration of action at the cellular level compared to other PI3Kδ inhibitors.[2]
Umbralisib PI3Kδ, CK1εData not available in provided search resultsData not available in provided search resultsPreviously approved for marginal zone lymphoma and follicular lymphoma, but later withdrawn.[3]
Duvelisib PI3Kδ, PI3KγData not available in provided search resultsData not available in provided search resultsDual inhibitor with indications that have been voluntarily withdrawn for follicular lymphoma.[3]
Copanlisib PI3Kα, PI3KδData not available in provided search resultsPotent cytotoxicity in B-cell lymphoma cell lines at nanomolar concentrationsPan-PI3K inhibitor with activity against all four isoforms.[2][3]

Note: The table above is a summary based on the available search results. Direct comparative IC50 values from a single study are not available and can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

The differential targeting of PI3K isoforms by this compound and PI3K delta inhibitors leads to distinct downstream effects on cellular signaling and the tumor microenvironment.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound (PI3Kγ selective) This compound->PI3K Inhibits γ isoform PI3Kd_Inhibitors PI3Kδ Inhibitors (e.g., Idelalisib) PI3Kd_Inhibitors->PI3K Inhibits δ isoform

Caption: Simplified PI3K signaling pathway highlighting the points of intervention for this compound and PI3K delta inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Lines Lymphoma Cell Lines Treatment Treat with Inhibitors Cell_Lines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Treatment->Apoptosis Signaling Western Blot for p-AKT Treatment->Signaling Animal_Model Lymphoma Xenograft or Syngeneic Model Dosing Administer Inhibitors Animal_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement TME_Analysis Tumor Microenvironment Analysis (e.g., IHC, Flow Cytometry) Dosing->TME_Analysis

Caption: General experimental workflow for evaluating PI3K inhibitors in preclinical lymphoma models.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of preclinical findings. While specific protocols for this compound were not available in the provided search results, a general methodology for evaluating PI3K inhibitors is outlined below.

Cell Viability Assay (MTT Assay)

  • Seed lymphoma cells in 96-well plates at a predetermined density.

  • After 24 hours, treat the cells with a range of concentrations of the PI3K inhibitor.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Western Blot for Phospho-AKT

  • Treat lymphoma cells with the PI3K inhibitor for a specified time.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a protein assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

  • Implant lymphoma cells subcutaneously into the flank of immunocompromised mice.

  • When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the PI3K inhibitor (e.g., orally or intraperitoneally) at a specified dose and schedule.

  • Measure tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

Conclusion

This compound and PI3K delta inhibitors represent two distinct strategies for targeting the PI3K pathway in lymphoma. While PI3K delta inhibitors directly target the malignant B-cells, this compound, a selective PI3Kγ inhibitor, acts on the tumor microenvironment to elicit an anti-tumor immune response. The choice between these strategies may depend on the specific lymphoma subtype, the host immune status, and the potential for combination therapies. The preclinical data, though not from direct comparative studies, suggest that both approaches have merit and warrant further investigation. Future head-to-head studies in relevant lymphoma models will be crucial to fully elucidate the comparative efficacy and potential synergies of these different PI3K isoform inhibitors.

References

A Head-to-Head In Vivo Efficacy Analysis: AZD3458 vs. IPI-549 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of immuno-oncology, the selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. Two prominent investigational molecules in this class, AZD3458 and IPI-549 (eganelisib), have demonstrated significant potential in preclinical studies. This guide provides an objective comparison of their in vivo efficacy, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these targeted therapies.

Both this compound and IPI-549 are orally bioavailable small molecule inhibitors that selectively target the PI3Kγ isoform, which is predominantly expressed in myeloid cells.[1][2] By inhibiting PI3Kγ, these agents aim to reprogram immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into a pro-inflammatory, anti-tumorigenic state. This modulation of the tumor microenvironment can lead to enhanced T-cell-mediated tumor cell killing, particularly when used in combination with immune checkpoint inhibitors.[3][4]

Quantitative Efficacy Comparison

While direct head-to-head in vivo studies comparing this compound and IPI-549 have not been identified in the public domain, this section summarizes key efficacy data from separate preclinical studies in various syngeneic mouse tumor models. It is important to note that cross-study comparisons should be interpreted with caution due to potential variations in experimental conditions.

DrugAnimal ModelTreatmentKey Efficacy ReadoutsReference
This compound 4T1 (Breast Cancer)20mg/kg, BID, Oral- 20% decrease in tumor-associated macrophages (TAMs) compared to vehicle.- Reduced expression of immunosuppressive markers CD206 and PD-L1.- Enhanced anti-tumor effects in combination with α-PD-1 or α-PD-L1 antibodies.[5]
CT26 (Colon Cancer)20mg/kg, BID, Oral- Enhanced anti-tumor activity in combination with checkpoint inhibitors.- Increased CD8+ T-cell activation status.[3]
MC38 (Colon Cancer)20mg/kg, BID, Oral- Greater anti-tumor effects in combination with α-PD-1 or α-PD-L1 antibodies.- Promoted cytotoxic T-cell activation.[5]
IPI-549 Syngeneic Solid Tumor ModelsNot specified- Significant tumor growth inhibition as monotherapy.- Increased intratumoral CD8+ T-cells.- Decreased FOXP3+ T-regulatory cells.[4][6]
Murine Tumor ModelsNot specified- Greater tumor growth inhibition in combination with anti-CTLA4 or anti-PD-L1 compared to monotherapy.- Increased complete responses and improved survival in combination with anti-PD-1.[6]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

PI3K_gamma_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Myeloid_Cell_Polarization Myeloid Cell Trafficking & Immunosuppressive Functions mTOR->Myeloid_Cell_Polarization This compound This compound / IPI-549 This compound->PI3Kgamma Inhibition

Figure 1: Simplified PI3Kγ signaling pathway and the inhibitory action of this compound and IPI-549.

experimental_workflow start Syngeneic Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment Initiation (this compound / IPI-549 +/- Checkpoint Inhibitor) tumor_growth->treatment monitoring Tumor Volume & Survival Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry) monitoring->endpoint

Figure 2: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. The following protocols are synthesized from the available literature on this compound and IPI-549 preclinical evaluations.

In Vivo Syngeneic Tumor Model Efficacy Studies

1. Animal Models and Cell Lines:

  • Mouse Strains: Immunocompetent mouse strains corresponding to the syngeneic cell line are used (e.g., BALB/c for 4T1 tumors, C57BL/6 for CT26 and MC38 tumors).

  • Tumor Cell Implantation: Tumor cells (e.g., 4T1, CT26, MC38) are cultured and harvested during the logarithmic growth phase. A specified number of cells are then implanted subcutaneously into the flank of the mice.[7]

2. Dosing and Administration:

  • This compound: Administered orally (p.o.) at a dose of 20 mg/kg twice daily (BID).[5]

  • IPI-549: Administered orally. While specific dosages from the provided search results are not detailed for the preclinical models, clinical trials have explored doses ranging from 10 mg to 60 mg once daily.[1][8]

  • Checkpoint Inhibitors: When used in combination, anti-PD-1 or anti-PD-L1 antibodies are typically administered intraperitoneally (i.p.) at a dose of 10 mg/kg, three times a week.[5]

3. Efficacy Assessment:

  • Tumor Growth Monitoring: Tumor volumes are measured at regular intervals using calipers.[7]

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis can include:

    • Immunohistochemistry (IHC): To assess the infiltration of various immune cell populations (e.g., CD8+ T-cells) and the expression of biomarkers (e.g., CD206, PD-L1).

    • Flow Cytometry: To quantify different immune cell subsets within the tumor microenvironment, such as TAMs, MDSCs, and T-cells.[5]

  • Survival Studies: In some studies, mice are monitored for overall survival.[6]

Concluding Remarks

Both this compound and IPI-549 demonstrate compelling in vivo anti-tumor activity as selective PI3Kγ inhibitors. Their ability to modulate the immunosuppressive tumor microenvironment provides a strong rationale for their continued development, both as monotherapies and in combination with immune checkpoint inhibitors. While the absence of direct comparative studies necessitates a cautious interpretation of their relative efficacy, the available data suggest that both molecules are potent immunomodulatory agents with significant therapeutic potential. Further clinical investigation will be crucial to fully elucidate their efficacy and safety profiles in cancer patients.

References

A Head-to-Head Comparison of PI3K Inhibitors: Unveiling the Contrasting Profiles of Selective AZD3458 and Pan-Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various Phosphoinositide 3-kinase (PI3K) inhibitors is paramount for advancing targeted therapies. This guide provides an objective, data-driven comparison of the highly selective PI3Kγ inhibitor, AZD3458, with a panel of well-characterized pan-PI3K inhibitors: Buparlisib (BKM120), Piktilisib (GDC-0941), Copanlisib (BAY 80-6946), and ZSTK474.

Initially queried as a pan-PI3K inhibitor, this compound is, in fact, a potent and remarkably selective inhibitor of the PI3Kγ isoform.[1][2][3][4][5] This distinction is critical as it underpins a different therapeutic strategy compared to pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, δ, and γ).[6][7][8][9] This guide will first elucidate the biochemical and cellular profiles of these distinct classes of inhibitors through comparative data tables and then detail the experimental methodologies that form the basis of these comparisons.

Biochemical Potency: A Tale of Selectivity vs. Broad Inhibition

The half-maximal inhibitory concentration (IC50) in biochemical assays reveals the intrinsic potency of a compound against its target enzymes. The following table summarizes the IC50 values for this compound and the selected pan-PI3K inhibitors against the four Class I PI3K isoforms.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
This compound 7,900,000>30,000,000300,0007.9
Buparlisib (BKM120) 52166116262
Piktilisib (GDC-0941) 333375
Copanlisib (BAY 80-6946) 0.53.70.76.4
ZSTK474 16444.649
Data compiled from multiple sources.[1][2][3][4][10][11][12][13][14][15][16][17][18][19]

As the data clearly indicates, this compound exhibits profound selectivity for PI3Kγ, with IC50 values in the millimolar and high micromolar range for the α, β, and δ isoforms.[1][3] In stark contrast, Buparlisib, Piktilisib, Copanlisib, and ZSTK474 demonstrate potent, low nanomolar inhibition across all four isoforms, befitting their classification as pan-PI3K inhibitors.[2][10][11][12][13][14][20]

Cellular Potency: Translating Enzyme Inhibition to Biological Effect

The efficacy of these inhibitors in a cellular context is critical for understanding their therapeutic potential. The table below presents data on their ability to inhibit downstream signaling (p-AKT) and cellular proliferation in various cancer cell lines.

InhibitorCell LineAssayCellular IC50 (nM)
This compound Human Macrophagesp-AKT32 (free IC50)
Human NeutrophilsActivation50
Buparlisib (BKM120) A2780, U87MG, MCF7, DU145Proliferation (GI50)100-700
Sarcoma Cell LinesProliferation (IC50)560-1900
Piktilisib (GDC-0941) U87MGp-AKT46
PC3p-AKT37
MDA-MB-361p-AKT28
U87MGProliferation (IC50)950
A2780Proliferation (IC50)140
Copanlisib (BAY 80-6946) KPL4p-AKT (Thr308)0.4
KPL4p-AKT (Ser473)0.6
PIK3CA-mutant cell linesProliferation (mean IC50)19
HER2-positive cell linesProliferation (mean IC50)17
ZSTK474 Not specifiedNot specifiedNot specified
Data compiled from multiple sources.[2][10][12][20][21][22][23]

This compound's cellular activity is primarily characterized in immune cells, where it effectively inhibits p-AKT in macrophages and neutrophil activation.[23] The pan-PI3K inhibitors, on the other hand, demonstrate broad anti-proliferative activity across a range of cancer cell lines, consistent with their mechanism of targeting the growth and survival signaling pathways common to many tumor types.[2][20][21][22]

Visualizing the Landscape of PI3K Inhibition

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PI3K signaling pathway, a typical experimental workflow for evaluating these inhibitors, and the distinct therapeutic strategies of pan- versus isoform-selective inhibition.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN AKT AKT PIP3->AKT activates PTEN->PIP2 dephosphorylates mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assay (IC50 vs. PI3K isoforms) Cellular Cellular Assay (p-AKT, Proliferation) Biochemical->Cellular Potency & Selectivity Xenograft Tumor Xenograft Model (Efficacy) Cellular->Xenograft Cellular Efficacy

Caption: Experimental workflow for PI3K inhibitor evaluation.

Inhibition_Strategy cluster_pan Pan-PI3K Inhibition cluster_selective Isoform-Selective Inhibition PI3K_Isoforms PI3K Class I Isoforms (α, β, δ, γ) Pan_Inhibitor e.g., Buparlisib, Copanlisib Pan_Inhibitor->PI3K_Isoforms Targets all isoforms Selective_Inhibitor e.g., this compound (γ-selective) Selective_Inhibitor->PI3K_Isoforms Targets specific isoform(s)

Caption: Pan- vs. Isoform-Selective PI3K inhibition strategies.

In Vivo Efficacy: From Bench to Preclinical Models

Preclinical in vivo studies provide crucial insights into the therapeutic potential of these inhibitors.

  • This compound : In preclinical models, oral administration of this compound has been shown to remodel the tumor microenvironment by decreasing tumor-associated macrophages and reducing immunosuppressive markers.[23] It has also demonstrated the ability to enhance the anti-tumor effects of checkpoint inhibitors.[23]

  • Buparlisib (BKM120) : At doses of 30, 60, or 100 mg/kg, Buparlisib completely inhibits p-AKT in A2780 xenograft tumors and shows anti-tumor activity in U87MG glioma models.[2]

  • Piktilisib (GDC-0941) : Oral administration at 75 mg/kg/day resulted in significant tumor growth inhibition (83%) in human U87MG glioblastoma xenografts.[20]

  • Copanlisib (BAY 80-6946) : Intravenous administration of Copanlisib has demonstrated robust anti-tumor activity in various xenograft models, including complete tumor regression in a rat breast cancer model.[12][22][24]

  • ZSTK474 : Oral administration of ZSTK474 has shown to lead to obvious tumor growth inhibition in WiDr xenograft models.[1]

Experimental Protocols

The data presented in this guide are derived from standard and well-validated experimental protocols. Below are outlines of the key methodologies used to characterize PI3K inhibitors.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

  • Objective : To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

  • Protocol Outline :

    • Enzyme and Substrate Preparation : Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are prepared in a kinase reaction buffer.

    • Inhibitor Preparation : The test compound (e.g., this compound or a pan-inhibitor) is serially diluted in DMSO and then in the assay buffer.

    • Kinase Reaction : The PI3K enzyme is pre-incubated with the inhibitor for a short period. The kinase reaction is initiated by adding ATP and the lipid substrate (PIP2). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).[25]

    • Detection : The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), or the consumption of ATP (generation of ADP), is measured. This is often done using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescence-based assay that quantifies ADP production.[25]

    • Data Analysis : The signal is converted to percent inhibition relative to a vehicle (DMSO) control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Phospho-AKT (p-AKT) Assay

This cell-based assay measures the inhibition of a key downstream effector of the PI3K pathway.

  • Objective : To determine the concentration-dependent effect of an inhibitor on the phosphorylation of AKT in a cellular context.

  • Protocol Outline :

    • Cell Culture and Treatment : Cancer cells (e.g., MCF-7, U87MG) are cultured and then treated with varying concentrations of the PI3K inhibitor for a specified duration (e.g., 2 hours).

    • Pathway Stimulation : The PI3K pathway is often stimulated with a growth factor (e.g., IGF-1) to ensure a robust and measurable p-AKT signal.

    • Protein Extraction and Quantification : Cells are lysed, and total protein concentration is determined.

    • Western Blotting or ELISA : The levels of phosphorylated AKT (at Ser473 and/or Thr308) and total AKT are measured using specific antibodies via Western blotting or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis : The p-AKT signal is normalized to the total AKT signal. The percentage of inhibition is calculated relative to the stimulated vehicle control, and IC50 values are determined.

Cell Proliferation Assay

This assay assesses the impact of the inhibitor on the growth and viability of cancer cells.

  • Objective : To determine the concentration of the inhibitor that reduces cell proliferation or viability by 50% (GI50 or IC50).

  • Protocol Outline :

    • Cell Seeding : Cancer cells are seeded in multi-well plates and allowed to attach overnight.

    • Inhibitor Treatment : Cells are treated with a range of concentrations of the PI3K inhibitor for an extended period (e.g., 72 hours).

    • Viability/Proliferation Measurement : Cell viability is assessed using various methods, such as assays that measure metabolic activity (e.g., MTS or resazurin (B115843) reduction) or ATP content (e.g., CellTiter-Glo).

    • Data Analysis : The results are expressed as a percentage of the vehicle-treated control cells. The IC50 or GI50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Study

This preclinical model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Objective : To assess the ability of the inhibitor to suppress tumor growth in vivo.

  • Protocol Outline :

    • Tumor Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice.

    • Tumor Growth and Randomization : Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

    • Inhibitor Administration : The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intravenous injection) at a specified dose and schedule. The control group receives a vehicle.

    • Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.

    • Endpoint and Analysis : The study is concluded when tumors in the control group reach a predetermined size. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition, TGI).

Conclusion

This guide highlights the fundamental differences between the PI3Kγ-selective inhibitor this compound and the pan-PI3K inhibitors Buparlisib, Piktilisib, Copanlisib, and ZSTK474. While pan-inhibitors offer broad suppression of the PI3K pathway, which is frequently dysregulated in cancer, isoform-selective inhibitors like this compound represent a more targeted approach, in this case, focusing on modulating the immune response within the tumor microenvironment. The choice between these strategies depends on the specific therapeutic context, the genetic makeup of the tumor, and the desired biological outcome. The data and protocols presented herein provide a valuable resource for researchers to navigate the complex landscape of PI3K-targeted therapies.

References

Comparative Analysis of AZD3458: A Potent PI3Kγ Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the anti-tumor effects of AZD3458 in comparison to alternative therapies across various cancer models. This document provides a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols.

This compound, a highly selective and potent inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, has demonstrated significant potential in cancer immunotherapy. Its primary mechanism involves the modulation of the tumor microenvironment (TME), particularly by reprogramming immunosuppressive myeloid cells to an anti-tumor phenotype. This guide offers a comparative analysis of this compound's efficacy against other PI3K inhibitors and standard-of-care treatments in preclinical cancer models.

Mechanism of Action: Targeting the Myeloid Compartment

This compound selectively targets the p110γ catalytic subunit of PI3K, which is predominantly expressed in myeloid cells such as macrophages and neutrophils.[1] In the TME, PI3Kγ signaling in tumor-associated macrophages (TAMs) promotes an immunosuppressive M2-like phenotype, hindering the anti-tumor T-cell response. By inhibiting PI3Kγ, this compound disrupts this immunosuppressive signaling, leading to a shift towards a pro-inflammatory M1-like macrophage phenotype.[2] This repolarization enhances the presentation of tumor antigens and promotes the activation and recruitment of cytotoxic CD8+ T-cells into the tumor, thereby augmenting the anti-tumor immune response.[2][3]

Below is a diagram illustrating the signaling pathway affected by this compound.

PI3K_gamma_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., Chemokine Receptor) PI3Kgamma PI3Kγ (p110γ/p101) GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PI3Kgamma->PIP3 Akt Akt PIP3->Akt Activation This compound This compound This compound->PI3Kgamma Inhibition NFkB_inactive NF-κB (Inactive) Akt->NFkB_inactive Inhibition of Inhibitors (e.g. IκB) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-12) NFkB_active->Pro_inflammatory_genes Shift towards Immunosuppressive_genes Immunosuppressive Gene Transcription (e.g., IL-10, Arginase-1) NFkB_active->Immunosuppressive_genes Promotes

PI3Kγ signaling pathway in myeloid cells and the inhibitory action of this compound.

Comparative Efficacy in Preclinical Models

This compound has been evaluated in several syngeneic mouse models, demonstrating both monotherapy and combination-therapy efficacy.

Breast Cancer (4T1 Model)

The 4T1 model is an aggressive, metastatic triple-negative breast cancer model.

TreatmentDosageOutcomeReference
This compound 20 mg/kg, BID, oral- 20% decrease in TAMs- 50% decrease in CD206+ M2 macrophages[2][4]
This compound + anti-PD-L1 This compound: 20 mg/kg, BID, oralanti-PD-L1: 10 mg/kg, 3x/week, IPGreater anti-tumor effect than anti-PD-L1 alone[2]
IPI-549 (PI3Kγ inhibitor) + anti-PD-1 Not specifiedSignificant anti-tumor activity and increased CD8+/Treg ratio
Doxorubicin (B1662922) Not specifiedModerate sensitivity in orthotopic model[5]
anti-PD-1 / anti-CTLA4 Not specifiedNon-responsive as monotherapy in orthotopic model[5]
Colorectal Cancer (CT-26 and MC-38 Models)

CT-26 and MC-38 are immunogenic colon carcinoma models responsive to checkpoint inhibitors.

TreatmentCancer ModelDosageOutcomeReference
This compound CT-263-30 mg/kg, BID, oralDose-dependent TGI (up to 48%)[6]
This compound + anti-PD-1 CT-26 / MC-38This compound: Not specifiedanti-PD-1: 10 mg/kg, 3x/week, IPGreater anti-tumor effects (TGI: 26-86%) than anti-PD-1 alone[4]
Copanlisib (B1663552) (pan-PI3K inhibitor) MC-38Not specifiedIncreased CD8+/Treg and M1/M2 macrophage ratios[7]
Copanlisib + anti-PD-1 MC-38 / CT-26Not specifiedEnhanced anti-tumor efficacy, complete remission in CT-26[8]
Hepatocellular Carcinoma (HCC)

This compound has been studied in combination with other agents in a mouse model of liver cancer.

TreatmentDosageOutcomeReference
This compound + Lenvatinib (B1674733) + anti-PD-1 This compound: 30 mg/kg, daily, oralLenvatinib: 10 mg/kg, daily, oralanti-PD-1: 10 mg/kg, daily, IPAltered TAM function and enhanced anti-tumor effects
Lenvatinib + anti-PD-1 Not specifiedSignificant reduction in tumor growth and improved survival[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vivo Syngeneic Tumor Models

This protocol outlines a general workflow for evaluating the efficacy of this compound in vivo.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Ex Vivo Analysis cell_culture 1. Cell Culture (e.g., 4T1, CT-26) animal_model 2. Animal Model (e.g., BALB/c mice) cell_culture->animal_model implantation 3. Tumor Implantation (Subcutaneous or Orthotopic) animal_model->implantation randomization 4. Randomization (Tumor volume ~100 mm³) implantation->randomization treatment_groups 5. Treatment Administration - Vehicle - this compound (oral) - Alternative/Combo (IP) randomization->treatment_groups monitoring 6. Monitoring - Tumor Volume (Calipers) - Body Weight - Survival treatment_groups->monitoring endpoint 7. Endpoint Analysis (e.g., Day 21) monitoring->endpoint tumor_excision 8. Tumor Excision endpoint->tumor_excision til_isolation 9. TIL Isolation tumor_excision->til_isolation flow_cytometry 10. Flow Cytometry (Immune Cell Phenotyping) til_isolation->flow_cytometry rna_seq 11. Gene Expression (e.g., qPCR, RNA-seq) til_isolation->rna_seq

General workflow for in vivo efficacy studies of this compound.

1. Cell Culture and Implantation:

  • Cell Lines: 4T1, CT-26, or MC-38 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% FBS.

  • Animals: Female BALB/c (for 4T1, CT-26) or C57BL/6 (for MC-38) mice, 6-8 weeks old.

  • Implantation: A suspension of 1 x 10^5 to 1 x 10^6 cells in PBS or Matrigel is injected either subcutaneously into the flank or orthotopically into the mammary fat pad.[11][12]

2. Treatment Administration:

  • Tumor growth is monitored with calipers. When tumors reach a volume of approximately 50-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • This compound is typically formulated in a vehicle like 0.5% HPMC and administered via oral gavage once or twice daily.

  • Checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1) are administered intraperitoneally (IP) 2-3 times per week.

  • Chemotherapies like doxorubicin or cisplatin (B142131) are administered IP according to established protocols.

3. Efficacy and Pharmacodynamic Assessments:

  • Tumor Volume: Measured 2-3 times weekly using the formula: (Length x Width²) / 2.

  • Survival: Monitored until a pre-defined endpoint.

  • Tumor Excision: At the end of the study, tumors are harvested for analysis.

  • Flow Cytometry: Tumors are dissociated into single-cell suspensions to analyze immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, M1/M2 macrophages).[13][14]

  • Gene Expression: RNA is extracted from tumor tissue to measure the expression of immune-related genes (e.g., Granzyme B, Perforin, IL-12, IL-10) via qPCR or RNA-sequencing.

Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis

1. Tumor Dissociation:

  • Excised tumors are minced and digested in a solution containing enzymes like Collagenase D and DNase I for 30-60 minutes at 37°C to obtain a single-cell suspension.[15]

  • The cell suspension is then passed through a 40-70 µm cell strainer.

2. Leukocyte Enrichment (Optional but Recommended):

  • To increase the sensitivity of TIL analysis, leukocytes can be enriched from the tumor cell suspension using CD45 microbeads and magnetic-activated cell sorting (MACS).[13][14]

3. Staining:

  • Cells are first stained with a viability dye (e.g., LIVE/DEAD stain) to exclude dead cells.

  • Surface staining is performed using fluorochrome-conjugated antibodies against markers such as CD45 (pan-leukocyte), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD11b (myeloid cells), F4/80 (macrophages), CD206 (M2 macrophages), and PD-L1.

  • For intracellular or intranuclear targets like Foxp3 (regulatory T-cells) and Granzyme B, cells are fixed and permeabilized before staining.[15]

4. Data Acquisition and Analysis:

  • Data is acquired on a flow cytometer (e.g., Attune NxT).

  • Analysis is performed using software like FlowJo to gate on specific cell populations and quantify their abundance and phenotype.

Conclusion

This compound is a promising immuno-oncology agent that selectively targets PI3Kγ to remodel the tumor microenvironment. Preclinical data consistently demonstrate its ability to decrease immunosuppressive myeloid cells and enhance anti-tumor T-cell activity. Notably, its efficacy is significantly amplified when used in combination with immune checkpoint inhibitors across a range of cancer types, including those resistant to checkpoint blockade alone. Compared to pan-PI3K inhibitors, this compound's selectivity for the gamma isoform may offer a more favorable safety profile by specifically targeting myeloid-driven immune suppression without broadly impacting other cellular processes. Further clinical investigation is warranted to translate these compelling preclinical findings into effective cancer therapies for patients.

References

Cross-Validation of AZD3458's Impact on Macrophage Repolarization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD3458, a selective PI3Kγ inhibitor, with other macrophage repolarization agents. The focus is on the experimental data supporting their mechanisms of action and their effects on macrophage phenotype and function.

Introduction to Macrophage Polarization and Therapeutic Targeting

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. Classically, these phenotypes are categorized as pro-inflammatory M1 macrophages, which are involved in anti-tumor immunity, and anti-inflammatory M2 macrophages, which can promote tumor growth and suppress immune responses. The repolarization of tumor-associated macrophages (TAMs) from an M2-like to an M1-like state is a promising strategy in cancer immunotherapy.

This compound is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] The PI3Kγ signaling pathway is a key regulator of myeloid cell function. Inhibition of this pathway is being explored as a therapeutic approach to modulate the tumor microenvironment and enhance anti-tumor immunity.[2][3] Notably, studies suggest that this compound does not induce a classic M1/M2 repolarization but rather shifts macrophages to a pro-inflammatory, antigen-presenting state.

This guide compares the effects of this compound with another selective PI3Kγ inhibitor, eganelisib (IPI-549), and two alternative macrophage repolarization strategies: CD40 agonists and Toll-like receptor (TLR) agonists (CpG-ODN).

Comparative Analysis of Macrophage Repolarization Agents

The following tables summarize the quantitative data on the biochemical potency and cellular effects of this compound and its comparators.

Table 1: Biochemical and Cellular Potency of PI3Kγ Inhibitors

CompoundTargetIC50 (Enzymatic Assay)Cellular IC50SelectivityReference(s)
This compound PI3Kγ7.9 nM8 nM (pAkt inhibition)>100-fold vs PI3Kδ[1][4]
Eganelisib (IPI-549) PI3Kγ16 nMNot specified>100-fold vs other PI3K isoforms[5]

Table 2: Effects on Macrophage Phenotype

AgentMacrophage TypeMarkerChangeQuantitative DataReference(s)
This compound Tumor-Associated MacrophagesiNOSIncreaseData not specified[6][7]
MHCIIIncreaseData not specified[6][7]
CD206Decrease20% reduction in 4T1 model[4]
PD-L1DecreaseData not specified[4]
Eganelisib (IPI-549) Tumor-Associated MacrophagesM1 markersIncreaseReprograms towards M1 phenotype[8]
M2 markersDecreaseReprograms from M2 phenotype[8]
CD40 Agonist THP-1 MacrophagesHLA-DR (M1)IncreaseSignificant increase in co-culture[9]
CD163 (M2)DecreaseSignificant decrease in co-culture[9]
CpG-ODN Murine MacrophagesiNOS (M1)IncreaseSignificant increase[10]
TNFα (M1)IncreaseSignificant increase[11]

Table 3: Effects on Macrophage Cytokine Secretion

AgentMacrophage TypeCytokineChangeQuantitative DataReference(s)
This compound Primary Human MacrophagesIL-10DecreaseSignificant reduction[7]
IL-12No significant change-[7]
CD40 Agonist + CpG-ODN Murine Peritoneal MacrophagesIL-12IncreaseSynergistic increase[12][13]
IFN-γIncreaseSynergistic increase[12][13]
MCP-1IncreaseSynergistic increase[12][13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

PI3K_gamma_pathway PI3Kγ Signaling in Macrophages and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 PIP2 to PIP3 PIP2 PIP2 pAKT pAKT (Active) PIP3->pAKT Activates AKT AKT NFkB_I NF-κB (Inactive) pAKT->NFkB_I Inhibits NF-κB activation STAT3_A STAT3 (Active) pAKT->STAT3_A Promotes STAT3 activation NFkB_A NF-κB (Active) NFkB_I->NFkB_A Activation signals Gene_Expression_M1 Gene Expression (iNOS, MHCII, etc.) NFkB_A->Gene_Expression_M1 STAT3_I STAT3 (Inactive) Gene_Expression_M2 Gene Expression (IL-10, Arg1, etc.) STAT3_A->Gene_Expression_M2 This compound This compound This compound->PI3Kgamma Inhibition

Caption: PI3Kγ signaling pathway in macrophages and its inhibition by this compound.

experimental_workflow Experimental Workflow for Macrophage Polarization Analysis cluster_isolation Cell Isolation & Culture cluster_polarization Polarization & Treatment cluster_analysis Analysis start Isolate Macrophages (Bone Marrow or Peritoneal) culture Culture with M-CSF start->culture polarize Induce M2-like phenotype (e.g., IL-4) culture->polarize treat Treat with: - this compound - Eganelisib - CD40 Agonist - CpG-ODN - Vehicle Control polarize->treat flow Flow Cytometry (iNOS, MHCII, CD206) treat->flow qpcr qPCR (Gene Expression) treat->qpcr elisa ELISA / Luminex (Cytokine Secretion) treat->elisa end Comparative Data Analysis flow->end qpcr->end elisa->end

Caption: General experimental workflow for assessing macrophage repolarization.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Macrophage Isolation and Culture

This protocol describes the isolation of murine bone marrow-derived macrophages (BMDMs).

  • Materials:

    • 6-12 week old C57BL/6 mice

    • 70% Ethanol

    • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

    • Recombinant mouse M-CSF (10 ng/mL)

    • Ficoll-Paque PLUS

    • Sterile dissection tools, syringes, and needles

  • Procedure:

    • Euthanize mice according to institutional guidelines.

    • Sterilize the hind legs with 70% ethanol.

    • Dissect the femur and tibia and remove surrounding muscle tissue.

    • Cut the ends of the bones and flush the marrow with DMEM using a 25G needle and syringe.

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer.

    • Layer the cell suspension over Ficoll-Paque PLUS and centrifuge to isolate mononuclear cells.

    • Wash the cells with PBS and resuspend in DMEM supplemented with 10 ng/mL M-CSF.

    • Culture the cells for 7 days, replacing the medium every 3 days. Adherent cells are mature BMDMs.

Macrophage Polarization and Treatment
  • M2 Polarization: To induce an M2-like phenotype, culture BMDMs with 20 ng/mL of recombinant mouse IL-4 for 24-48 hours.

  • Treatment: Following M2 polarization, treat the cells with the indicated concentrations of this compound, eganelisib, CD40 agonist, CpG-ODN, or vehicle control for the desired time period (typically 24 hours for gene expression and 48 hours for cytokine analysis).

Flow Cytometry for Surface Marker Analysis
  • Materials:

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fc block (anti-CD16/32 antibody)

    • Fluorochrome-conjugated antibodies against F4/80, CD11b, iNOS, MHC Class II, and CD206.

  • Procedure:

    • Harvest macrophages by gentle scraping or using a non-enzymatic cell dissociation solution.

    • Wash cells with cold PBS and resuspend in FACS buffer.

    • Block Fc receptors with anti-CD16/32 antibody for 10-15 minutes on ice.

    • Add the antibody cocktail and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular markers like iNOS, fix and permeabilize the cells using a commercial kit before adding the intracellular antibody.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on the macrophage population (e.g., F4/80+, CD11b+) to determine the percentage of cells expressing the markers of interest.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Materials:

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

    • SYBR Green qPCR master mix

    • Primers for target genes (e.g., Nos2, Mhc2ta, Arg1, Mrc1) and a housekeeping gene (e.g., Gapdh).

  • Procedure:

    • Lyse the treated macrophages and extract total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA.

    • Set up qPCR reactions in triplicate with SYBR Green master mix, cDNA, and forward and reverse primers.

    • Run the qPCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

ELISA for Cytokine Quantification
  • Materials:

    • ELISA kits for specific cytokines (e.g., mouse IL-10, IL-12, TNFα)

    • 96-well ELISA plates

    • Plate reader

  • Procedure:

    • Collect the culture supernatants from the treated macrophages and centrifuge to remove cellular debris.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating the plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion

The available data indicates that this compound modulates the tumor microenvironment by altering the activation state of macrophages rather than inducing a classical M1 repolarization. It promotes a pro-inflammatory, antigen-presenting phenotype characterized by increased iNOS and MHCII expression and decreased secretion of the immunosuppressive cytokine IL-10. This mechanism of action is broadly similar to that of another PI3Kγ inhibitor, eganelisib.

Alternative strategies, such as the use of CD40 agonists and CpG-ODNs, appear to induce a more pronounced M1-like phenotype with the upregulation of cytokines like IL-12. The choice of therapeutic strategy will likely depend on the specific tumor context and the desired immunological outcome. The experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of these and other novel immunomodulatory agents.

References

AZD3458: A Comparative Analysis of Monotherapy vs. Combination Therapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical outcomes of AZD3458, a selective PI3Kγ inhibitor, when used as a monotherapy versus in combination with immune checkpoint inhibitors. The data presented is compiled from publicly available preclinical studies and is intended to offer an objective overview to inform further research and development.

Introduction

This compound is an orally bioavailable small molecule that potently and selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] The PI3K signaling pathway is crucial for immune cell proliferation, survival, and activation.[2] Specifically, PI3Kγ is predominantly expressed in myeloid cells, such as macrophages and neutrophils, and its inhibition is being explored as a strategy to modulate the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This guide synthesizes the current preclinical evidence to compare the efficacy of this compound as a standalone agent against its performance when combined with other immunotherapies.

Data Presentation: Quantitative Outcomes

The following tables summarize the key quantitative data from preclinical studies on this compound, comparing its monotherapy and combination therapy outcomes.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50SelectivitySource
PI3Kγ (enzyme)Biochemical Assay7.9 nM>100-fold vs. PI3Kδ[1][2]
PI3Kγ (cellular)pAkt Phosphorylation in cells8 nM-[1]
Human MacrophagespAKTS308/S473 Inhibition32 nM (free IC50)-[2]
Mouse CD11b+ cellsActivation Inhibition30 nM (free IC50)-[2]
Human NeutrophilsActivation Inhibition50 nM-[1]

Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy vs. Combination Therapy

Tumor ModelTreatmentDosageOutcomeSource
4T1 (Breast Cancer)This compound Monotherapy20 mg/kg BIDDecreased tumor-associated macrophages by 20% vs. vehicle. Reduced CD206 and PD-L1 expression.[2]
4T1 (Breast Cancer)This compound + α-PD-1/α-PD-L1This compound: 20 mg/kg BID; Antibodies: 10 mg/kg 3x/weekGreater anti-tumor effects than checkpoint inhibitor alone.[2]
CT-26 (Colon Carcinoma)This compound MonotherapyDose-dependentDose-dependent tumor growth inhibition.[3]
CT-26 (Colon Carcinoma)This compound + α-PD-1/α-PD-L1This compound: Not specified; Antibodies: 10 mg/kg 3x/weekGreater anti-tumor effects than checkpoint inhibitor alone.[2]
LLC (Lewis Lung Carcinoma)This compound + α-PD-1/α-PD-L1This compound: Not specified; Antibodies: 10 mg/kg 3x/weekGreater anti-tumor effects than checkpoint inhibitor alone.[2]
MC-38 (Colon Adenocarcinoma)This compound + α-PD-1/α-PD-L1This compound: Not specified; Antibodies: 10 mg/kg 3x/weekGreater anti-tumor effects than checkpoint inhibitor alone.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Syngeneic Mouse Tumor Models

Preclinical in vivo studies of this compound have been conducted using syngeneic mouse models, which involve the implantation of mouse tumor cells into immunocompetent mice of the same genetic background. This allows for the study of the interaction between the investigational drug, the tumor, and a fully functional immune system.

  • Cell Lines and Implantation: Commonly used cell lines include 4T1 (breast carcinoma), CT-26 (colon carcinoma), LLC (Lewis lung carcinoma), and MC-38 (colon adenocarcinoma). Tumor cells are cultured under standard conditions and then implanted, typically subcutaneously, into the flank of the mice (e.g., BALB/c for 4T1 and CT-26, C57BL/6 for LLC and MC-38).

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment groups. This compound is administered orally (p.o.), typically twice daily (BID). Checkpoint inhibitors (anti-PD-1 or anti-PD-L1 antibodies) are administered intraperitoneally (i.p.) on a specified schedule (e.g., three times a week).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Endpoint Analysis: At the end of the study, tumors and other tissues (e.g., spleens) are often harvested for further analysis, such as flow cytometry, immunohistochemistry, and gene expression profiling.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Flow cytometry is a key technique used to characterize the immune cell populations within the tumor microenvironment.

  • Tissue Processing: Harvested tumors are mechanically and enzymatically dissociated to create a single-cell suspension.

  • Antibody Staining: The single-cell suspension is then stained with a cocktail of fluorescently labeled antibodies that bind to specific cell surface and intracellular markers to identify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages, myeloid-derived suppressor cells).

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells. The data is then analyzed using specialized software to quantify the proportions of different immune cell subsets.

Visualizations

Signaling Pathway of this compound in the Tumor Microenvironment

The following diagram illustrates the proposed mechanism of action of this compound, focusing on its impact on the PI3Kγ signaling pathway in tumor-associated macrophages (TAMs).

AZD3458_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_signaling PI3Kγ Signaling in TAM Tumor Cells Tumor Cells GPCR GPCR/ RTK Tumor Cells->GPCR Chemokines, Cytokines TAM Tumor-Associated Macrophage (M2-like) CD8_T_Cell_inactive Inactive CD8+ T Cell TAM->CD8_T_Cell_inactive suppresses CD8_T_Cell_active Active Cytotoxic CD8+ T Cell CD8_T_Cell_inactive->CD8_T_Cell_active activation PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3Kgamma AKT AKT PIP3->AKT Immunosuppressive_Genes Transcription of Immunosuppressive Genes (e.g., IL-10, Arginase) AKT->Immunosuppressive_Genes activates Immunosuppressive_Genes->TAM maintains M2 phenotype This compound This compound This compound->PI3Kgamma inhibits Checkpoint_Inhibitor Checkpoint_Inhibitor Checkpoint_Inhibitor->CD8_T_Cell_inactive blocks inhibitory signals (e.g., PD-1/PD-L1) Tumor_Cell_Lysis Tumor Cell Lysis CD8_T_Cell_active->Tumor_Cell_Lysis

Caption: Mechanism of this compound in the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical workflow for the preclinical assessment of this compound in syngeneic mouse models.

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., 4T1, CT-26) Implantation Subcutaneous Implantation into Syngeneic Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Monotherapy This compound Monotherapy (Oral Administration) Randomization->Monotherapy Combination_Therapy This compound + Checkpoint Inhibitor (Oral + IP Administration) Randomization->Combination_Therapy Control Vehicle / Isotype Control Randomization->Control Tumor_Measurement Tumor Volume Measurement (Calipers) Endpoint_Harvest Endpoint: Tumor and Spleen Harvest Tumor_Measurement->Endpoint_Harvest Flow_Cytometry Flow Cytometry Analysis of Immune Cells Endpoint_Harvest->Flow_Cytometry Data_Interpretation Comparison of Outcomes Flow_Cytometry->Data_Interpretation

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The available preclinical data consistently demonstrates that while this compound shows activity as a monotherapy in modulating the tumor microenvironment, its anti-tumor efficacy is significantly enhanced when used in combination with immune checkpoint inhibitors.[2][4] As a single agent, this compound can reduce the population of immunosuppressive tumor-associated macrophages.[2] However, the synergistic effect observed with checkpoint blockade suggests that by relieving myeloid-derived immunosuppression, this compound can sensitize tumors to T-cell-mediated killing that is unleashed by agents like anti-PD-1 or anti-PD-L1. These findings provide a strong rationale for the continued investigation of this compound in combination therapy regimens for the treatment of solid tumors. Further studies are warranted to explore optimal dosing schedules and to identify patient populations most likely to benefit from this therapeutic approach.

References

Comparative Guide to the Synergistic Effects of AZD3458 with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic potential of AZD3458, a potent and selective PI3Kγ inhibitor, when used in combination with chemotherapy. The comparison is based on available preclinical data for this compound, primarily in combination with immunotherapy, and emerging clinical evidence for other PI3Kγ inhibitors in combination with standard chemotherapeutic agents.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3Kγ)[1][2]. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers[3]. The γ isoform is predominantly expressed in leukocytes and plays a key role in regulating immune responses within the tumor microenvironment (TME)[3][4]. This compound's mechanism of action involves the modulation of this immune response, particularly by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an immune-activating (M1-like) phenotype[3][5]. This shift enhances the anti-tumor activity of other therapeutic agents.

Synergistic Effects of this compound with Immunotherapy (Preclinical Data)

Preclinical studies have robustly demonstrated the synergistic anti-tumor effects of this compound when combined with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-PD-L1 antibodies. Oral administration of this compound has been shown to remodel the TME by decreasing the population of immunosuppressive TAMs and promoting the activation of cytotoxic T-cells[3][6]. This immunomodulatory effect overcomes resistance to ICIs in various syngeneic mouse models.

Table 1: Preclinical Activity of this compound in Combination with Immune Checkpoint Inhibitors

Tumor Model Combination Therapy Observed Synergistic Effect Key Findings
4T1 (Breast Cancer)This compound + anti-PD-L1Greater anti-tumor effects than monotherapyDecreased TAMs by 20%, reduced expression of CD206 and PD-L1, and promoted cytotoxic T-cell activation[3][6].
LLC (Lewis Lung Carcinoma)This compound + anti-PD-1/anti-PD-L1Enhanced tumor growth inhibition compared to monotherapyReversal of myeloid suppressive TME, leading to improved immunotherapy response[3].
CT-26 (Colon Carcinoma)This compound + anti-PD-1/anti-PD-L1Significantly improved anti-tumor efficacyIncreased CD8+ T-cell activation status within the tumor[7].
MC-38 (Colon Adenocarcinoma)This compound + anti-PD-1/anti-PD-L1Greater anti-tumor effects than monotherapyInduced gene signatures associated with macrophage activation and increased antigen-presenting and cytotoxic macrophages[7][8].

Assessing the Synergy of PI3Kγ Inhibition with Chemotherapy

While direct preclinical data for this compound in combination with traditional chemotherapy is limited, the broader class of PI3K inhibitors has shown promise in synergistic settings with cytotoxic agents. Furthermore, the clinical trial data for another selective PI3Kγ inhibitor, eganelisib (IPI-549), provides strong evidence for the potential of this combination.

The MARIO-3 (NCT03961698) phase 2 clinical trial evaluated eganelisib in combination with the chemotherapeutic agent nab-paclitaxel and the immune checkpoint inhibitor atezolizumab for the first-line treatment of metastatic triple-negative breast cancer (mTNBC)[9][10]. The results from this trial suggest a long-term progression-free survival (PFS) benefit with the triplet combination, supporting the rationale for combining a PI3Kγ inhibitor with chemotherapy[9][11].

Table 2: Clinical Trial Data for Eganelisib (PI3Kγ Inhibitor) in Combination with Chemotherapy

Clinical Trial Combination Therapy Indication Key Outcomes
MARIO-3 (NCT03961698)Eganelisib + Nab-paclitaxel + AtezolizumabFirst-line metastatic Triple-Negative Breast Cancer (mTNBC)Median PFS of 11.0 months in PD-L1 positive patients and 7.3 months in PD-L1 negative patients. The 1-year PFS rate showed a 52% relative improvement compared to the historical benchmark with atezolizumab and nab-paclitaxel alone[9][11].

The synergistic mechanism is believed to involve the immunomodulatory effects of the PI3Kγ inhibitor, which can enhance the efficacy of chemotherapy by reshaping the TME to be more responsive to treatment[10].

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the synergistic effects of this compound.

In Vivo Murine Tumor Models

  • Cell Lines and Culture: Syngeneic tumor cell lines (e.g., 4T1, LLC, CT-26, MC-38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation: A specified number of tumor cells (e.g., 1x10^6) are injected subcutaneously or orthotopically into the flank or relevant organ of immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Treatment Administration:

    • This compound is formulated for oral administration and given daily or twice daily at a specified dose (e.g., 20 mg/kg BID)[3][6].

    • Chemotherapeutic agents (e.g., paclitaxel, doxorubicin) are administered intraperitoneally or intravenously according to established protocols.

    • Immune checkpoint inhibitors are administered intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, 3 times a week)[3][6].

  • Tumor Measurement and Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, including flow cytometry and immunohistochemistry to assess immune cell infiltration and activation.

Macrophage Repolarization/Activation Assay

  • Macrophage Isolation and Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in the presence of M-CSF to differentiate into mature macrophages.

  • Polarization and Treatment: Macrophages are polarized towards an M2 phenotype using cytokines like IL-4. Polarized macrophages are then treated with this compound at various concentrations.

  • Analysis of Macrophage Phenotype:

    • Flow Cytometry: Cells are stained with antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD206, MHC-II) to determine their activation state.

    • Gene Expression Analysis: RNA is extracted from the treated macrophages, and quantitative PCR is performed to measure the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Ym1) marker genes.

    • Cytokine Secretion: The supernatant from the macrophage cultures is collected, and the levels of secreted cytokines (e.g., IL-10, IL-12) are measured by ELISA.

T-Cell Activation Assay

  • T-Cell Isolation: Splenocytes are harvested from mice, and CD8+ T-cells are isolated using magnetic-activated cell sorting (MACS).

  • Co-culture with Tumor Cells: Isolated T-cells are co-cultured with tumor cells at a specific effector-to-target ratio.

  • Treatment: The co-culture is treated with this compound, chemotherapy, or a combination of both.

  • Assessment of T-Cell Activation and Cytotoxicity:

    • Flow Cytometry: T-cells are analyzed for the expression of activation markers such as CD69 and CD25, and intracellular staining for cytotoxic molecules like Granzyme B and Perforin.

    • Cytotoxicity Assay: The killing of tumor cells by T-cells is quantified using a chromium-51 (B80572) release assay or by flow cytometry-based methods that measure tumor cell apoptosis (e.g., Annexin V staining).

Visualizations

Signaling Pathway of this compound in the Tumor Microenvironment

AZD3458_Pathway cluster_TME Tumor Microenvironment cluster_Effect Effects of this compound Tumor Cells Tumor Cells TAM (M2-like) Tumor-Associated Macrophage (M2-like, Immunosuppressive) Tumor Cells->TAM (M2-like) Recruitment & Polarization T-Cell (Inactive) Inactive Cytotoxic T-Cell TAM (M2-like)->T-Cell (Inactive) Suppression TAM (M1-like) Activated Macrophage (M1-like, Antigen-Presenting) TAM (M2-like)->TAM (M1-like) Reprogramming T-Cell (Active) Active Cytotoxic T-Cell T-Cell (Inactive)->T-Cell (Active) This compound This compound This compound->TAM (M2-like) Inhibits PI3Kγ TAM (M1-like)->T-Cell (Inactive) Activation T-Cell (Active)->Tumor Cells Tumor Cell Killing

Caption: Mechanism of this compound in remodeling the tumor microenvironment.

Experimental Workflow for In Vivo Synergy Assessment

experimental_workflow start Start implant Implant Tumor Cells in Mice start->implant randomize Randomize into Treatment Groups implant->randomize treat Administer Treatment: - Vehicle - this compound - Chemotherapy - Combination randomize->treat monitor Monitor Tumor Growth (Calipers) treat->monitor endpoint Endpoint Reached monitor->endpoint analysis Tumor Excision & Immunoprofiling (Flow Cytometry) endpoint->analysis data Data Analysis analysis->data end End data->end

Caption: Workflow for preclinical evaluation of this compound combination therapy.

Conclusion

The selective PI3Kγ inhibitor this compound has demonstrated significant potential as a combination therapy partner. Its ability to modulate the tumor microenvironment provides a strong rationale for synergy with immune checkpoint inhibitors, as supported by robust preclinical data. While direct evidence for this compound with chemotherapy is not yet published, the clinical success of the PI3Kγ inhibitor eganelisib in combination with nab-paclitaxel in the MARIO-3 trial strongly suggests a class-wide potential for synergistic effects. This emerging clinical data, coupled with the known immunomodulatory mechanism of PI3Kγ inhibitors, positions this compound as a promising candidate for combination with both immunotherapy and chemotherapy in the treatment of solid tumors. Further preclinical studies directly evaluating this compound with various chemotherapeutic agents are warranted to define optimal combinations and dosing schedules.

References

AZD3458: A Comparative Selectivity Analysis Against Other PI3Kγ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the AZD3458 selectivity profile with supporting experimental data.

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key signaling molecule predominantly expressed in leukocytes.[1] Its role in regulating immune cell migration, activation, and function has positioned PI3Kγ as a promising therapeutic target in immuno-oncology and inflammatory diseases. This guide provides a comparative analysis of the selectivity profile of this compound against other notable PI3Kγ inhibitors, eganelisib (IPI-549) and the dual PI3Kγ/δ inhibitor AZD8154, supported by a summary of key experimental data and methodologies.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects while maximizing on-target efficacy. The following tables summarize the biochemical and cellular potencies of this compound and its comparators against the Class I PI3K isoforms.

Table 1: Biochemical IC50/pIC50 Values of PI3Kγ Inhibitors Against Class I PI3K Isoforms.

CompoundPI3KγPI3KαPI3KβPI3Kδ
This compound (pIC50) 9.15.1<4.56.5
This compound (IC50, nM) 0.79[2]7900[1]>30000[1]316[1]
Eganelisib (IPI-549) (IC50, nM) 16[3]3200[3]3500[3]>8400[3]
AZD8154 (IC50, nM) 0.79[2]61[2]1400[2]0.69[2]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Table 2: Cellular IC50 Values of PI3Kγ Inhibitors Against Class I PI3K Isoforms.

CompoundCell Line (Target)PI3Kγ (nM)PI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)
This compound (Not specified)8[1]>30000[1]>30000[1]1000[1]
Eganelisib (IPI-549) RAW 264.7 (γ)1.2[3]---
SKOV-3 (α)-250[3]--
786-O (β)--240[3]-
RAJI (δ)---180[3]
AZD8154 RAW 264 (γ)0.76[2]---
PDPK1 (α)->18400[2]--
TOR7 (β)-->30000[2]-
JEKO-1 (δ)---4.3[2]

This compound demonstrates high potency for PI3Kγ with a biochemical pIC50 of 9.1 and a cellular IC50 of 8 nM.[1][4] Its selectivity against other Class I PI3K isoforms is noteworthy, particularly when compared to the dual PI3Kγ/δ inhibitor AZD8154, which shows potent inhibition of both PI3Kγ and PI3Kδ.[2] Eganelisib (IPI-549) also exhibits strong and selective inhibition of PI3Kγ, with a reported biochemical IC50 of 16 nM and a cellular IC50 of 1.2 nM in a PI3Kγ-dependent cell line.[3] Furthermore, eganelisib has been shown to be highly selective against a broad panel of 468 mutant and non-mutant protein and lipid kinases at a concentration of 1 µM.[3]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for a biochemical kinase assay.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt phosphorylates Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) pAkt->Downstream This compound This compound This compound->PI3Kgamma

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Biochemical_Kinase_Assay_Workflow start Start reagents Prepare Reagents: - PI3Kγ Enzyme - Lipid Substrate (PIP2) - ATP - Test Inhibitor (e.g., this compound) start->reagents plate_prep Plate Preparation: Dispense serially diluted inhibitor into microplate wells. reagents->plate_prep enzyme_add Add PI3Kγ enzyme to each well. plate_prep->enzyme_add incubation1 Incubate to allow inhibitor-enzyme binding. enzyme_add->incubation1 reaction_start Initiate Reaction: Add ATP and PIP2 substrate. incubation1->reaction_start incubation2 Incubate to allow kinase reaction to proceed. reaction_start->incubation2 detection Detection: Measure product formation (e.g., ADP-Glo for ADP). incubation2->detection data_analysis Data Analysis: Calculate % inhibition and determine IC50 value. detection->data_analysis end End data_analysis->end

Caption: General Workflow of a Biochemical Kinase Inhibition Assay.

Experimental Protocols

The following are representative protocols for key experiments used to determine the selectivity profile of PI3Kγ inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against purified PI3K isoforms.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.

    • Perform serial dilutions of the inhibitor in assay buffer to achieve a range of desired concentrations.

    • Reconstitute recombinant human PI3K enzyme (e.g., p110γ) in an appropriate kinase dilution buffer.

    • Prepare the lipid substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare the ATP solution in kinase assay buffer to the desired final concentration (often at or near the Km for ATP).

  • Assay Procedure:

    • Add a small volume (e.g., 1-5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

    • Add the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow for inhibitor binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process:

      • First, add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP.

      • Second, add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal via a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-Akt (p-Akt) Inhibition Assay

Objective: To determine the cellular IC50 of a test compound by measuring the inhibition of a key downstream effector of the PI3K pathway.

Methodology:

  • Cell Culture and Treatment:

    • Seed a PI3Kγ-dependent cell line (e.g., RAW 264.7 murine macrophages) in 96-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for a few hours to reduce basal PI3K pathway activation.

    • Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) or DMSO for a specified duration (e.g., 1-2 hours).

    • Stimulate the PI3K pathway by adding a suitable agonist (e.g., a chemokine or growth factor) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Detection of p-Akt:

    • Determine the protein concentration of each lysate to ensure equal loading.

    • The levels of phosphorylated Akt (at Ser473 or Thr308) can be quantified using various methods, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against p-Akt and total Akt (as a loading control), followed by detection with appropriate secondary antibodies.

      • ELISA: Use a sandwich ELISA kit with a capture antibody for total Akt and a detection antibody specific for p-Akt.

  • Data Analysis:

    • Quantify the p-Akt signal and normalize it to the total Akt signal for each sample.

    • Calculate the percentage of inhibition of Akt phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

References

Independent Validation of AZD3458: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the preclinical research findings on AZD3458, a selective PI3Kγ inhibitor, with other relevant phosphoinositide 3-kinase (PI3K) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's performance and mechanism of action.

Introduction to this compound

This compound is an orally bioavailable, potent, and highly selective small molecule inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1][2] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[3] The gamma isoform of PI3K is predominantly expressed in immune cells, and its inhibition is a promising strategy in immuno-oncology.[4] Preclinical studies have shown that this compound can remodel the tumor microenvironment (TME) and enhance the efficacy of immune checkpoint inhibitors.[2][5]

Quantitative Data Comparison of PI3K Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other PI3K inhibitors.

Table 1: In Vitro Potency (IC50) of PI3K Inhibitors Against Class I PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Assay Type
This compound 7,900,000>30,000,0007.9 300,000Enzyme Assay[1]
This compound >30,000>30,0008 1,000Cellular Assay[1]
Eganelisib (IPI-549) --1.2 -Biochemical Assay[6]
Pilaralisib (SAR245408) 39-23 36Cell-free Assay[7]

Note: Lower IC50 values indicate higher potency. The data for different compounds are from various sources and may not be directly comparable due to different assay conditions.

Table 2: Preclinical In Vivo Efficacy of this compound in Syngeneic Mouse Models

Tumor ModelTreatmentDosing RegimenKey Outcomes
4T1 (Breast Carcinoma)This compound20mg/Kg BID, oralDecreased tumor-associated macrophages (TAMs) by 20%; Reduced CD206 and PD-L1 expression.[2]
4T1, LLC, CT-26, MC-38This compound + α-PD-1/α-PD-L120mg/Kg BID (this compound), 10mg/kg 3x week (antibodies)Greater anti-tumor effects than checkpoint inhibitor alone.[2]
MC-38This compound + α-PD-1-Significant tumor growth inhibition (TGI) and increased survival.[5]

Signaling Pathways and Experimental Workflows

PI3Kγ Signaling Pathway in Macrophages

The PI3Kγ signaling pathway plays a crucial role in regulating macrophage polarization and function. In the tumor microenvironment, activation of PI3Kγ in tumor-associated macrophages (TAMs) often leads to an immunosuppressive M2-like phenotype, which promotes tumor growth. Inhibition of PI3Kγ can shift the balance towards a pro-inflammatory, anti-tumor M1-like phenotype.

PI3K_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Converts PIP2 to NFkB_pathway NF-κB Pathway PI3Kgamma->NFkB_pathway Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CEBPB C/EBPβ mTOR->CEBPB Activates M1_phenotype M1 Phenotype (Anti-tumor) NFkB_pathway->M1_phenotype Promotes M2_phenotype M2 Phenotype (Pro-tumor) CEBPB->M2_phenotype Promotes This compound This compound This compound->PI3Kgamma Inhibits

Caption: PI3Kγ signaling in macrophages and the inhibitory action of this compound.

Experimental Workflow: In Vivo Syngeneic Tumor Model

The following diagram illustrates a general workflow for evaluating the efficacy of a PI3Kγ inhibitor in a syngeneic mouse model.

in_vivo_workflow start Start tumor_cell_culture 1. Tumor Cell Culture (e.g., 4T1, CT26, MC38) start->tumor_cell_culture cell_injection 2. Subcutaneous Injection of Tumor Cells into Mice tumor_cell_culture->cell_injection tumor_growth 3. Tumor Growth Monitoring cell_injection->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (e.g., this compound, Vehicle, Checkpoint Inhibitor) randomization->treatment monitoring 6. Continued Tumor Measurement and Monitoring treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Volume, Survival) monitoring->endpoint tme_analysis 8. Tumor Microenvironment Analysis (Flow Cytometry, IHC) endpoint->tme_analysis end End tme_analysis->end

References

Safety Operating Guide

Prudent Disposal of AZD3458: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the proper disposal of the research chemical AZD3458. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all institutional and local environmental regulations. This guide is intended to supplement, not replace, official safety protocols.

This compound is a potent and selective inhibitor of PI3Kγ, and as with any active pharmacological agent, its disposal requires careful consideration to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3][4][5] All waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the essential steps for the safe disposal of this compound waste. This protocol is based on standard practices for hazardous laboratory chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation:

    • All waste streams containing this compound must be segregated from non-hazardous waste at the point of generation.

    • This includes unused solid this compound, solutions containing this compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, and any lab supplies (e.g., pipette tips, vials, and culture plates) that have come into contact with the compound.[6]

  • Waste Collection and Containment:

    • Solid Waste: Collect solid waste, such as contaminated gloves and pipette tips, in a designated, clearly labeled, and leak-proof hazardous waste container.[6]

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container. Do not mix with other incompatible waste streams.

    • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Labeling of Waste Containers:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

    • The label should also include the date of accumulation and the name of the principal investigator or research group.

  • Storage of Chemical Waste:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]

    • Ensure that the storage area is secure, well-ventilated, and away from general laboratory traffic.

    • Waste containers must be kept closed at all times, except when adding waste.[6]

    • Utilize secondary containment to prevent the spread of material in case of a spill.[6]

  • Request for Waste Pickup:

    • Follow your institution's established procedures for requesting the pickup of hazardous waste by the EHS department.[6]

    • Provide an accurate inventory of the waste to the EHS personnel.

Crucially, under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [6][7]

Quantitative Data Summary

At present, there is no publicly available quantitative data specifically pertaining to the disposal of this compound. For relevant quantitative information, such as solubility, which may inform the choice of solvent for cleaning and decontamination, please refer to the manufacturer's product information.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

AZD3458_Disposal_Workflow cluster_waste_type Waste Type Assessment cluster_containment Containment start Waste Generation (this compound) is_solid Solid Waste (e.g., contaminated PPE, labware) start->is_solid is_liquid Liquid Waste (e.g., solutions, supernatants) start->is_liquid is_sharp Sharps Waste (e.g., needles, blades) start->is_sharp solid_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container sharp_container Collect in Labeled Sharps Container is_sharp->sharp_container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage sharp_container->storage pickup Request Waste Pickup via Institutional EHS storage->pickup end Proper Disposal by EHS pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for AZD3458

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like AZD3458 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a potent and selective inhibitor of PI3Kγ, a key enzyme in immune signaling pathways.[1][2][3] Due to its biological activity, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory safety protocols for potent compounds.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Full-length, cuffed sleevesProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial when working with this compound. The following diagram outlines the key steps for safe handling, from preparation to disposal.

AZD3458_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct exp_handle Handle Solutions with Care exp_conduct->exp_handle cleanup_decontaminate Decontaminate Work Surfaces exp_handle->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Contaminated Solids in Designated Hazardous Waste Container cleanup_dispose_liquid->cleanup_dispose_solid cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose_solid->cleanup_remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.